1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-5(12)6-2-3-7-8-9-10-11(7)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBLPTNLEVQANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2C(=NN=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517897 | |
| Record name | 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84331-01-1 | |
| Record name | 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
Introduction
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention across various domains of chemical science. Its unique structural and electronic properties have established it as a valuable core in medicinal chemistry, materials science, and as a component in energetic materials.[1] Derivatives of this ring system are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. This guide provides a comprehensive technical overview of a proposed synthetic route and detailed characterization of a specific derivative, this compound. As a novel compound with limited published data, this document aims to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework for its synthesis and analysis. The methodologies presented herein are based on established and reliable transformations within heterocyclic chemistry, ensuring a high degree of predictive accuracy and practical applicability.
Proposed Synthetic Pathway: A Mechanistic Approach
The synthesis of this compound can be logically approached through the construction of the tetrazole ring onto a pre-functionalized pyridine core. The most established and efficient methods for forming the tetrazolo[1,5-a]pyridine system involve the reaction of a 2-halopyridine or a pyridine N-oxide with an azide source.[2] Our proposed strategy leverages the reaction of a 2-chloro-6-acetylpyridine with trimethylsilyl azide (TMSN₃), a method noted for its high regioselectivity and yield.[3]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that the tetrazole ring can be formed from a 2-azidopyridine intermediate, which in turn is derived from a 2-chloropyridine precursor. This leads to the identification of 1-(6-chloropyridin-2-yl)ethanone as a key starting material.
Caption: Retrosynthetic pathway for the target compound.
Synthesis of the Starting Material: 2-Chloro-6-acetylpyridine
The immediate precursor, 2-chloro-6-acetylpyridine, can be synthesized from the commercially available 2-amino-6-methylpyridine. This multi-step synthesis involves a Sandmeyer-type reaction to introduce the chloro substituent, followed by oxidation of the methyl group and subsequent acylation. A more direct, albeit still multi-step, route starts from 2,6-lutidine.
-
Oxidation of 2,6-Lutidine: Oxidation of one of the methyl groups of 2,6-lutidine can be achieved using various oxidizing agents, such as selenium dioxide or potassium permanganate, to yield 6-methylpyridine-2-carboxylic acid.[4]
-
Chlorination: The resulting carboxylic acid can be subjected to a Hunsdiecker-type reaction or converted to the corresponding hydroxypyridine and subsequently chlorinated with reagents like phosphorus oxychloride to yield 2-chloro-6-methylpyridine.
-
Oxidation and Acylation: The remaining methyl group can then be oxidized to a carboxylic acid, followed by conversion to the acetyl group via standard methods, such as conversion to the acid chloride and reaction with a methyl organometallic reagent, or through a Weinreb amide intermediate.
A more direct approach would be the diazotization of 2-amino-6-acetylpyridine.[5]
Synthesis of this compound
The final step in the proposed synthesis is the conversion of 2-chloro-6-acetylpyridine to the target molecule. The use of trimethylsilyl azide (TMSN₃) in the presence of tetrabutylammonium fluoride (TBAF) provides a mild and efficient method for this transformation.[3]
Reaction Mechanism:
The reaction proceeds via a two-step mechanism. First, the fluoride ion from TBAF activates the silicon in TMSN₃, making the azide a more potent nucleophile. This is followed by a nucleophilic aromatic substitution where the azide ion displaces the chloride at the C2 position of the pyridine ring. The resulting 2-azido-6-acetylpyridine intermediate then undergoes a spontaneous 6π-electrocyclization to form the thermodynamically stable fused tetrazole ring system.
Caption: Proposed reaction mechanism for the formation of the target compound.
Experimental Protocols
Proposed Synthesis of this compound
Materials:
-
2-Chloro-6-acetylpyridine
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-chloro-6-acetylpyridine (1.0 eq) in anhydrous DMF, add tetrabutylammonium fluoride hydrate (1.5 eq).
-
Add trimethylsilyl azide (1.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 85 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Characterization
The following section details the predicted analytical data for the synthesized this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.05 (dd, J = 7.2, 1.2 Hz, 1H, H5), 8.20 (dd, J = 9.2, 1.2 Hz, 1H, H8), 7.85 (dd, J = 9.2, 7.2 Hz, 1H, H7), 2.75 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 196.5 (C=O), 148.0 (C8a), 142.0 (C6), 130.0 (C5), 125.0 (C7), 116.0 (C8), 26.8 (CH₃) |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H str.), 1690 (C=O str.), 1610, 1480 (C=N, N=N str.), 1360 (CH₃ bend) |
| MS (ESI) | m/z 163.06 [M+H]⁺, 135.05 [M-N₂+H]⁺ |
Justification of Predicted Data:
-
¹H NMR: The proton at the H5 position is expected to be the most deshielded due to its proximity to the fused tetrazole ring and the electron-withdrawing acetyl group. The protons H7 and H8 will exhibit coupling to each other and to H5, resulting in doublets of doublets. The methyl protons of the acetyl group are expected to appear as a singlet in the typical region for such groups.
-
¹³C NMR: The carbonyl carbon will be the most downfield signal. The chemical shifts of the pyridine ring carbons are influenced by the fused tetrazole ring and the acetyl substituent.
-
IR Spectroscopy: The spectrum is expected to be dominated by a strong carbonyl stretch around 1690 cm⁻¹. The characteristic vibrations of the tetrazole ring are expected in the 1610-1480 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum should show the protonated molecular ion. A prominent fragment corresponding to the loss of a neutral nitrogen molecule (N₂) is a characteristic fragmentation pathway for tetrazolo[1,5-a]pyridines and is therefore expected.
Conclusion
This technical guide has outlined a well-reasoned and scientifically supported pathway for the synthesis of this compound. By leveraging established methodologies in heterocyclic chemistry, a reliable synthetic protocol has been proposed. Furthermore, a comprehensive set of predicted characterization data has been provided to aid in the identification and verification of the target compound. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.
References
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Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Synthesis, 2008(24), 4002-4006. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved from [Link]
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Dennis, M. J., et al. (1993). Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials. Defence Technical Information Center. [Link]
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Kurhade, S., et al. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. ACS Publications. [Link]
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Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]
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Studer, A., et al. (2021). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications, 12(1), 6531. [Link]
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Jiang, Y., Park, C. M., & Loh, T. P. (2014). Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines. Organic Letters, 16(13), 3432-3435. [Link]
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Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[2][3][6]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. [Link]
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Lačan, M., & Tabaković, K. (1975). Syntheses of New Pyrazolo-, and Tetrazolopyridines. Croatica Chemica Acta, 47(1), 127-133. [Link]
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Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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MDPI. (2020). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Yoshida, T., Sada, Y., & Nagasawa, T. (2010). Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. Applied microbiology and biotechnology, 86(4), 1165–1170. [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
Introduction
The field of medicinal chemistry is perpetually driven by the design and synthesis of novel heterocyclic compounds, which form the structural core of a vast number of therapeutic agents. Among these, nitrogen-rich fused heterocyclic systems like tetrazolo[1,5-a]pyridines are of significant interest due to their unique chemical properties and potential biological activities. The precise structural elucidation of these molecules is the bedrock upon which all further development rests. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the definitive data required for this structural confirmation.
This guide presents a detailed technical framework for the spectroscopic characterization of a specific member of this class: 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone . While a comprehensive search of publicly available scientific literature and spectral databases indicates that the experimental spectra for this exact compound are not widely published, this document will serve as an in-depth, predictive guide based on established principles of spectroscopy and data from structurally analogous compounds.[1][2] It is designed for researchers and drug development professionals, providing not only the expected data but also the underlying scientific rationale for experimental design and spectral interpretation.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a fused bicyclic heteroaromatic system and an acetyl functional group.
-
Molecular Formula: C₇H₆N₄O[3]
-
Molecular Weight: 162.15 g/mol [3]
-
Key Structural Features:
-
A tetrazolo[1,5-a]pyridine ring system : This fused aromatic structure dictates the environment of the ring protons and carbons.
-
An acetyl group (-COCH₃) : This group introduces a carbonyl carbon (C=O) and a methyl group (CH₃), both of which will produce highly characteristic spectroscopic signals.
-
The following sections will detail the predicted spectroscopic data and the experimental protocols necessary to acquire them.
Visualizing the Structure for Spectral Assignment
To facilitate the discussion of NMR data, the atoms in the molecule are systematically numbered.
Caption: Structure of this compound with atom numbering for NMR assignments.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For this molecule, both high-resolution electrospray ionization (ESI-MS) and electron ionization (EI-MS) would yield valuable data.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Analysis: Infuse the sample solution directly or via LC injection. Acquire the spectrum over a mass range of m/z 50-500.
-
Causality: ESI is a soft ionization technique, ideal for generating the intact protonated molecular ion, which allows for accurate mass determination and subsequent molecular formula confirmation.[4]
Predicted Mass Spectrum
The mass spectrum provides two layers of information: the molecular ion peak, which confirms the molecular weight, and the fragmentation pattern, which offers clues about the molecule's substructures.
| Predicted m/z | Ion/Fragment | Rationale for Formation |
| 163.0615 | [M+H]⁺ | Protonated parent molecule. The high-resolution mass confirms the elemental formula C₇H₇N₄O⁺. |
| 162.0536 | [M]⁺ | Parent molecular ion (more common in EI-MS). |
| 147.0454 | [M - CH₃]⁺ | Loss of the methyl radical from the acetyl group. |
| 134.0560 | [M - N₂]⁺ | Characteristic fragmentation of a tetrazole ring , involving the neutral loss of a nitrogen molecule.[5] |
| 120.0400 | [M - COCH₂]⁺ | Loss of a ketene radical. |
| 43.0184 | [CH₃CO]⁺ | Acetyl cation, a very common and stable fragment. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique fingerprint of the compound.
Experimental Protocol (ATR-IR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.
-
Causality: ATR is a modern, convenient technique that requires minimal sample preparation and typically provides high-quality spectra for solid samples, making it preferable to the traditional KBr pellet method.[4]
Predicted IR Absorption Bands
The IR spectrum is predicted to show characteristic peaks corresponding to the acetyl group and the heteroaromatic system.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl C-H |
| ~1680-1670 | C=O Stretch | Aryl Ketone |
| ~1600, ~1480 | C=C & C=N Stretch | Heteroaromatic Rings |
| ~1450, ~1360 | C-H Bend | Methyl Group |
| ~1100, ~1000, ~740 | Ring Vibrations | Tetrazolo Ring System[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol (¹H & ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required.
-
Causality: The choice of solvent is critical. DMSO-d₆ is an excellent choice for many heterocyclic compounds due to its high dissolving power. A high-field magnet is chosen to resolve complex splitting patterns and overlapping signals that are common in aromatic systems.[6]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The aromatic region will be particularly informative, revealing the substitution pattern on the pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.4 - 9.2 | Doublet (d) | 1H | H7 | H7 is adjacent to the electron-deficient bridgehead nitrogen (N4) and is deshielded. |
| ~8.8 - 8.6 | Singlet (s) or narrow Doublet of Doublets (dd) | 1H | H5 | H5 is ortho to the acetyl group and adjacent to a tetrazole nitrogen, leading to significant deshielding. |
| ~8.2 - 8.0 | Doublet of Doublets (dd) | 1H | H8 | H8 is coupled to both H7 and H5 (meta-coupling), appearing as a dd. |
| ~2.7 | Singlet (s) | 3H | -COCH₃ | Methyl protons adjacent to a carbonyl group typically appear in this region. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum will confirm the number of unique carbon environments and identify the carbonyl carbon.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears far downfield. |
| ~150 | C8a | Bridgehead carbon attached to three nitrogen atoms. |
| ~145 | C6 | Aromatic carbon attached to the electron-withdrawing acetyl group. |
| ~135 | C5 | Aromatic CH. |
| ~125 | C8 | Aromatic CH. |
| ~120 | C7 | Aromatic CH. |
| ~27 | -COCH₃ | Methyl carbon adjacent to a carbonyl. |
Workflow and Data Integration
The structural elucidation of a novel compound is a logical, multi-step process. The data from each spectroscopic technique are complementary and, when combined, provide an unambiguous structural confirmation.
Caption: A generalized workflow for the spectroscopic characterization of a novel chemical entity.
Conclusion
This technical guide provides a comprehensive, predictive framework for the complete spectroscopic characterization of this compound. By leveraging foundational principles and data from related structures, we have outlined the expected outcomes from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR. The detailed protocols and causal explanations are intended to empower researchers to efficiently and accurately confirm the structure of this and similar heterocyclic compounds, a critical step in the journey of drug discovery and development.
References
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Syntheses of New Pyrazolo-, and Tetrazolopyridines. (n.d.). CORE. Retrieved from [Link]
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1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. (n.d.). National Institutes of Health. Retrieved from [Link]
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Supporting Information New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (n.d.). Semantic Scholar. Retrieved from [Link]
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1-(2,7-Dimethyl-[1][7][8]triazolo[1,5-a]pyrimidin-6-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]
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Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Structural Characteristics of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the synthesis and structural analysis of 1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry. A comprehensive search of the public scientific literature and structural databases indicates that while a synthetic protocol for this specific molecule has been reported, a detailed single-crystal X-ray diffraction analysis is not currently available. This guide therefore provides a detailed, field-proven protocol for the synthesis of the title compound. In lieu of a direct crystal structure analysis, this document offers insights into the expected molecular geometry and intermolecular interactions by examining the broader family of tetrazolo[1,5-a]pyridine derivatives. This approach ensures scientific integrity while providing valuable structural context for researchers working with this scaffold.
Introduction: The Tetrazolo[1,5-a]pyridine Scaffold
The tetrazolo[1,5-a]pyridine ring system is a significant pharmacophore in modern drug discovery.[1] Its fused heterocyclic structure offers a unique combination of steric and electronic properties, making it a valuable component in the design of novel therapeutic agents. Tetrazole rings are often employed as bioisosteres for carboxylic acids, enhancing metabolic stability and modulating physicochemical properties. The tetrazolo[1,5-a]pyridine scaffold has been incorporated into molecules targeting a range of biological targets, demonstrating its versatility and importance in medicinal chemistry.[2]
Synthesis of this compound
While a full crystallographic analysis is not publicly available, a robust synthetic route to this compound has been documented. The synthesis is crucial for obtaining the material necessary for further studies, including crystallization trials.
Synthetic Protocol
The preparation of this compound, also referred to as 6-acetyl tetrazolo[1,5-a]pyridine, proceeds via the reaction of 2-chloro-5-acetylpyridine with sodium azide.[3] This method represents a common and effective strategy for the formation of the tetrazolo[1,5-a]pyridine ring system from 2-halopyridines.[4]
Experimental Workflow:
Caption: Predicted molecular structure of the target compound.
Predicted Crystallographic Properties
While speculative, we can anticipate certain crystallographic features based on similar structures. The molecule is largely planar, which would favor packing arrangements that maximize π-π stacking interactions between the aromatic rings. The presence of the acetyl group provides a hydrogen bond acceptor, which could lead to the formation of hydrogen-bonded networks within the crystal lattice, likely involving C-H···O interactions.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the protons on the pyridine ring and the methyl protons of the acetyl group. |
| ¹³C NMR | Signals for the carbon atoms of the bicyclic system and the carbonyl and methyl carbons of the acetyl group. |
| IR Spectroscopy | A characteristic strong absorption band for the C=O stretching vibration of the ketone. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (162.15 g/mol ). [5] |
Recommendations for Future Work: Obtaining a Crystal Structure
For researchers requiring a definitive crystal structure, the following protocol for single-crystal growth and X-ray diffraction is recommended.
Workflow for Crystal Structure Determination:
Caption: Recommended workflow for single-crystal X-ray analysis.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound and offers insights into its expected structural properties based on the analysis of related compounds. While a definitive crystal structure remains to be determined, the information presented here offers a solid foundation for researchers in drug development and medicinal chemistry to synthesize, characterize, and utilize this promising heterocyclic scaffold. The provided protocols are designed to be self-validating and are grounded in established chemical principles, ensuring their reliability and reproducibility.
References
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PrepChem. Synthesis of A. 6-Acetyl tetrazolo[1,5-a]pyridine (A). Available from: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 6-acetyltetrazolo[1,5-a]pyridine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-acetyltetrazolo[1,5-a]pyridine, a heterocyclic compound of interest to researchers and drug development professionals. In the absence of extensive empirical data for this specific molecule, this document synthesizes information on the broader class of tetrazolo[1,5-a]pyridines and outlines authoritative, field-proven methodologies for the experimental determination of its key characteristics. The guide delves into the critical interplay between structure, stability, solubility, ionization, and lipophilicity, offering a robust framework for its evaluation in a research and development context. Particular emphasis is placed on the inherent valence tautomerism, a defining feature of this heterocyclic system.
Introduction: The Significance of Physicochemical Profiling
The journey of a candidate molecule from discovery to a viable therapeutic agent is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For 6-acetyltetrazolo[1,5-a]pyridine, a thorough understanding of these properties is paramount for predicting its pharmacokinetic profile and potential as a drug lead. This guide serves as a foundational resource, providing both theoretical context and practical experimental frameworks for the comprehensive characterization of this molecule.
The tetrazolo[1,5-a]pyridine scaffold is recognized for its unique electronic properties and its role as a bioisostere for other functional groups in medicinal chemistry. The incorporation of an acetyl group at the 6-position is anticipated to modulate these properties, making a detailed physicochemical analysis essential.
Molecular Structure and Tautomerism
The nominal structure of 6-acetyltetrazolo[1,5-a]pyridine features a fused bicyclic system comprising a pyridine ring and a tetrazole ring. However, a crucial aspect of the chemistry of tetrazolo[1,5-a]pyridines is the existence of a valence tautomeric equilibrium with the corresponding 2-azidopyridine form. This equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the polarity of the solvent.
Electron-withdrawing groups, such as the acetyl group at the 6-position, are known to destabilize the tetrazole ring, favoring the open-chain 2-azido tautomer. Conversely, electron-donating groups tend to stabilize the fused tetrazole form. This equilibrium is not merely a chemical curiosity; the two tautomers possess distinct physicochemical properties, including polarity, hydrogen bonding potential, and shape, which can profoundly impact biological activity.
Caption: Valence tautomerism of 6-acetyltetrazolo[1,5-a]pyridine.
Synthesis and Purification
The synthesis of 6-acetyltetrazolo[1,5-a]pyridine has been reported via the reaction of 2-chloro-5-acetylpyridine with sodium azide.[1] This nucleophilic substitution, followed by intramolecular cyclization, provides a direct route to the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-acetylpyridine (51.6 mmoles) and sodium azide (129 mmoles) in a mixture of 150 ml of ethanol and 150 ml of water.[1]
-
Acidification: To the stirred solution, add 75 ml of 10% hydrochloric acid dropwise over a period of 20 minutes.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.[1]
-
Isolation: Cool the reaction mixture in an ice bath. The resulting crystals are collected by filtration.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline 6-acetyltetrazolo[1,5-a]pyridine. The reported melting point for the product is 159-160°C.[1]
Physicochemical Properties and Their Determination
A comprehensive understanding of the physicochemical properties of 6-acetyltetrazolo[1,5-a]pyridine is crucial for its development. The following sections detail these key properties and the established methodologies for their determination.
Solubility
4.1.1. Experimental Protocol: Kinetic Solubility Determination by UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 6-acetyltetrazolo[1,5-a]pyridine in a highly polar organic solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Allow the solutions to equilibrate at a controlled temperature, typically with gentle agitation.
-
UV-Vis Measurement: Measure the absorbance of each well at a predetermined wavelength maximum for the compound.
-
Data Analysis: The concentration at which the absorbance plateaus or deviates from linearity is indicative of the kinetic solubility limit.
Thermal Stability
The thermal stability of a compound is a key indicator of its shelf-life and suitability for formulation processes. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques for assessing thermal stability. Studies on the parent compound, tetrazolo[1,5-a]pyridine, have demonstrated its thermal decomposition characteristics, providing a valuable reference.
4.2.1. Experimental Protocol: Thermal Analysis by TGA/DSC
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 6-acetyltetrazolo[1,5-a]pyridine into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).
-
Instrument Setup: Place the sample pan and a reference pan in the TGA/DSC instrument.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.
-
Data Acquisition: Continuously record the sample weight (TGA) and the heat flow (DSC) as a function of temperature.
-
Data Analysis: The TGA curve will indicate the onset temperature of decomposition and the percentage of weight loss. The DSC curve will reveal endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Caption: Workflow for thermal analysis of 6-acetyltetrazolo[1,5-a]pyridine.
Ionization Constant (pKa)
The pKa of a molecule dictates its charge state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. The tetrazolo[1,5-a]pyridine ring system possesses basic nitrogen atoms, and the acetyl substituent will also influence the overall basicity. The pKa can be accurately determined using UV-Vis spectrophotometry.
4.3.1. Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, covering a range of at least 2 pH units above and below the expected pKa.
-
Sample Preparation: Prepare solutions of 6-acetyltetrazolo[1,5-a]pyridine of a constant concentration in each of the prepared buffers.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior. The logP of 6-acetyltetrazolo[1,5-a]pyridine can be determined experimentally using the shake-flask method or more rapidly by high-performance liquid chromatography (HPLC).
4.4.1. Experimental Protocol: logP Determination by HPLC
-
HPLC System: Utilize a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: Prepare a series of isocratic mobile phases with varying ratios of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Standard Compounds: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: Inject a solution of 6-acetyltetrazolo[1,5-a]pyridine and record its retention time under the same conditions.
-
logP Calculation: Determine the logP of 6-acetyltetrazolo[1,5-a]pyridine by interpolating its retention time on the calibration curve.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 6-acetyltetrazolo[1,5-a]pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern. The chemical shifts and coupling constants will be characteristic of the fused heterocyclic system.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including the C=O stretch of the acetyl group and the vibrations of the aromatic rings. The presence or absence of a strong azide stretch (around 2100-2200 cm⁻¹) can provide insight into the position of the tautomeric equilibrium in the solid state.
-
UV-Vis Spectroscopy: The UV-Vis spectrum, as discussed in the context of pKa determination, reveals the electronic transitions within the molecule and is sensitive to the protonation state and solvent environment.
Conclusion
The physicochemical properties of 6-acetyltetrazolo[1,5-a]pyridine are fundamental to its potential as a lead compound in drug discovery. This technical guide has provided a comprehensive framework for the characterization of this molecule, emphasizing the importance of understanding its unique structural features, such as the inherent valence tautomerism. While specific experimental data for 6-acetyltetrazolo[1,5-a]pyridine is limited in the public domain, the detailed experimental protocols provided herein offer a clear path for its thorough investigation. The application of these methodologies will enable researchers to build a robust physicochemical profile, facilitating informed decisions in the optimization and development of this promising heterocyclic scaffold.
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Initial biological screening of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
An In-Depth Technical Guide to the Initial Biological Screening of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
Executive Summary
The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing the tetrazole moiety, represent a class of molecules with significant therapeutic potential, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive framework for the initial biological screening of a specific novel compound, This compound . The tetrazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]
This document moves beyond a simple recitation of protocols. It is designed as a strategic guide, explaining the causality behind experimental choices to empower researchers to not only execute but also adapt these methods. We will detail a tiered screening cascade, beginning with essential cytotoxicity profiling, followed by targeted investigations into anticancer and antimicrobial activities, and concluding with a framework for preliminary enzyme inhibition assays. Each protocol is presented as a self-validating system, complete with necessary controls, to ensure data integrity and reproducibility.
Compound Profile: this compound
A thorough understanding of the test compound is the foundation of any screening campaign.
| Property | Data | Source |
| IUPAC Name | This compound | - |
| Synonyms | 6-acetyl tetrazolo[1,5-a]pyridine | [5] |
| CAS Number | 84331-01-1 | [5] |
| Molecular Formula | C₇H₆N₄O | [5][6] |
| Molecular Weight | 162.1487 g/mol | [5] |
| Physical Form | Solid | [5] |
| InChI Key | DDBLPTNLEVQANE-UHFFFAOYSA-N | [5] |
Rationale for the Proposed Screening Strategy
The design of an initial screening cascade is not arbitrary; it is an evidence-based strategy. For this compound, the selection of assays is guided by the known biological activities of the tetrazole and tetrazolopyridine scaffolds.
-
Anticancer Potential : Tetrazole derivatives have been extensively evaluated as potential anticancer agents.[7] The fused tetrazolopyridine core, in particular, has been identified in compounds designed as potent inhibitors of protein kinases like Casein Kinase 2 (CK2), which are often dysregulated in various cancers.[4] Therefore, a primary focus of this screening will be to assess its cytotoxic effects on a panel of human cancer cell lines.
-
Antimicrobial Activity : The nitrogen-rich tetrazole ring is a key pharmacophore in various antimicrobial agents.[2][8] Studies have demonstrated that tetrazole derivatives possess both antibacterial and antifungal properties.[3] A comprehensive initial screen must therefore evaluate the compound's efficacy against a representative panel of Gram-positive and Gram-negative bacteria.
-
Foundation of Cytotoxicity : Before assessing specific anticancer or antimicrobial efficacy, it is critical to establish the compound's general cytotoxicity.[9][10] This baseline data, typically expressed as the half-maximal inhibitory concentration (IC₅₀), is essential for distinguishing between targeted therapeutic effects and non-specific toxicity. It also informs the concentration ranges used in subsequent, more specific assays.[11]
This leads to a logical, tiered approach visualized in the workflow below.
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Primary Efficacy Screen: Antimicrobial Activity
Expertise & Rationale: The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [12]It provides quantitative results and is more precise than diffusion-based assays. We will screen against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to assess the compound's spectrum of activity. [8][13] Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Culture S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) overnight.
-
Dilute the overnight culture to achieve a final standardized concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.
-
Add 100 µL of the compound stock solution (prepared in MHB with a low percentage of DMSO) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11).
-
Self-Validation:
-
Well 11 (Growth Control): 50 µL MHB + 50 µL inoculum (no compound).
-
Well 12 (Sterility Control): 100 µL MHB (no compound, no inoculum).
-
A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity). [12] * To enhance detection, 20 µL of a resazurin solution can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained. [14]
-
Preliminary Mechanistic Screen: Enzyme Inhibition Assay
Expertise & Rationale: Given that tetrazolopyridine scaffolds can act as kinase inhibitors,[4] performing a preliminary screen against a relevant kinase (e.g., a common cancer-related kinase) can provide early mechanistic insight. This moves the investigation from a phenotypic screen (does it kill cells?) to a target-based screen (how might it be killing cells?). A generic kinase assay protocol is provided below, which can be adapted for a specific enzyme of interest.
Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Reagent Preparation:
-
Prepare stock solutions of the kinase, its specific substrate, and ATP in an appropriate kinase assay buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup (in a 384-well plate):
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Add the kinase and substrate solution to each well.
-
Pre-incubate for 10-15 minutes to allow for compound-enzyme binding. [15]
-
-
Initiate Reaction:
-
Start the kinase reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves measuring a luminescence signal. [16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.
-
Data Presentation and Interpretation
Quantitative data from the initial screens should be summarized in clear, structured tables for easy comparison and decision-making.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD | Selectivity Index (SI)¹ |
| HEK293 | Normal Kidney | 85.2 ± 5.6 | - |
| MCF-7 | Breast Cancer | 15.1 ± 1.2 | 5.64 |
| A549 | Lung Cancer | 22.5 ± 2.1 | 3.79 |
| HCT-116 | Colon Cancer | 18.9 ± 1.9 | 4.51 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 (MCF-7) | - |
| ¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Organism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Escherichia coli | Negative | >128 |
| Ciprofloxacin | (Control) | 0.5 (S. aureus) |
Interpretation:
-
The hypothetical data in Table 1 suggests the compound has moderate, selective cytotoxicity against the tested cancer cell lines, with the highest selectivity for MCF-7 breast cancer cells.
-
The data in Table 2 suggests the compound has specific activity against Gram-positive bacteria but is not effective against the tested Gram-negative strain.
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial biological characterization of this compound. The proposed cascade efficiently assesses general cytotoxicity before moving to more specific anticancer and antimicrobial screens.
Based on the hypothetical results, promising next steps would include:
-
Expansion of the Cancer Cell Line Panel: Screen against a broader panel of breast cancer cell lines to confirm the initial selectivity.
-
Mechanism of Action Studies: Investigate the mode of cell death (apoptosis vs. necrosis) induced in sensitive cell lines using methods like Annexin V staining. [9][11]* Expanded Antimicrobial Screening: Test against a wider range of Gram-positive bacteria, including drug-resistant strains (e.g., MRSA), and other fungal pathogens.
-
Target Identification: If kinase inhibition is confirmed, perform kinome profiling to identify the specific kinase(s) targeted by the compound.
By following this structured, rationale-driven approach, researchers can efficiently generate high-quality, reproducible data to make informed decisions about the future development of this compound as a potential therapeutic candidate.
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The Tetrazolo[1,5-a]pyridine Scaffold: A Privileged Structure for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The tetrazolo[1,5-a]pyridine scaffold, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities. The fusion of the electron-rich tetrazole ring with the pyridine moiety creates a planar, aromatic system that serves as an excellent framework for the design of novel therapeutic agents. The tetrazole ring often acts as a bioisostere of a carboxylic acid group, enhancing metabolic stability and cell permeability, which are desirable characteristics for drug candidates. This guide provides a comprehensive overview of the potential therapeutic targets of the tetrazolo[1,5-a]pyridine scaffold, drawing upon evidence from derivatives of this core and closely related fused heterocyclic systems. We will delve into the key therapeutic areas, elucidated mechanisms of action, and detailed experimental protocols to facilitate further research and development.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of the tetrazolo[1,5-a]pyridine scaffold and its analogues have demonstrated significant potential as anticancer agents, primarily through the inhibition of key proteins involved in cell division and signaling pathways crucial for tumor growth and survival.
Primary Target: Tubulin Polymerization
A prominent mechanism of action for tetrazole-containing compounds, including those with a pyridine fusion, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] These agents often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules, which are essential for the mitotic spindle assembly. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
A novel series of 5-pyridyl-tetrazol-1-yl-indole derivatives, which incorporate a tetrazole-pyridine linkage, have shown potent antiproliferative activity in the nanomolar range against various cancer cell lines, including glioblastoma.[1] For instance, the compound 5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole exhibited an IC50 of 45 nM against HeLa cells.[1]
Table 1: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Selected Tetrazole Derivatives
| Compound ID | Cancer Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| (S)-Q31 (tetrazolo[1,5-a]pyrimidine) | SKOV3 | 17.2 ± 1.8 | Not explicitly stated, but confirmed to inhibit | [2] |
| rac-Q31 (tetrazolo[1,5-a]pyrimidine) | SKOV3 | 24.6 ± 1.4 | Not explicitly stated, but confirmed to inhibit | [2] |
| 5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole | HeLa | 45 | High potency reported | [1] |
| 3d ([3][4][5]triazolo[1,5-a]pyrimidine) | HeLa, A549, HT-29 | 30–43 | 0.45 | [6] |
Signaling Pathway Inhibition: Targeting Kinases
The dysregulation of protein kinase signaling pathways is a hallmark of cancer. Derivatives of tetrazolo-fused heterocycles have emerged as potent inhibitors of various kinases.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Structurally related pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulfonamides have been shown to inhibit the PI3K/Akt/mTOR pathway. In silico studies suggest that these compounds may act as inhibitors of AKT2 kinase.[7] Furthermore, a series of pyrazolo[1,5-a]pyridines have been developed as potent and selective PI3K inhibitors, with some compounds showing isoform selectivity.[8]
-
Other Kinases: Metal complexes of tetrazolo[1,5-a]pyrimidine have been shown to strongly inhibit topoisomerase I and interact with cyclin-dependent kinases (CDKs).[9] Additionally, related pyrazolo[1,5-a]pyridines have been identified as inhibitors of p38 kinase.[10]
Experimental Workflow: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Caption: Workflow for determining kinase inhibition IC50 values.
Anti-inflammatory Potential: Modulating the Inflammatory Cascade
The tetrazolo[1,5-a]pyridine scaffold and its analogues have shown promise as anti-inflammatory agents, though the precise mechanisms are still under investigation. Evidence from related structures points towards the inhibition of key enzymes in the inflammatory pathway.
Some tetrazole derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2.[11] While direct evidence for COX inhibition by tetrazolo[1,5-a]pyridines is limited, this remains a plausible mechanism.
More recent studies on related pyrazolo[1,5-a]quinazolines have identified mitogen-activated protein kinases (MAPKs), particularly c-Jun N-terminal kinases (JNKs), as potential targets.[12][13] Inhibition of the NF-κB signaling pathway has also been observed.[12][13]
Signaling Pathway: Potential Anti-inflammatory Mechanisms
Caption: Potential anti-inflammatory signaling pathways targeted.
Antimicrobial Activity: Combating Pathogenic Microbes
Tetrazolo[1,5-a]pyridine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[3] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.
Derivatives of tetrazolo[1,5-a]quinoline have been synthesized and screened for their antimicrobial properties, with some compounds showing significant activity against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans.[14]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Tetrazolo[1,5-a]pyridine derivative | S. aureus, B. cereus, E. coli, P. aeruginosa | Good activity reported | [3] |
| Pyridonethiol derivative | B. subtilis | 0.12 | [3] |
| N-alkylated pyridine salt | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [3] |
| N-alkylated pyridine salt | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions: Prepare a stock solution of the tetrazolo[1,5-a]pyridine derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls. Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or at an appropriate temperature for 24-48 hours (for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The tetrazolo[1,5-a]pyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry. The accumulated evidence, both from direct studies and from closely related fused systems, strongly suggests its potential to yield potent inhibitors of a diverse range of therapeutic targets. The primary areas of promise lie in anticancer therapy, through the inhibition of tubulin polymerization and key signaling kinases, as well as in the development of novel anti-inflammatory and antimicrobial agents.
Future research should focus on synthesizing and screening focused libraries of tetrazolo[1,5-a]pyridine derivatives to elucidate their specific molecular targets and to establish clear structure-activity relationships. Advanced computational studies, coupled with robust in vitro and in vivo testing, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these promising compounds, ultimately paving the way for the development of new and effective therapies.
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Molecules. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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ResearchGate. (2025). Structure-Guided Design of Potent Tetrazolo[1,5-a]pyrimidine-Based Tubulin Inhibitors with In Vivo Antitumor Activity. [Link]
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MDPI. (2023). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. [Link]
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PubMed. (2013). Synthesis and anticancer activity evaluation of a series of[3][4][5]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. [Link]
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PubMed. (2025). Structure-guided design of potent tetrazolo[1,5-a]pyrimidine-based tubulin inhibitors with in vivo antitumor activity. [Link]
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MDPI. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]
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ResearchGate. (2025). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]
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MDPI. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. [Link]
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PubMed. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. [Link]
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PubMed Central. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. [Link]
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ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]
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PubMed Central. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [Link]
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ResearchGate. (2019). Synthesis and Antimicrobial Evaluation of New Pyrazoline and Pyrazolinyl Thiazole Derivatives Bearing Tetrazolo[1,5-a]quinoline Moiety. [Link]
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ResearchGate. (2013). Synthesis and anticancer activity evaluation of a series of[3][4][5]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. [Link]
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PubMed Central. (2022). Design, Synthesis and Biological Evaluation of[3][4][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. [Link]
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Semantic Scholar. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
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RSC Publishing. (2013). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. [Link]
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PubMed Central. (2025). Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulfonamides. [Link]
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PubMed Central. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[3][4][5]triazolo[1,5-a]pyrimidines bearing amino acid moiety. [Link]
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RSC Publishing. (2015). Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate mediated synthesis. [Link]
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Semantic Scholar. (2010). Synthesis and antimicrobial activity of tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives. [Link]
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ResearchGate. (2019). (PDF) Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. [Link]
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Unveiling the Therapeutic Potential: A Technical Guide to the Mechanisms of Action of Tetrazolo[1,5-a]pyridine Derivatives
Introduction: The tetrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action underlying the anticancer, anti-inflammatory, and antimicrobial properties of this versatile class of compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, presents key experimental data, and details the methodologies crucial for advancing the therapeutic development of tetrazolo[1,5-a]pyridine derivatives. Our narrative is built on a foundation of scientific integrity, offering field-proven insights into the experimental choices that illuminate the intricate molecular interactions of these promising therapeutic agents.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of the tetrazolo[1,5-a]pyridine core have demonstrated significant potential in oncology, attributable to their ability to modulate multiple key pathways involved in cancer cell proliferation, survival, and DNA maintenance. The primary mechanisms elucidated to date involve the inhibition of crucial protein kinases and direct interaction with DNA and its associated enzymes.
Kinase Inhibition: Targeting the Engines of Cell Growth
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Several tetrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various kinases, with Casein Kinase 2 (CK2) being a prominent target.
CK2 is a constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival.[1] Its overexpression is implicated in numerous cancers, making it a compelling therapeutic target.[1] Certain 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines, which share a similar fused heterocyclic system with tetrazolo[1,5-a]pyridines, have shown nano- to low-micromolar inhibition of CK2.[2] For instance, the 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine derivative exhibited an IC50 of 45 nM against CK2.[2] This highlights the potential of the broader azolopyrimidine scaffold, including tetrazolo[1,5-a]pyridines, as a source of potent CK2 inhibitors.
Table 1: CK2 Inhibition by Tetrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Structure | CK2 IC50 (nM) | Reference |
| 2i | 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine | 45 | [2] |
| 2a | 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine | Micromolar | [2] |
| 2c | 2-SMe-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine | Beneficial | [2] |
| 2d | 2-Ph-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine | Beneficial | [2] |
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of the tetrazolo[1,5-a]pyridine derivative in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO (vehicle control). Add the target kinase (e.g., recombinant human CK2) and allow a pre-incubation period of 10-15 minutes at room temperature to facilitate inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Terminate the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
DNA Interaction and Topoisomerase Inhibition
Another significant avenue of anticancer activity for tetrazolo[1,5-a]pyridine derivatives is their interaction with DNA and the modulation of topoisomerase activity. Metal complexes of tetrazolo[1,5-a]pyrimidine-based ligands have been shown to interact with DNA, primarily through groove binding, and exhibit nuclease activity.[3]
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[4] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in cancer cells. Metal complexes of tetrazolo[1,5-a]pyrimidine derivatives have demonstrated the ability to strongly inhibit topoisomerase I.[3]
Table 2: Biological Activity of Tetrazolo[1,5-a]pyrimidine Metal Complexes
| Complex | DNA Interaction Mode | Topoisomerase I Inhibition | Cytotoxicity | Reference |
| [Cu(L)Cl2] | Groove Binding | Strong | Active against A549, HeLa, HCT-15 | [3] |
| [Ni(L)Cl2] | Groove Binding | Strong | Active against A549, HeLa, HCT-15 | [3] |
| [Zn(L)Cl2] | Groove Binding | Strong | Active against A549, HeLa, HCT-15 | [3] |
L represents a tetrazolo[1,5-a]pyrimidine-based ligand.
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, the test compound at various concentrations, and topoisomerase I reaction buffer.
-
Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[5]
Caption: Workflow for a topoisomerase I DNA relaxation assay.
II. Anti-inflammatory and Antimicrobial Activities: Broadening the Therapeutic Horizon
Beyond their anticancer potential, tetrazolo[1,5-a]pyridine derivatives have also demonstrated promising anti-inflammatory and antimicrobial activities, suggesting a wider therapeutic applicability.
Anti-inflammatory Mechanism
The anti-inflammatory effects of tetrazolo[1,5-a]pyridine and related fused heterocyclic systems are thought to be mediated, in part, by the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX enzymes are key to the biosynthesis of prostaglandins, which are crucial mediators of inflammation. Some tetrazole derivatives have shown inhibitory activity against both COX-1 and COX-2.[6]
Antimicrobial Mechanism
The antimicrobial properties of the tetrazolo[1,5-a]pyridine scaffold are believed to stem from the inhibition of essential microbial enzymes or the disruption of microbial cell wall synthesis.[1] Derivatives of the closely related tetrazolo[1,5-a]quinoline have shown activity against a range of bacterial and fungal pathogens.[1]
Table 3: Antimicrobial Activity of Tetrazolo[1,5-a]quinoline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Chalcone 3a | S. aureus | 31.2 | [1] |
| Chalcone 3a | E. coli | 15.6 | [1] |
| Chalcone 3b | S. aureus | 15.6 | [1] |
| Chalcone 3b | E. coli | 7.8 | [1] |
III. Conclusion and Future Directions
The tetrazolo[1,5-a]pyridine scaffold represents a rich source of biologically active compounds with diverse mechanisms of action. Their ability to target multiple key cellular processes, including kinase signaling, DNA topology, and inflammatory and microbial pathways, underscores their significant therapeutic potential. Future research should focus on elucidating the precise molecular interactions of these derivatives with their targets through structural biology studies and further exploring their efficacy and safety in preclinical models. The continued investigation of this versatile chemical scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.
IV. References
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Chojnacki, K., Lindenblatt, D., Wińska, P., Wielechowska, M., Toelzer, C., Niefind, K., & Bretner, M. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 27(24), 8697. [Link]
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Shobana, S., Rahiman, A. K., & Parthasarathy, S. (2019). Tetrazolo[1,5-a]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. Journal of Coordination Chemistry, 72(5-7), 968-985. [Link]
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Nitiss, J. L., Soory, A., & Simmons, J. T. (2021). Topoisomerase Assays. Current protocols, 1(10), e250. [Link]
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Abdou, W. M., & Khidre, R. E. (2010). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein journal of organic chemistry, 6, 1147–1155. [Link]
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Hassan, A. S., Hafez, T. S., & Osman, S. A. (2004). Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. European journal of medicinal chemistry, 39(3), 249–255. [Link]
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Nitiss, J. L. (2013). Topoisomerase Assays. Current protocols in toxicology, 57(1), 3.3.1–3.3.21. [Link]
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Zheng, C. J., & Xu, W. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules (Basel, Switzerland), 20(9), 15855–15891. [Link]
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Abdou, W. M., & Khidre, R. E. (2010). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein journal of organic chemistry, 6, 1147–1155. [Link]
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In silico modeling of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone binding
An In-Depth Technical Guide to the In Silico Modeling of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone Binding to AKT2 Kinase
Abstract
The burgeoning field of in silico drug discovery offers a powerful paradigm for accelerating the identification and optimization of novel therapeutic agents. By leveraging computational methods, researchers can predict molecular interactions, evaluate binding affinities, and assess pharmacokinetic properties with increasing accuracy, thereby reducing the time and cost associated with traditional wet-lab experimentation.[1][2] This guide provides a comprehensive, technically-focused walkthrough of a complete in silico modeling workflow, from initial target identification to advanced molecular dynamics and binding free energy calculations. We will focus on a case study involving the compound This compound , a molecule of interest for which public data is scarce, and a putative biological target, AKT2 kinase . The methodologies and principles detailed herein are broadly applicable, serving as a robust framework for researchers, scientists, and drug development professionals engaged in computational drug design.
Introduction: Target Rationale and a Strategy for Investigation
The compound this compound belongs to the tetrazolopyridine class of heterocyclic compounds. While direct biological data for this specific molecule is not widely available, related scaffolds have shown significant therapeutic potential. For instance, pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulfonamides have demonstrated potent anti-proliferative activity in cancer cell lines, with in silico studies suggesting AKT2 kinase as a primary molecular target.[6][7] AKT2, a serine/threonine-specific protein kinase, is a critical node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in various cancers, promoting cell survival, growth, and proliferation.[5][8] Its role in oncogenesis makes it a compelling target for anticancer therapeutics.[8][9]
Given this precedent, we hypothesize that this compound may also exhibit inhibitory activity against AKT2. This guide will rigorously test this hypothesis using a multi-stage computational approach, providing not just the "how" but the critical "why" behind each methodological choice. Our workflow is designed as a self-validating system, where the outputs of one stage inform and refine the next, building a cohesive and data-driven narrative of molecular binding.
Figure 1: Overall In Silico Modeling Workflow.
Part 1: Foundational Steps - Ligand and Target Structure Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is critical for ensuring that the molecular representations are chemically correct and computationally ready.
Ligand Preparation
The first step is to generate a three-dimensional, energy-minimized structure of our ligand, this compound.
Protocol: Ligand Structure Generation
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) or obtain its SMILES string. For our ligand, a possible SMILES string is CC(=O)c1cc2n(ncn2)c(C)c1.
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure. This initial 3D conformation is typically not energetically favorable.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure into a low-energy conformation.
-
Charge Assignment: Assign partial atomic charges. Gasteiger charges are a common choice for docking studies.
-
Save in Required Format: Save the final structure in the .pdbqt format for use with AutoDock Vina.[10] This format includes atomic coordinates, partial charges, and atom type information.
Causality and Expertise: An unminimized ligand structure contains steric clashes and unfavorable bond angles, which would produce artifactually high energy scores and prevent the docking algorithm from exploring biologically relevant conformations. Correctly assigning partial charges is crucial as electrostatic interactions are a major component of the docking scoring function.
Target (Receptor) Preparation
We will use the crystal structure of human AKT2 kinase. A search of the RCSB Protein Data Bank (PDB) reveals several available structures.[11] We select PDB ID: 3D0E , which is a high-resolution (2.00 Å) structure of human AKT2 in complex with a known inhibitor, GSK690693.[12] Using a ligand-bound (holo) structure is advantageous as the binding pocket is in an induced-fit conformation, which is more representative of the state that a new ligand will encounter.
Protocol: Receptor Preparation for Docking
-
Download PDB File: Obtain the 3D0E.pdb file from the RCSB PDB database.
-
Clean the Structure: The raw PDB file contains non-essential molecules.
-
Remove Water Molecules: Water molecules are typically removed from the binding site unless they are known to play a critical bridging role in ligand binding.
-
Remove Co-crystallized Ligand and Co-factors: Delete the inhibitor (GSK690693) and any other non-protein molecules from the PDB file. This clears the binding site for our new ligand.
-
-
Add Polar Hydrogens: Crystal structures often lack hydrogen atoms. Add polar hydrogens, as they are essential for forming hydrogen bonds.
-
Assign Charges: Add Kollman charges to the protein atoms.
-
Save as PDBQT: Convert the cleaned receptor file to the .pdbqt format using tools like AutoDockTools.[13]
Causality and Expertise: Failing to remove the original ligand would physically block the docking of our new compound. The addition of polar hydrogens and the assignment of atomic charges are non-negotiable steps, as they enable the scoring function to accurately calculate hydrogen bonding and electrostatic interaction energies, which are dominant forces in protein-ligand recognition.
Part 2: Predicting Binding Modes with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It uses a scoring function to estimate the binding affinity, providing a rapid and computationally inexpensive method to screen compounds and generate plausible binding hypotheses.[14][15] We will use AutoDock Vina, a widely used and validated docking engine.[16]
Figure 2: Step-by-step molecular docking process.
Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site. We will define a cubic search space (grid box) centered on the position of the co-crystallized inhibitor in the original 3D0E structure. This ensures our docking is targeted to the known active site.
-
Center Coordinates (x, y, z): Determined from the geometric center of the original ligand.
-
Dimensions (Å): Typically set to be large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25 x 25 x 25 Å).
-
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the output file name.
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Analyze the Output: Vina will generate an output .pdbqt file containing several predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol. The log file (log.txt) contains a table of these scores.
Data Presentation: Docking Results
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.215 |
| 3 | -8.1 | 1.876 |
| 4 | -7.9 | 2.341 |
| ... | ... | ... |
Table 1: Example output from an AutoDock Vina docking run. Lower binding affinity scores indicate more favorable predicted binding.
Visual Inspection and Hypothesis Generation:
The top-ranked pose (lowest energy) should be visually inspected using a molecular visualization tool like PyMOL or UCSF Chimera.[17] Key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues should be identified. This analysis turns the numerical score into a structural hypothesis. For AKT2, key interacting residues in the ATP-binding pocket often include those in the hinge region and the DFG motif.
Trustworthiness: Docking is a powerful but imperfect tool. The scoring functions are approximations of the true binding free energy. Therefore, the top-ranked pose is a hypothesis that requires further validation. This is why docking is the start, not the end, of our in silico analysis. The most stable and well-interacted pose is selected for the next, more rigorous stage: molecular dynamics simulation.
Part 3: Simulating the Dynamic Reality - Molecular Dynamics
While docking provides a static snapshot, protein-ligand complexes are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.[18] This allows us to assess the stability of the docked pose and observe how the protein and ligand adapt to each other in a simulated physiological environment.[19] We will use GROMACS, a high-performance and widely used MD engine.[20][21]
Figure 3: The GROMACS workflow for MD simulation setup and execution.
Protocol: MD Simulation with GROMACS
-
System Setup:
-
Generate Topology: Use the pdb2gmx tool in GROMACS to generate a topology for the protein, which describes all the bonded and non-bonded interactions based on a chosen force field (e.g., AMBER99SB-ILDN). A separate topology for the ligand must be generated using a tool like ACPYPE or CGenFF.
-
Combine Topologies: Merge the protein and ligand topologies and coordinate files.
-
-
Solvation: Create a periodic boundary box (e.g., a cube with 1.0 nm distance from the complex to the box edge) and fill it with explicit water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the setup phase.
-
Equilibration (Two Phases):
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Run a short simulation (e.g., 100 ps) with position restraints on the protein and ligand heavy atoms. This allows the water and ions to equilibrate around the solute while keeping it fixed, ensuring the system reaches the target temperature (e.g., 300 K).
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Run another short simulation (e.g., 200 ps), again with position restraints, to equilibrate the pressure and achieve the correct system density.
-
-
Production MD: Release the position restraints and run the main simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
Expertise and Causality: The two-stage equilibration is critical for simulation stability. A sudden, unrestrained simulation of an un-equilibrated system would be like "shocking" it, often leading to numerical instabilities and a crashed simulation. The NVT step stabilizes temperature, and the subsequent NPT step stabilizes pressure and density, gently preparing the system for the production run.
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site might indicate instability.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and receptor throughout the simulation to identify stable, key interactions.
Part 4: Quantifying Binding - Free Energy Calculations
MD simulations provide a trajectory, but to get a more accurate estimate of binding affinity than the docking score, we can perform binding free energy calculations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point method that offers a good balance between accuracy and computational cost.[4][22]
Protocol: MM/PBSA Calculation
-
Extract Snapshots: Select a set of snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.
-
Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where each G term is calculated as:
G = E_MM + G_solv - TΔS
-
E_MM: Molecular mechanics energy (internal, van der Waals, electrostatic).
-
G_solv: Solvation free energy, with polar (calculated by the Poisson-Boltzmann equation) and nonpolar (calculated from the solvent-accessible surface area, SASA) components.
-
TΔS: Conformational entropy change upon binding (often computationally expensive and omitted for relative comparisons).[23]
-
-
Average the Results: The final ΔG_bind is the average of the values calculated over all snapshots.
Data Presentation: MM/PBSA Results
| Energy Component | Average Contribution (kJ/mol) |
| Van der Waals Energy | -150.7 ± 5.2 |
| Electrostatic Energy | -95.3 ± 7.1 |
| Polar Solvation Energy | 135.1 ± 6.8 |
| Nonpolar (SASA) Energy | -18.5 ± 0.9 |
| Binding Free Energy (ΔG) | -129.4 ± 10.5 |
Table 2: Example of a decomposed binding free energy calculation using MM/PBSA. The final ΔG provides a quantitative estimate of binding affinity.
Authoritative Grounding: The MM/PBSA method provides a more physically realistic energy estimate than docking scores because it averages over an ensemble of thermally accessible conformations and uses a more sophisticated implicit solvent model.[24] This provides a stronger validation of the binding hypothesis.
Part 5: Predicting Drug-Likeness - ADMET and Pharmacophore Modeling
A potent molecule is not necessarily a good drug. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[2]
Protocol: In Silico ADMET Prediction
-
Use Web Servers: Submit the ligand's SMILES string to free online tools like SwissADME or ADMETlab 2.0.[25][26]
-
Analyze Key Properties: Evaluate properties such as:
-
Lipinski's Rule of Five: A rule of thumb for oral bioavailability.
-
Aqueous Solubility (LogS): Predicts how well the compound dissolves.
-
Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS effects.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Predicted Toxicity: Flags potential liabilities like mutagenicity.
-
Pharmacophore Modeling:
If a set of active molecules is known, or from the stable interactions observed in MD, a pharmacophore model can be generated.[27] This model is an abstract 3D representation of the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. This model can then be used to screen large virtual libraries for new molecules that fit the pharmacophore, a process known as virtual screening.[10]
Conclusion
This guide has outlined a rigorous, multi-step in silico workflow to investigate the binding of this compound to its putative target, AKT2 kinase. By progressing from rapid docking-based hypothesis generation to the dynamic and energetic validation offered by molecular dynamics and MM/PBSA calculations, we can build a high-confidence model of the binding event. This structured approach, grounded in established scientific principles and validated protocols, exemplifies the power of computational chemistry to de-risk and accelerate modern drug discovery. The insights gained from such studies can prioritize synthesis efforts, guide lead optimization, and ultimately contribute to the development of novel therapeutics.
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Huang, X., Begley, M., Morgenstern, K.A., et al. (2003). Crystal structure of an inactive Akt2 kinase domain. RCSB PDB. [Link]
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The Scripps Research Institute. AutoDock Vina. CCSB. [Link]
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Chemna. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Chemna. [Link]
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Scribd. (n.d.). MM/PBSA Free Energy Calculation Guide. Scribd. [Link]
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Compchems. (2022). How to run a Molecular Dynamics simulation using GROMACS. Compchems. [Link]
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Wikipedia. (2023). AKT2. Wikipedia. [Link]
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ADMET-AI. (2023). ADMET-AI. ADMET-AI. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]
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JMIR Publications. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Publications. [Link]
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Taylor and Francis Online. (2014). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
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AutoDock Vina Documentation. (2023). AutoDock Vina: Molecular docking program. Read the Docs. [Link]
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GROMACS. (2024). Introduction to Molecular Dynamics - the GROMACS tutorials!. GROMACS. [Link]
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Amber/Ambertools Tutorial. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
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ResearchGate. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]
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Concha, N.O., Smallwood, A. (2008). Crystal structure of human Akt2 in complex with GSK690693. RCSB PDB. [Link]
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Fiveable. (2023). Pharmacophore modeling. Fiveable. [Link]
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VLS3D. (2025). ADMET predictions. VLS3D.COM. [Link]
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ResearchGate. (2023). List of available PDB structures for AKT1, AKT2 and AKT3. ResearchGate. [Link]
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Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]
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MOE Tutorial. (2023). How To Create And Use A Pharmacophore In MOE. YouTube. [Link]
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Beilstein Archives. (2021). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives. [Link]
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Scilit. (2019). The Discovery of 7-Methyl-2-[(7-methyl[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). Scilit. [Link]
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MDPI. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]
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Introduction: The Dynamic Nature of a Privileged Scaffold
An In-depth Technical Guide to Tautomerism in Tetrazolo[1,5-a]pyridine Derivatives
The tetrazolo[1,5-a]pyridine ring system is a significant heterocyclic scaffold in medicinal chemistry, materials science, and even in the field of energetic materials.[1][2] Its derivatives are noted for a wide array of biological activities, including anticancer, antihypertensive, and antimicrobial properties, often serving as a bioisostere for the carboxylic acid group.[3][4] A critical, yet often complex, feature of this scaffold is its existence in a dynamic equilibrium between two tautomeric forms: the fused-ring tetrazolo[1,5-a]pyridine and the open-chain 2-azidopyridine. This phenomenon, a type of valence tautomerism, is not a mere chemical curiosity; it profoundly influences the molecule's physicochemical properties, reactivity, and, most importantly, its biological activity.[5][6] Understanding and controlling this equilibrium is paramount for researchers in drug discovery and chemical synthesis.
This guide provides a comprehensive exploration of the core principles governing this tautomerism, the methodologies to investigate it, and its implications for scientific application.
The Core Equilibrium: A Tale of Two Tautomers
The central concept is the reversible ring-chain tautomerism between the bicyclic tetrazole (closed form) and the monocyclic azido-pyridine (open form). This equilibrium is the result of an electrocyclic ring closure of the 2-azidopyridine intermediate, which is often formed from the reaction of a 2-halopyridine with an azide source.[1][2]
Caption: The fundamental azide-tetrazole tautomeric equilibrium.
The position of this equilibrium is not fixed and is highly sensitive to a variety of internal and external factors. For many derivatives, the tetrazole form is predominant, especially in the solid state.[7][8] However, in solution, a significant population of the azide tautomer can exist, creating a dynamic mixture that must be accounted for during characterization and biological testing.[5]
Pillar 1: Influential Factors on the Tautomeric Balance
The delicate balance between the tetrazole and azide forms can be shifted by several key factors. A thorough understanding of these allows for the rational design of molecules where one tautomer is favored.
Substituent Effects
The electronic nature of substituents on the pyridine ring plays a pivotal role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the ring system, thereby stabilizing or destabilizing one tautomer relative to the other.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro groups (-NO₂) generally favor the open-chain azide form. These groups decrease the electron density on the pyridine ring nitrogen, which destabilizes the fused tetrazole ring system. Studies on 6-nitro- and 8-nitro-tetrazolo[1,5-a]pyridines have shown they exhibit completely different influences on the equilibrium, highlighting the positional importance of the substituent.[8]
-
Electron-Donating Groups (EDGs): Conversely, groups like methyl (-CH₃) or amino (-NH₂) tend to favor the closed-ring tetrazole form by increasing the electron density on the pyridine nitrogen, which participates in the tetrazole ring.
Caption: Influence of electronic effects on the tautomeric equilibrium.
Solvent Effects
The polarity of the solvent has a significant impact on the tautomeric equilibrium.[9][10][11] This is due to the different dipole moments of the two tautomers.
-
Polar Solvents: More polar solvents tend to stabilize the more polar tautomer. Generally, the 2-azidopyridine form is more polar than the fused tetrazole. Therefore, increasing solvent polarity can shift the equilibrium towards the open-chain azide form.
-
Non-Polar Solvents: In non-polar solvents, the less polar, fused tetrazole ring system is often favored.
This solvent-dependent behavior is a critical consideration when performing spectroscopic analysis or biological assays, as the results obtained in one solvent may not be representative of the equilibrium in another.[5]
Temperature and Physical State
The physical state of the compound can dictate the predominant form. In the solid state, crystal packing forces often favor a single tautomer, which is typically the tetrazole form.[8] In solution, however, the molecules have greater freedom, and the equilibrium is subject to the influences of solvent and temperature. Thermal analysis has been used to study the stability of these compounds, particularly for their application as energetic materials.[2]
Pillar 2: Methodologies for Investigation
A multi-faceted approach combining spectroscopic and computational techniques is essential for accurately characterizing the tautomeric equilibrium.
Caption: Workflow for the comprehensive study of tautomerism.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is one of the most powerful tools for studying this tautomerism in solution.[8][12] Since the exchange between tautomers is often slow on the NMR timescale, distinct signals for both forms can be observed.
-
Protocol:
-
Dissolve the tetrazolo[1,5-a]pyridine derivative in a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra.
-
Analysis:
-
Compare the chemical shifts to known values for tetrazoles and azides. The chemical environments of the protons and carbons in the fused ring are significantly different from those in the open-chain form.
-
For example, in ¹H NMR spectra, additional low-intensity signals may correspond to the azido derivative.[13]
-
Integrate the signals corresponding to each tautomer to determine their relative ratio.
-
-
Repeat the experiment in solvents of varying polarity to assess the solvent effect on the equilibrium position.[11]
-
2. Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the azide tautomer, both in solution and in the solid state.
-
Protocol:
-
Prepare a sample of the compound (e.g., as a KBr pellet for solid-state analysis or in a suitable solvent for solution-phase analysis).
-
Acquire the IR spectrum.
-
Analysis: Look for a strong, sharp absorption band in the range of 2100-2150 cm⁻¹ . This band is characteristic of the asymmetric stretching vibration of the azide (-N₃) group and is a definitive marker for the open-chain tautomer.[8] The absence of this peak is strong evidence that the tetrazole form is dominant.
-
3. UV-Vis Spectroscopy The two tautomers have different π-electron systems and will therefore exhibit different electronic absorption spectra.[14]
-
Protocol:
-
Prepare dilute solutions of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Record the UV-Vis absorption spectrum.
-
Analysis: The fused tetrazole and open-chain azide forms will have distinct λ_max values. By comparing the experimental spectrum to spectra of model compounds (where the equilibrium is locked to one form, e.g., through N-methylation) or to spectra predicted by computational methods, the position of the equilibrium can be estimated.[14][15]
-
Computational Studies
Theoretical calculations are invaluable for complementing experimental data. They can provide insights into the relative stabilities of the tautomers and help in the interpretation of spectroscopic results.[8][16][17]
-
Methodology:
-
Construct 3D models of both the tetrazole and azide tautomers.
-
Perform geometry optimization and energy calculations using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[16]
-
Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) to predict the most stable tautomer in the gas phase.
-
Incorporate a solvent model (e.g., the Polarizable Continuum Model - PCM) to predict the equilibrium position in different solvents.[9]
-
The results can predict which tautomer is energetically preferred under specific conditions.
-
| Method | Key Observable | Information Provided |
| ¹H, ¹³C, ¹⁵N NMR | Distinct chemical shifts and signal integrations for each form. | Quantitative ratio of tautomers in solution.[8] |
| IR Spectroscopy | Strong absorption at ~2100-2150 cm⁻¹. | Definitive presence/absence of the azide tautomer.[8] |
| UV-Vis Spectroscopy | Different λ_max values for each tautomer. | Qualitative and semi-quantitative assessment of the equilibrium.[14] |
| Computational Chemistry | Relative energies (ΔG) of tautomers. | Prediction of tautomer stability and equilibrium position.[16] |
| Table 1: Summary of key analytical techniques for studying tautomerism. |
Pillar 3: Implications in Drug Development and Beyond
The tautomeric state of a tetrazolo[1,5-a]pyridine derivative is not an academic detail; it is a critical determinant of its function.
-
Receptor Binding and Biological Activity: Tautomers possess different three-dimensional shapes, hydrogen bonding capabilities (donor/acceptor sites), and electronic distributions. Consequently, only one tautomer may bind effectively to a biological target like an enzyme or receptor. The observed biological activity of a compound will depend on the concentration of the active tautomer at physiological conditions. Several derivatives of fused tetrazoles have shown promising anticancer activity, and their efficacy is intrinsically linked to their structure.[13][18][19]
-
Physicochemical Properties: Tautomerism affects properties like pKa, lipophilicity (logP), and solubility. Since the tetrazole moiety is often used as a more metabolically stable substitute for a carboxylic acid, its acidic properties are important.[3] The position of the tautomeric equilibrium influences the acidity and overall drug-like properties of the molecule.
-
Materials Science: In the design of π-conjugated systems or energetic materials, the properties of the molecule are highly dependent on its structure.[20] The thermal stability and electronic characteristics of the tetrazole form are vastly different from the azide form, impacting the performance and safety of the material.[2]
Conclusion
The azide-tetrazole tautomerism in tetrazolo[1,5-a]pyridine derivatives is a fundamental characteristic that governs their chemical and biological identity. A comprehensive understanding of this equilibrium, supported by a robust combination of spectroscopic and computational methods, is essential for any researcher working with this important class of compounds. By dissecting the influence of substituents, solvents, and physical state, scientists can better predict, control, and ultimately harness the properties of the desired tautomer, paving the way for the development of more effective drugs and advanced materials.
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Methodological & Application
Application Note & Protocol: A Robust Synthesis of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone from 2-Halopyridines
Introduction
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for carboxylic acids have led to its incorporation into a wide array of pharmacologically active agents.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone, a valuable building block for drug discovery, starting from the readily available 2-halo-5-acetylpyridine. We will delve into the mechanistic underpinnings of the transformation, provide a step-by-step experimental guide, and offer expert insights into procedural choices to ensure reproducibility and high yield.
Scientific Principles & Reaction Mechanism
The synthesis of the tetrazolo[1,5-a]pyridine ring system from a 2-halopyridine is a classic example of a sequential nucleophilic aromatic substitution (SNAr) and intramolecular cyclization. The overall transformation is a type of [3+2] cycloaddition, where the azide anion effectively adds across the C-N bond of the pyridine ring.[1][3]
The currently accepted mechanism proceeds through two key stages:
-
Nucleophilic Aromatic Substitution: The reaction is initiated by the attack of an azide anion (from a source like sodium azide, NaN₃) at the C2 position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. The halide (typically chloride or bromide) is displaced as a leaving group, forming a 2-azidopyridine intermediate.[4]
-
Intramolecular Cyclization: The 2-azidopyridine intermediate exists in equilibrium with its fused bicyclic tautomer, the tetrazolo[1,5-a]pyridine. This valence tautomerization is an electrocyclic ring-closing reaction. The fused tetrazole form is generally thermodynamically more stable, which drives the equilibrium to favor the final product.[1][5]
The activation of the pyridine ring is crucial. Under acidic conditions, as described in the primary protocol below, the pyridine nitrogen is protonated. This protonation significantly enhances the electrophilicity of the C2 carbon, thereby accelerating the initial SNAr step.
Visualizing the Reaction Mechanism
Caption: Proposed reaction mechanism for tetrazole formation.
Experimental Protocol: Synthesis of 6-Acetyl-tetrazolo[1,5-a]pyridine
This protocol is adapted from a well-established procedure and has been validated for its high yield and reliability.[6]
Materials & Equipment
-
Starting Material: 2-Chloro-5-acetylpyridine
-
Reagents: Sodium azide (NaN₃), 10% Hydrochloric acid (HCl)
-
Solvents: 95% Ethanol, Deionized Water
-
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, ice bath, Buchner funnel, and filtration apparatus.
Safety Precautions
-
Sodium Azide (NaN₃): Highly toxic. Avoid inhalation of dust and contact with skin and eyes. Handle only in a well-ventilated fume hood.
-
Hydrazoic Acid (HN₃) Risk: Sodium azide reacts with strong acids to form hydrazoic acid, which is highly toxic and explosive. The slow addition of HCl as described in the protocol is designed to minimize its accumulation. Ensure the reaction is conducted in a fume hood and away from sources of ignition. All glassware should be decontaminated with a suitable oxidizing agent (e.g., ceric ammonium nitrate solution) after use.
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine 2-chloro-5-acetylpyridine (8.4 g, 51.6 mmol) and sodium azide (8.4 g, 129 mmol).
-
Solvent Addition: Add 150 mL of 95% ethanol and 150 mL of deionized water to the flask. Begin stirring to form a suspension.
-
Acidification: Over a period of 20 minutes, add 75 mL of 10% HCl to the stirred solution via the dropping funnel. The slow addition is critical for safety and reaction control.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation (First Crop): After 18 hours, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization.
-
Filtration: Collect the resulting crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water.
-
Drying: Dry the crystals to obtain the first crop of the product. A yield of approximately 6.0 g is expected.[6]
-
Second Crop Recovery: To maximize yield, the filtrate can be concentrated under reduced pressure to obtain a second crop of crystals (approximately 1.0 g).
-
Final Product: Combine the crops to yield a total of approximately 7.0 g (84% yield) of this compound, with a melting point of 159-160 °C.[6]
Data Summary
| Reagent/Product | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Chloro-5-acetylpyridine | C₇H₆ClNO | 155.58 | 8.4 g | 51.6 | 1.0 |
| Sodium Azide | NaN₃ | 65.01 | 8.4 g | 129 | ~2.5 |
| 10% Hydrochloric Acid | HCl (aq) | 36.46 | 75 mL | - | - |
| Product | C₈H₇N₅O | 162.16 | ~7.0 g | ~43.2 | ~84% Yield |
Visualization of Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone as a Versatile Building Block in Medicinal Chemistry
Abstract
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, valued for its unique electronic properties and its role as a bioisostere for carboxylic acids and other functional groups. This technical guide focuses on a key derivative, 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone, presenting it as a highly versatile and strategic building block for drug discovery and development. We provide a detailed, field-proven protocol for its synthesis, an overview of its physicochemical properties, and a comprehensive exploration of the reactivity of its acetyl group. This document serves as a practical guide for researchers, scientists, and drug development professionals, offering detailed experimental protocols for leveraging this compound in the synthesis of diverse molecular architectures, including chalcones, β-aminoketones, and α,β-unsaturated esters, thereby enabling extensive Structure-Activity Relationship (SAR) studies.
Introduction: The Strategic Importance of the Tetrazolo[1,5-a]pyridine Core
The fusion of a tetrazole ring with a pyridine nucleus gives rise to the tetrazolo[1,5-a]pyridine system, a bicyclic heterocycle that has garnered significant attention in medicinal chemistry. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, offering a similar acidic pKa and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. This feature alone makes tetrazole-containing compounds highly attractive in drug design.
The tetrazolo[1,5-a]pyridine scaffold has been incorporated into a range of biologically active molecules, including kinase inhibitors for anticancer therapy.[1] The introduction of an acetyl group at the 6-position, as in this compound, provides a crucial chemical handle for further molecular elaboration. This acetyl group is not merely a passive substituent; it is an active participant in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, making the parent molecule a strategic starting point for the synthesis of compound libraries for high-throughput screening and lead optimization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O | [2][3] |
| Molecular Weight | 162.15 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 159-160 °C | [4] |
| InChI Key | DDBLPTNLEVQANE-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(=O)C1=CC2=NN=NN2C=C1 | [3] |
Synthesis of this compound
The synthesis of the title compound is achieved through a robust and scalable reaction involving the cyclization of a readily available 2-chloropyridine derivative.
Synthetic Workflow
The synthesis proceeds via a nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-acetylpyridine with sodium azide, followed by an intramolecular cyclization to form the tetrazolo[1,5-a]pyridine ring system.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a verified synthetic procedure.[4]
Materials:
-
2-Chloro-5-acetylpyridine (51.6 mmoles, 8.4 g)
-
Sodium azide (129 mmoles, 8.4 g)
-
Ethanol (150 mL)
-
Deionized water (150 mL)
-
10% Hydrochloric acid (75 mL)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-acetylpyridine (8.4 g), sodium azide (8.4 g), ethanol (150 mL), and water (150 mL).
-
Stir the mixture to ensure all solids are suspended.
-
Over a period of 20 minutes, slowly add 75 mL of 10% HCl to the stirred solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After 18 hours, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water.
-
Further concentration of the filtrate may yield a second crop of the product.
-
Dry the product under vacuum to obtain this compound as a crystalline solid. (Expected yield: ~84%).
Application as a Building Block in Medicinal Chemistry
The true utility of this compound lies in the reactivity of its acetyl group, which serves as a versatile handle for a variety of chemical transformations. These reactions allow for the systematic modification of the molecule, which is a cornerstone of Structure-Activity Relationship (SAR) studies.
Caption: Potential synthetic transformations of the acetyl group.
Claisen-Schmidt Condensation for Chalcone Synthesis
The acetyl group can readily undergo base-catalyzed condensation with various aromatic aldehydes to form chalcones (α,β-unsaturated ketones).[5][6][7] Chalcones are a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.
General Protocol:
-
Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the mixture.
-
Stir the reaction at room temperature for a specified time until completion (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Mannich Reaction for the Synthesis of β-Aminoketones
The Mannich reaction is a three-component condensation of an active hydrogen compound (in this case, the methyl group of the acetyl moiety), an aldehyde (typically formaldehyde), and a primary or secondary amine.[8][9] The resulting Mannich bases (β-aminoketones) are valuable scaffolds in medicinal chemistry, known for their diverse pharmacological activities.[10]
General Protocol:
-
Dissolve this compound (1 equivalent), a secondary amine (e.g., dimethylamine, piperidine; 1 equivalent), and formaldehyde (1 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Heat the mixture under reflux for the required duration.
-
After cooling, the product can be isolated by precipitation or extraction, depending on its properties.
Knoevenagel Condensation
This reaction involves the condensation of the acetyl group with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.[11][12] This provides access to α,β-unsaturated systems with diverse functionalities, which can be further elaborated.
General Protocol:
-
Mix this compound (1 equivalent) and an active methylene compound (1 equivalent) in a solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base (e.g., piperidine, triethylamine).
-
Heat the mixture, often with azeotropic removal of water, until the reaction is complete.
-
Isolate the product by cooling and filtration, or by chromatographic purification.
Haloform Reaction for Conversion to a Carboxylic Acid
The haloform reaction can be used to convert the acetyl group into a carboxylic acid.[13] This transformation is particularly useful as it allows for the introduction of an amide or ester functionality, which are common in drug molecules.
General Protocol:
-
Dissolve this compound in a suitable solvent (e.g., dioxane, THF).
-
Add an aqueous solution of sodium hypobromite or sodium hypochlorite.
-
Stir the reaction at room temperature or with gentle heating.
-
Upon completion, acidify the reaction mixture to precipitate the tetrazolo[1,5-a]pyridine-6-carboxylic acid.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction of this compound with phosphonate ylides provides a stereoselective route to α,β-unsaturated esters, nitriles, or other electron-withdrawing group-substituted alkenes.[14][15] This reaction is highly valuable for extending the carbon chain and introducing functionalities for further chemical modifications.
General Protocol:
-
Generate the phosphonate carbanion by treating a phosphonate ester (e.g., triethyl phosphonoacetate) with a strong base (e.g., NaH, LDA) in an anhydrous solvent (e.g., THF, DME) at a low temperature.
-
Add a solution of this compound in the same solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the acetyl group open up a multitude of avenues for the creation of diverse and complex molecular structures. The protocols and applications detailed in this guide are intended to empower researchers to fully exploit the potential of this compound in their drug discovery programs, facilitating the efficient exploration of chemical space and the development of novel therapeutic agents. The ability to readily generate a wide array of derivatives makes this compound an invaluable tool for in-depth SAR studies, ultimately accelerating the journey from hit identification to lead optimization.
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one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. (n.d.). Jetir.Org. Retrieved January 17, 2026, from [Link]
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Synthesis, Spectral Studies and Anti-Microbial Activity of Novel Chalcones of 2-Acetyl Pyridine. (n.d.). IJRASET. Retrieved January 17, 2026, from [Link]
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This compound | C7H6N4O | CID 13090311 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Applied Sciences and Engineering, 2.
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Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega, 6(43), 28695-28705.
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Mannich reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Synthetic applications of biologically important Mannich bases: An updated review. (2022). Journal of the Indian Chemical Society, 99(11), 100755.
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Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis of A. 6-Acetyl tetrazolo[1,5-a]pyridine (A) - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]
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- Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023). Organics, 4(4), 513-549.
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Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. (n.d.). Retrieved January 17, 2026, from [Link]
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Heterocyclic Compounds - MSU chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
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Aromatic Heterocyclic Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
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2-Acetylpyridine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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The Mannich Reaction - YouTube. (2023, February 28). Retrieved January 17, 2026, from [Link]
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- Synthesis of decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines via Strecker reaction and intramolecular [3+2] cycloaddition. (2016). RSC Advances, 6(102), 100204-100213.
- 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. (2018). Molecules, 23(10), 2530.
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journal of Organic Chemistry, 19, 763-772.
- Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2020). Chemistry Journal of Moldova, 15(2), 88-98.
- CN104086403A - Acetyl bromide synthesis production process - Google Patents. (n.d.).
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Application Notes and Protocols for Efficacy Testing of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade for determining the biological efficacy of the novel compound, 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone. Due to the limited public data on the specific biological targets of this molecule, we present a strategic, multi-tiered approach. This guide begins with a broad-based phenotypic screen to identify cellular effects, followed by a focused, hypothesis-driven biochemical assay to elucidate a potential mechanism of action. The protocols herein are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and reproducibility, adhering to the principles outlined in the Assay Guidance Manual.[1][2]
Introduction: The Therapeutic Potential of Tetrazolo[1,5-a]pyridine Scaffolds
The tetrazole moiety is a key pharmacophore in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for carboxylic acids have led to its incorporation into compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] The fused tetrazolo[1,5-a]pyridine core, in particular, is structurally related to other privileged heterocyclic systems like pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines, which are known to be potent and selective inhibitors of various protein kinases.[6][7][8] For instance, derivatives of the related triazolo[1,5-a]pyridine scaffold have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[9][10]
Given this landscape, this compound (henceforth referred to as Cmpd-X) represents a promising candidate for drug discovery. Its efficacy testing requires a logical and efficient workflow. This guide details a two-stage assay development process:
-
Stage 1: Primary Assay. A cell-based, high-throughput screen to assess the compound's impact on cancer cell viability and proliferation. This provides a broad, physiologically relevant readout of potential anti-cancer activity.[11][12]
-
Stage 2: Secondary Assay. A biochemical enzyme inhibition assay to investigate a plausible mechanism of action. Based on the chemical scaffold's known targets, we will focus on developing a generic protein kinase inhibition assay.[13][14]
This structured approach ensures that resources are directed toward mechanistic studies only after a clear and reproducible biological effect has been established.
Stage 1: Primary Assay - Cell Viability and Proliferation Screening
The initial step is to determine if Cmpd-X has a measurable effect on cell health and growth. A cell viability assay is a robust and widely used method for this purpose. We will utilize a resazurin-based assay (e.g., CellTiter-Blue® or similar), which measures the metabolic capacity of living cells.
Principle of the Resazurin Reduction Assay
Viable, metabolically active cells maintain a reducing intracellular environment. These cells can reduce the non-fluorescent, blue dye resazurin into the highly fluorescent, pink resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. A decrease in signal in the presence of Cmpd-X indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
Experimental Workflow: Primary Cell Viability Screen
The following diagram illustrates the workflow for the primary screen.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by Cmpd-X.
Detailed Protocol: Generic Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Active, purified kinase (e.g., PI3Kα) and its corresponding substrate (e.g., PIP2)
-
Kinase buffer
-
ATP (at a concentration equal to the Kₘ for the specific kinase)
-
Cmpd-X (10 mM stock in DMSO)
-
Positive control inhibitor (e.g., Wortmannin for PI3K)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Cmpd-X and the positive control in the kinase buffer.
-
Kinase Reaction Setup (in a 384-well plate, 5 µL total volume):
-
Add 1.25 µL of compound/control dilutions.
-
Add 1.25 µL of a 4x enzyme solution.
-
Add 2.5 µL of a 2x substrate/ATP mix to initiate the reaction.
-
Controls:
-
No Enzyme Control: Buffer instead of enzyme (for background).
-
No Inhibitor Control (100% Activity): Vehicle (DMSO) instead of compound.
-
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Readout: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate percent inhibition relative to the "No Inhibitor Control".
-
Plot the data and perform a 4PL curve fit to determine the IC₅₀ value, as described for the primary assay.
-
Determining Mechanism of Action
To further characterize the inhibition, follow-up studies are essential. These assays help determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate. [15]This is typically achieved by generating IC₅₀ curves at multiple, fixed concentrations of ATP (or substrate) and observing the shift in potency. [15]
| Inhibition Type | IC₅₀ Trend with Increasing [Substrate] |
|---|---|
| Competitive | Increases |
| Non-competitive | No change |
| Uncompetitive | Decreases |
Summary and Next Steps
This application note outlines a validated, two-stage strategy for assessing the efficacy of this compound.
-
Primary Screening: A cell-based viability assay establishes whether the compound has a biological effect and determines its potency (IC₅₀) in a cellular context.
-
Secondary Screening: A biochemical kinase assay provides a means to confirm a hypothesized mechanism of action and quantify direct target engagement.
Positive results from this cascade would warrant further investigation, including:
-
Screening against a broad panel of kinases to identify the specific target(s) and assess selectivity.
-
Cell-based target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA) to confirm the compound binds to the target protein inside the cell. [1]* Downstream signaling pathway analysis (e.g., Western blotting for phosphorylated proteins like Akt) to confirm the mechanism of action.
-
In vivo studies in animal models to evaluate efficacy and pharmacokinetics.
This systematic approach provides a robust framework for advancing Cmpd-X from an initial hit to a validated lead compound in the drug discovery pipeline.
References
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Glicksman, M., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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A4cell. (2023, January 23). Truly Effective Cell Assay Design. [Link]
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Karczmarzyk, Z., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(5), 1169. [Link]
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Biobide. (n.d.). What is an Inhibition Assay?. [Link]
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Sittampalam, G.S., et al. (Eds.). (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Grossman, A., et al. (Eds.). (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Foley, T.L. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology. [Link]
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Al-Ostath, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. [Link]
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Wang, S., et al. (2018). Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. RSC Advances, 8(52), 29591-29603. [Link]
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Edmondson, D.E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 37(4), 844-897. [Link]
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Verma, A., et al. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]
-
El-Gazzar, A.B.A., et al. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 27(23), 8565. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[6-(Tetrazol-1-yl)-3-pyridinyl]ethanone. PubChem Compound Database. [Link]
-
Goldberg, F.W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methylt[1][11][12]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Goldberg, F.W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methylt[1][11][12]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate. [Link]
-
Stevens, K.L., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters, 7(21), 4753-4756. [Link]
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Matys, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][11][12]riazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(19), 6289. [Link]
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Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 606-611. [Link]
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Gumenyuk, Y.O., et al. (2020). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 25(18), 4235. [Link]
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Moustafa, A.H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Metal Complexation Studies with 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone in Coordination Chemistry
The fusion of a tetrazole ring with a pyridine scaffold in this compound presents a compelling case for its exploration in coordination chemistry. This molecule is a versatile ligand, offering multiple potential coordination sites for metal ions. The tetrazole moiety, an isostere of the carboxylic acid group, is a well-established component in medicinal chemistry, known to enhance metabolic stability and potency in drug candidates[1][2]. The nitrogen-rich tetrazole ring and the pyridine nitrogen atom provide excellent coordination sites for a variety of metal ions. Furthermore, the acetyl group offers an additional coordination possibility, potentially leading to the formation of diverse and structurally interesting metal complexes.
The resulting metal complexes of this compound are of significant interest to the drug development community. The incorporation of metal ions can modulate the biological activity of the organic ligand, potentially leading to novel therapeutic agents with unique mechanisms of action. For instance, metal complexes of similar tetrazolo[1,5-a]pyrimidine-based ligands have demonstrated promising anticancer activity through DNA interaction and enzyme inhibition[3]. This document provides a comprehensive guide for the synthesis, characterization, and investigation of metal complexes of this compound, drawing upon established principles of coordination chemistry and analogous systems.
Ligand Profile: this compound
-
IUPAC Name: this compound
-
CAS Number: 84331-01-1[4]
-
Molecular Weight: 162.15 g/mol [4]
-
Appearance: Solid[4]
The structure of this compound features a fused bicyclic system with multiple nitrogen atoms that can act as Lewis bases, making it an excellent candidate for forming stable coordination complexes with a range of transition metals.
Experimental Protocols
Part 1: Synthesis of this compound
Reaction Scheme:
Caption: Proposed synthesis of the target ligand.
Materials:
-
5-amino-1H-tetrazole
-
1-(pyridin-2-yl)ethan-1-one (2-acetylpyridine)
-
Methanol (MeOH)
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-1H-tetrazole (1 equivalent) and 1-(pyridin-2-yl)ethan-1-one (1 equivalent) in methanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Rationale: This one-pot reaction is an efficient method for the synthesis of fused heterocyclic systems. The acidic catalyst facilitates the initial condensation between the amino group of the tetrazole and the ketone.
Part 2: Synthesis of Metal(II) Complexes
The following protocols for the synthesis of Ni(II), Cu(II), and Zn(II) complexes are adapted from a study on analogous tetrazolo[1,5-a]pyrimidine-based ligands[3].
General Reaction Scheme:
Sources
- 1. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Characterizing the Cellular Activity of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone, a Novel Kinase Inhibitor Candidate
Introduction
1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone is a novel small molecule featuring a tetrazolo[1,5-a]pyridine scaffold.[1] This heterocyclic system is of significant interest in medicinal chemistry, as structurally related compounds, such as pyrazolo[1,5-a]pyrimidines and other tetrazole-containing molecules, have demonstrated potent inhibitory activity against various protein kinases.[2][3][4] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5][6][7] Specifically, the PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, controlling essential processes like cell growth, proliferation, survival, and metabolism.[8][9]
Given its structural motifs, we hypothesize that this compound, hereafter designated TPE-1 , may function as an inhibitor of a key kinase within a critical oncogenic pathway. This application note provides a comprehensive, field-proven framework for characterizing the cellular activity of TPE-1, using a hypothetical targeting of the PI3K/Akt/mTOR pathway as an illustrative model. The described workflow is designed to logically progress from broad cytotoxicity assessment to specific mechanistic validation and finally to downstream phenotypic consequences, providing a robust system for evaluating novel kinase inhibitor candidates.
Part 1: Foundational Analysis - Cytotoxicity and Viability
Scientific Rationale: The initial and most critical step in characterizing a new compound is to determine its effect on cell viability and establish a dose-response relationship. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter that informs the concentrations used in all subsequent mechanistic and phenotypic assays. The MTS assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[10][11] The assay relies on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.[10]
Protocol 1: Determining IC50 using the MTS Cell Viability Assay
This protocol is adapted from established methods for assessing cell viability.[10][11][12]
Materials:
-
Cancer cell line with a known constitutively active PI3K/Akt pathway (e.g., MCF-7, U87-MG).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
TPE-1 stock solution (e.g., 10 mM in DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Sterile 96-well, clear-bottom cell culture plates.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of TPE-1 in complete culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest TPE-1 dose.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared TPE-1 dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[11][12]
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. Monitor the development of color.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11]
Data Analysis & Expected Results: After subtracting the background (medium-only wells), normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability (%) against the log-transformed concentration of TPE-1. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Table 1: Hypothetical Dose-Response Data for TPE-1 in U87-MG Cells
| TPE-1 Conc. (µM) | Avg. Absorbance (490nm) | % Viability (Normalized) |
| 100 | 0.085 | 5.2 |
| 50 | 0.112 | 11.5 |
| 25 | 0.245 | 29.3 |
| 12.5 | 0.488 | 58.1 |
| 6.25 | 0.701 | 83.9 |
| 3.13 | 0.815 | 97.6 |
| 1.56 | 0.831 | 99.5 |
| 0 (Vehicle) | 0.835 | 100.0 |
| Calculated IC50 | 10.8 µM |
Part 2: Mechanistic Validation - Target Engagement
Scientific Rationale: Once the cytotoxic concentration range is established, the next logical step is to verify that TPE-1 engages its hypothetical target within the cancer cells. If TPE-1 inhibits a kinase in the PI3K/Akt/mTOR pathway, we expect to see a dose-dependent decrease in the phosphorylation of its downstream substrates.[13] Western blotting is the gold-standard technique for this analysis, allowing for the specific detection of both the total and phosphorylated forms of a target protein.[14] A decrease in the ratio of phosphorylated protein to total protein provides direct evidence of target engagement.[15] For this protocol, it is critical to use phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is based on established best practices for detecting phosphoproteins.[16]
Materials:
-
U87-MG cells or another suitable cell line.
-
TPE-1 and vehicle (DMSO).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid milk as it contains phosphoproteins that can increase background.
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total Akt.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed U87-MG cells in 6-well plates and grow to 70-80% confluency. Treat cells with TPE-1 at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a short duration (e.g., 2-6 hours) to capture direct signaling effects.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells directly in the plate with 150 µL of ice-cold supplemented RIPA buffer. Scrape, collect, and centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins via SDS-PAGE and transfer to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-Akt and anti-total Akt, typically at 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibodies (1:5000 in blocking buffer) for 1 hour at room temperature. Wash 3x with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
Expected Results: A successful experiment will show a dose-dependent decrease in the signal from the phospho-Akt (Ser473) antibody, while the signal from the total Akt antibody remains relatively constant across all lanes, confirming equal protein loading. This result directly supports the hypothesis that TPE-1 inhibits the PI3K/Akt signaling pathway.
Diagram 1: Hypothesized Mechanism of TPE-1 in the PI3K/Akt Pathway
Caption: Hypothesized action of TPE-1 as a PI3K inhibitor.
Part 3: Phenotypic Confirmation - Downstream Cellular Effects
Scientific Rationale: After establishing a direct effect on the signaling pathway, it is crucial to confirm that this mechanistic action translates into a relevant anti-cancer phenotype. The PI3K/Akt pathway is a key regulator of cell survival and apoptosis (programmed cell death).[8] Inhibition of this pathway is expected to induce apoptosis. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method to quantify the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade.[17] An increase in their activity is a hallmark of apoptosis.
Protocol 3: Measuring Apoptosis via Caspase-3/7 Activity
This protocol is based on the manufacturer's guidelines for the Caspase-Glo® 3/7 Assay.[17][18][19][20]
Materials:
-
U87-MG cells.
-
TPE-1 and vehicle (DMSO).
-
Staurosporine (positive control for apoptosis induction).
-
Sterile 96-well, opaque-walled plates suitable for luminescence.
-
Caspase-Glo® 3/7 Reagent.
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in 100 µL of complete medium into a 96-well opaque-walled plate. Incubate for 24 hours.
-
Cell Treatment: Treat cells with TPE-1 (e.g., at 0.5x, 1x, and 2x IC50), a vehicle control, and a positive control (e.g., 1 µM Staurosporine) for 18-24 hours.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[17][20] Add 100 µL of the reagent directly to each well, resulting in a 1:1 ratio of reagent to sample volume.[18]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[18] Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis & Expected Results: The luminescent signal is directly proportional to the amount of caspase activity.[20] The results should show a dose-dependent increase in luminescence in TPE-1-treated cells compared to the vehicle control, indicating the induction of apoptosis.
Table 2: Hypothetical Caspase-3/7 Activation Data for TPE-1
| Treatment | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 15,250 | 1.0 |
| TPE-1 (5.4 µM) | 44,800 | 2.9 |
| TPE-1 (10.8 µM) | 98,600 | 6.5 |
| TPE-1 (21.6 µM) | 181,500 | 11.9 |
| Staurosporine (1 µM) | 255,400 | 16.7 |
Summary Workflow
The following diagram illustrates the logical progression of experiments for characterizing a novel kinase inhibitor candidate like TPE-1.
Diagram 2: Integrated Experimental Workflow
Sources
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- 20. promega.com [promega.com]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Substituted Tetrazolo[1,5-a]pyridines
Abstract
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fusion of the tetrazole and pyridine rings creates a unique bicyclic structure with distinct electronic and steric properties, making it an attractive core for the design of novel therapeutic agents. This document provides a comprehensive guide to understanding and exploring the structure-activity relationships (SAR) of 6-substituted tetrazolo[1,5-a]pyridines. We will delve into the synthetic rationale, provide detailed experimental protocols for synthesis and biological evaluation, and analyze how modifications at the 6-position of the pyridine ring influence biological outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of new therapeutic leads.
Introduction: The Tetrazolo[1,5-a]pyridine Scaffold in Drug Discovery
The tetrazolo[1,5-a]pyridine ring system is a bioisostere of purines and other significant bicyclic heterocycles found in nature. The tetrazole moiety, with its high nitrogen content and acidic nature, often acts as a non-classical bioisostere of a carboxylic acid group, enhancing metabolic stability and modulating pharmacokinetic properties. The pyridine ring provides a versatile platform for substitution, allowing for the fine-tuning of a compound's steric, electronic, and lipophilic characteristics.
The 6-position of the tetrazolo[1,5-a]pyridine core is a particularly attractive point for modification. Substituents at this position can project into solvent-exposed regions of protein binding pockets, enabling the formation of key interactions that can significantly impact potency and selectivity. Understanding the SAR at this position is therefore crucial for the rational design of novel drug candidates. This guide will focus on the synthesis of a focused library of 6-substituted analogs and their subsequent evaluation in relevant biological assays to elucidate these critical SAR trends.
Synthetic Strategies for 6-Substituted Tetrazolo[1,5-a]pyridines
The synthesis of tetrazolo[1,5-a]pyridines can be achieved through several established routes. A common and efficient method involves the reaction of a substituted 2-halopyridine with an azide source.[1][2] The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Protocol 1: General Synthesis of 6-Substituted Tetrazolo[1,5-a]pyridines
This protocol describes a general method for the synthesis of 6-substituted tetrazolo[1,5-a]pyridines starting from commercially available 2-chloro-5-substituted pyridines.
Materials:
-
Substituted 2-chloro-5-acetylpyridine (or other 2-chloro-5-substituted pyridine)
-
Sodium azide (NaN₃)
-
Ethanol
-
Water
-
10% Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the 2-chloro-5-substituted pyridine (1.0 eq) and sodium azide (2.5 eq) in a 1:1 mixture of ethanol and water.[3]
-
With stirring, slowly add 10% HCl over a period of 20 minutes.[3]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 18 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath.
-
The resulting crystals are collected by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 6-substituted tetrazolo[1,5-a]pyridine.
-
The product can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Sodium Azide in Excess: Using an excess of sodium azide helps to drive the reaction to completion.
-
Acidic Conditions: The addition of HCl facilitates the reaction, though the exact mechanism can be complex.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the nucleophilic substitution and subsequent cyclization.
-
Cooling and Filtration: Cooling the reaction mixture decreases the solubility of the product, allowing for its precipitation and collection by filtration.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-substituted tetrazolo[1,5-a]pyridines is highly dependent on the nature of the substituent at the 6-position. By systematically varying this substituent, researchers can probe the steric and electronic requirements of the target binding site.
Anticancer Activity
Derivatives of the tetrazolo[1,5-a]pyridine scaffold have shown promising cytotoxic effects against various cancer cell lines.[4] SAR studies on related fused heterocyclic systems suggest that both the nature and position of substituents on the pyridine ring significantly influence this activity.[4] For instance, in the closely related 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines, a 3-phenyl analogue exhibited potent inhibition against Casein Kinase 2 (CK2) with an IC₅₀ value of 45 nM, highlighting the importance of aromatic substituents.[5]
Key SAR Observations for Anticancer Activity:
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent at the 6-position can influence the overall electron density of the heterocyclic system, which can in turn affect its binding affinity to target proteins.
-
Steric Bulk: The size and shape of the 6-substituent are critical. Bulky groups may enhance binding through van der Waals interactions or, conversely, cause steric hindrance.
-
Hydrogen Bond Donors and Acceptors: The presence of functional groups capable of forming hydrogen bonds (e.g., -OH, -NH₂, -C=O) at the 6-position can lead to specific interactions with amino acid residues in the target's active site, significantly increasing potency.
Antimicrobial Activity
Tetrazolo[1,5-a]pyridine derivatives have also been investigated for their antimicrobial properties.[6][7] The SAR for antimicrobial activity often revolves around the overall lipophilicity of the molecule, which influences its ability to penetrate bacterial cell membranes.
Key SAR Observations for Antimicrobial Activity:
-
Lipophilicity: Increasing the lipophilicity of the 6-substituent can enhance antimicrobial activity, but an optimal balance is often required to maintain sufficient aqueous solubility.
-
Aromatic and Heteroaromatic Rings: The introduction of aromatic or heteroaromatic rings at the 6-position can lead to π-π stacking interactions with biological targets.
-
Halogen Atoms: The incorporation of halogen atoms (e.g., -F, -Cl, -Br) can modulate both the electronic properties and lipophilicity of the molecule, often leading to improved antimicrobial potency.
Data Summary Table
| Compound ID | 6-Substituent (R) | Biological Activity | Potency (e.g., IC₅₀, MIC) | Reference |
| 1a | -H | Anticancer (CK2 inhibitor) | - | Fictional Example |
| 1b | -CH₃ | Anticancer (CK2 inhibitor) | - | Fictional Example |
| 1c | -COCH₃ | Anticancer (CK2 inhibitor) | - | Fictional Example |
| 1d | -Ph | Anticancer (CK2 inhibitor) | 45 nM (for a related scaffold) | [5] |
| 2a | -H | Antimicrobial (S. aureus) | - | Fictional Example |
| 2b | -Cl | Antimicrobial (S. aureus) | - | Fictional Example |
| 2c | -OCH₃ | Antimicrobial (S. aureus) | - | Fictional Example |
Note: The data in this table is illustrative. Researchers should populate this table with their own experimental data.
Experimental Protocols for Biological Evaluation
To establish a robust SAR, the synthesized compounds must be evaluated in relevant and validated biological assays. The following are detailed protocols for assessing anticancer and antimicrobial activities.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][8]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8] The insoluble formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
Solubilization solution (e.g., DMSO, or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[2][9]
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well.[2] Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 3: Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test
The Kirby-Bauer disk diffusion method is a standardized technique for determining the susceptibility of bacteria to various antimicrobial agents.[1][10]
Principle: A standardized inoculum of bacteria is spread onto an agar plate. Paper disks impregnated with a known concentration of the test compound are placed on the agar surface. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of inhibition will appear around the disk where bacterial growth is prevented. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[11]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA) plates
-
Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile paper disks
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic disks
-
Incubator (35-37°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: From a pure culture, select 3-5 isolated colonies and suspend them in TSB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[1] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the bacterial suspension.[1] Remove excess fluid by pressing the swab against the inside of the tube.[12] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[12]
-
Disk Application: Aseptically apply paper disks impregnated with the test compounds onto the surface of the inoculated MHA plate. Ensure the disks are at least 24 mm apart.[12] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zones of complete inhibition in millimeters using calipers or a ruler.[10]
-
Interpretation: Compare the zone diameters to established interpretive criteria to determine if the bacteria are susceptible, intermediate, or resistant to the test compounds.
Visualization of Concepts
Core Scaffold and SAR Logic
Caption: Logical flow of SAR studies on the tetrazolo[1,5-a]pyridine core.
Experimental Workflow for SAR Determination
Caption: Workflow for the determination of SAR of 6-substituted tetrazolo[1,5-a]pyridines.
Conclusion and Future Directions
The 6-substituted tetrazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic approach to SAR exploration, involving the synthesis of a diverse library of analogs and their evaluation in robust biological assays, is essential for unlocking the full potential of this heterocyclic system. The protocols and guidelines presented in this document provide a framework for researchers to conduct these studies in a logical and efficient manner. Future work should focus on expanding the diversity of substituents at the 6-position and exploring their effects on a wider range of biological targets. Furthermore, promising lead compounds identified through these SAR studies should be advanced into more complex biological models to evaluate their efficacy and safety profiles.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Chojnacki, K., et al. (2020). Structure-activity relationship for 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines as CK2 inhibitors. Bioorganic Chemistry, 103, 104183.
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biodiamed.gr. (n.d.). Manual on Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Laha, J. K., & Cuny, G. D. (2008).
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PrepChem.com. (n.d.). Synthesis of A. 6-Acetyl tetrazolo[1,5-a]pyridine (A). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]
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ResearchGate. (n.d.). Manual of Antimicrobial Susceptibility Testing. Retrieved from [Link]
- PubMed. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301.
- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
- Beilstein Archives. (2021).
- National Institutes of Health. (2019). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 10(10), 1436-1441.
- RSC Publishing. (2016). Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate mediated synthesis. RSC Advances, 6(10), 8456-8463.
- ACS Publications. (1978). Tetrazolo[1,5-a]pyridines and furazano[4,5-b]pyridine 1-oxides. The Journal of Organic Chemistry, 43(13), 2536-2542.
- PubMed Central. (2018).
- PubMed Central. (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. International Journal of Molecular Sciences, 14(7), 13461-13512.
- National Institutes of Health. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry, 58(1), 125-139.
-
National Center for Biotechnology Information. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(12), 6745.
- Organic & Biomolecular Chemistry (RSC Publishing). (2019). Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 17(32), 7583-7596.
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ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of New Pyrazoline and Pyrazolinyl Thiazole Derivatives Bearing Tetrazolo[1,5-a]quinoline Moiety. Retrieved from [Link]
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Semantic Scholar. (2010). Synthesis and antimicrobial activity of tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives. Retrieved from [Link]
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Application Notes & Protocols: Pharmacokinetic Profiling of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone Derivatives
Introduction: The Critical Role of Pharmacokinetics in Developing Tetrazolo[1,5-a]pyridine-based Therapeutics
The 1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone scaffold represents a promising heterocyclic system in modern medicinal chemistry. Tetrazole rings are often employed as bioisosteres of carboxylic acids, offering a unique combination of physicochemical properties that can enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3] A comprehensive understanding of a drug candidate's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamental to translating a potent molecule into a safe and effective therapeutic agent.[4][5] Early and systematic pharmacokinetic (PK) profiling de-risks drug development by identifying potential liabilities, guiding chemical optimization, and ensuring that the compound can achieve the necessary exposure at its target site.[6][7]
This guide provides a detailed framework and actionable protocols for the comprehensive pharmacokinetic characterization of novel this compound derivatives. We will move beyond simple procedural lists to explain the causal reasoning behind experimental design, ensuring that researchers can not only execute these assays but also interpret the data to make informed decisions in their drug discovery programs.
Strategic Workflow for PK Profiling
A tiered, integrated approach to pharmacokinetic assessment is crucial for efficient drug development. The workflow should begin with high-throughput in vitro assays to enable rapid screening and structure-activity relationship (SAR) analysis, followed by more complex in vivo studies for the most promising candidates.[4][6]
Caption: Tiered workflow for pharmacokinetic profiling.
Part 1: In Vitro ADME Profiling
In vitro ADME assays are the cornerstone of early drug discovery, providing critical data on a compound's intrinsic properties before advancing to more resource-intensive in vivo studies.[5]
Metabolic Stability in Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[8] Liver microsomes, which are vesicles of these membranes, provide a cost-effective and robust system to assess a compound's susceptibility to Phase I metabolism.[8][9] A compound that is rapidly metabolized will likely have a short half-life and low oral bioavailability in vivo. This assay measures the rate of disappearance of the parent compound over time to calculate its intrinsic clearance (CLint).[8][10]
Experimental Protocol: Microsomal Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Liver Microsomes: Thaw pooled human or rodent liver microsomes (e.g., from Corning or BioIVT) on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[8]
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.[10][11]
-
-
Incubation Procedure:
-
Dispense the diluted microsomal solution into a 96-well plate.
-
Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar but chromatographically distinct compound).[8]
-
Include a "minus cofactor" control where NRS is replaced with buffer to assess non-enzymatic degradation.[8] Also, include a known positive control compound (e.g., verapamil for high clearance, warfarin for low clearance).
-
-
Sample Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop a sensitive and specific LC-MS/MS method to quantify the peak area ratio of the parent compound to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
-
Data Presentation: Example Metabolic Stability Data
| Compound ID | Derivative Substitution | t½ (min) | CLint (µL/min/mg) | Stability Classification |
| TPE-001 | R = H | 15.2 | 90.5 | Moderate |
| TPE-002 | R = 4-F-Ph | 45.8 | 30.2 | High |
| TPE-003 | R = OMe | > 60 | < 23.1 | Very High |
| Verapamil | (Positive Control) | 8.5 | 163.1 | Low |
Plasma Protein Binding (PPB)
Scientific Rationale: Drugs circulate in the bloodstream either free in plasma or bound to plasma proteins like albumin and alpha-1-acid glycoprotein. According to the "free drug hypothesis," only the unbound fraction is pharmacologically active and available to distribute into tissues and be cleared from the body.[12] High plasma protein binding can limit efficacy and affect the drug's distribution and clearance. The Rapid Equilibrium Dialysis (RED) method is a widely accepted technique for determining the fraction of unbound drug (fu).[13][14]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Spike the compound into plasma (human, rat, mouse) from at least three different donors to a final concentration relevant to the anticipated therapeutic dose.
-
Assemble the RED device, which consists of a Teflon base plate and disposable dialysis inserts. Each insert has two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.[13][14]
-
-
Assay Procedure:
-
Add the compound-spiked plasma to the sample chamber (the red-ringed side) of the RED insert.
-
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.
-
Seal the plate and incubate at 37°C with shaking (e.g., 200 rpm) for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[14]
-
-
Sample Analysis:
-
After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison, matrix-match the samples. Combine the plasma aliquot with an equal volume of clean PBS, and combine the buffer aliquot with an equal volume of blank plasma.[14]
-
Precipitate the proteins in all samples with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatants by LC-MS/MS.
-
-
Data Calculation:
-
Percent Bound = [ (Peak Area_plasma - Peak Area_buffer) / Peak Area_plasma ] * 100
-
Fraction Unbound (fu) = Peak Area_buffer / Peak Area_plasma
-
Data Presentation: Example Plasma Protein Binding Data
| Compound ID | Species | % Bound (Mean ± SD) | Fraction Unbound (fu) |
| TPE-001 | Human | 98.5 ± 0.4 | 0.015 |
| Rat | 97.2 ± 0.6 | 0.028 | |
| TPE-002 | Human | 92.1 ± 1.1 | 0.079 |
| Rat | 90.5 ± 0.9 | 0.095 | |
| Warfarin | Human | 99.3 ± 0.2 | 0.007 |
Cytochrome P450 (CYP) Inhibition
Scientific Rationale: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[15] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the plasma concentration of the second drug can rise to toxic levels. Regulatory agencies like the FDA and EMA require testing against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[16][17] This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (IC50).
Experimental Protocol: CYP Inhibition (IC50) Assay
-
Reagents:
-
Human Liver Microsomes (HLM): As used in the stability assay.
-
CYP-specific Probe Substrates: Use a specific substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).
-
Test Compound: Prepare a series of dilutions (e.g., 8 concentrations from 0.1 to 100 µM) in buffer.
-
NRS: As used in the stability assay.
-
-
Incubation Procedure:
-
In a 96-well plate, combine HLM, phosphate buffer, and each concentration of the test compound (or a known inhibitor as a positive control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add the specific probe substrate to the wells and pre-incubate for another few minutes.
-
Initiate the reaction by adding the NRS.
-
Incubate for a short, optimized time (e.g., 10-15 minutes) where metabolite formation is linear.
-
Terminate the reaction with cold acetonitrile containing an internal standard (often a stable isotope-labeled version of the metabolite).
-
-
Analysis and Calculation:
-
Process the samples (centrifugation) and analyze the supernatant by LC-MS/MS, quantifying the formation of the specific metabolite from the probe substrate.
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control (0% inhibition).
-
Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Logic of a CYP450 inhibition assay.
Part 2: In Vivo Pharmacokinetic Evaluation
Promising candidates from in vitro screening should be advanced to in vivo studies to understand their behavior in a complete biological system.[18][19] Rodent models (typically rats or mice) are standard for initial PK assessments.[20]
Scientific Rationale: In vivo studies provide essential pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and exposure (AUC - Area Under the Curve).[21] By administering the drug through both intravenous (IV) and oral (PO) routes, its absolute oral bioavailability (F%) can be determined. This value is a critical indicator of a drug's potential for oral administration.
Protocol: Rodent Pharmacokinetic Study (Rat Model)
-
Study Design:
-
Animals: Use male Sprague-Dawley rats (n=3-4 per group). Acclimate the animals for at least 3 days before the study.
-
Groups:
-
Group 1: Intravenous (IV) administration via tail vein injection (e.g., 1 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 5 mg/kg).
-
-
Formulation: The compound should be formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15). The formulation must be sterile for IV administration.
-
-
Dosing and Sampling:
-
Fast the animals overnight before dosing.
-
Administer the dose as specified for each group.
-
Collect sparse blood samples (approx. 100-150 µL) from each animal at designated time points. A typical schedule might be:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and keep on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS bioanalytical method. This involves protein precipitation, extraction, and analysis against a standard curve prepared in blank rat plasma.[22]
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
-
Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC(0-inf): AUC extrapolated to infinity.
-
t½: Terminal elimination half-life.
-
CL: Clearance (for IV group).
-
Vdss: Volume of distribution at steady state (for IV group).
-
-
Oral Bioavailability (F%) = [ (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) ] * 100
-
Data Presentation: Example In Vivo Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-inf) (ng*h/mL) | 2100 | 4350 |
| t½ (h) | 3.5 | 3.8 |
| CL (mL/min/kg) | 7.9 | - |
| Vdss (L/kg) | 2.1 | - |
| Oral Bioavailability (F%) | - | 41.4% |
Conclusion and Future Directions
The protocols and frameworks outlined in this guide provide a robust system for characterizing the pharmacokinetic profile of novel this compound derivatives. The integration of in vitro and in vivo data allows for a comprehensive understanding of a compound's ADME properties, enabling data-driven decisions for lead optimization and candidate selection.[5][18] By systematically evaluating metabolic stability, plasma protein binding, CYP450 interactions, and in vivo pharmacokinetics, researchers can effectively identify and advance compounds with the highest probability of success in clinical development.
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IRJMETS. REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. Available from: [Link]
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Lin, J. H., & Lu, A. Y. (1997). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Available from: [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 6-acetyltetrazolo[1,5-a]pyridine
Technical Support Center: Synthesis of 6-acetyltetrazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 6-acetyltetrazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will explore the underlying chemical principles, offer a detailed experimental protocol, and provide comprehensive troubleshooting solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 6-acetyltetrazolo[1,5-a]pyridine?
A1: The most frequently cited method involves the reaction of a 2-halopyridine derivative with an azide source. Specifically, the reaction of 2-chloro-5-acetylpyridine with sodium azide in a protic solvent mixture is a well-documented and effective approach, proceeding through a nucleophilic aromatic substitution followed by an intramolecular cyclization.[1][2] An alternative modern approach uses trimethylsilyl azide (TMSN₃) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF), which often provides higher yields under milder conditions.[3][4]
Q2: Can you explain the reaction mechanism for the formation of the tetrazole ring from 2-chloro-5-acetylpyridine and sodium azide?
A2: Certainly. The reaction proceeds in two key stages. First, the azide anion (N₃⁻) acts as a nucleophile and displaces the chloride on the pyridine ring via a nucleophilic aromatic substitution (SNAAr) mechanism. This forms a 2-azidopyridine intermediate. Second, this intermediate undergoes a spontaneous, electrocyclic ring closure, where the terminal nitrogen of the azide group attacks the pyridine ring nitrogen to form the fused tetrazole ring system.[2] The process is often catalyzed by acid, which protonates the pyridine nitrogen, making the 2-position more electrophilic and facilitating the initial azide attack.
Q3: What are the critical safety precautions I must take when working with azides?
A3: Safety is paramount. Sodium azide and trimethylsilyl azide are highly toxic. More critically, in the presence of acid, sodium azide can generate hydrazoic acid (HN₃), which is volatile, toxic, and highly explosive.[5] All manipulations involving azides must be performed in a well-ventilated chemical fume hood.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Avoid contact with heavy metals or strong oxidizing agents, as this can form explosive metal azides. All glassware should be quenched with a suitable reagent like sodium nitrite followed by dilute acid to destroy any residual azide before cleaning.
Q4: Which azide source is superior: Sodium Azide (NaN₃) or Trimethylsilyl Azide (TMSN₃)?
A4: The choice depends on the specific requirements of your synthesis, such as scale, desired purity, and sensitivity of the substrate.
-
Sodium Azide (NaN₃): It is inexpensive and readily available. However, reactions often require higher temperatures and may be less "clean," sometimes leading to lower yields and the need for more rigorous purification.[5] Its use with acid to form HN₃ in situ presents a significant safety hazard.[5]
-
Trimethylsilyl Azide (TMSN₃): This reagent is generally considered safer to handle (though still toxic) and often allows for milder reaction conditions, which can be beneficial for sensitive substrates.[4][5] It frequently results in higher yields and cleaner reactions, simplifying purification.[4] The primary drawback is its higher cost compared to sodium azide.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) to resolve the starting material (2-chloro-5-acetylpyridine) from the product. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of reactant and formation of the product by observing their respective molecular ion peaks.
Optimized Experimental Protocol
This protocol is based on a reported synthesis and provides a reliable method for obtaining 6-acetyltetrazolo[1,5-a]pyridine.[1]
Reaction Scheme:
A simplified reaction scheme for the synthesis.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-chloro-5-acetylpyridine | 155.58 | 51.6 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 129 | 2.5 |
| Ethanol (EtOH) | - | - | - |
| Deionized Water (H₂O) | - | - | - |
| 10% Hydrochloric Acid (HCl) | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-acetylpyridine (8.4 g, 51.6 mmol), sodium azide (8.4 g, 129 mmol), ethanol (150 mL), and water (150 mL).[1]
-
Acid Addition: While stirring the solution, slowly add 10% HCl (75 mL) over a period of 20 minutes. Caution: This step generates hydrazoic acid (HN₃) in situ. Perform this addition in a well-ventilated fume hood.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 18 hours. Monitor the reaction progress periodically using TLC.[1]
-
Isolation: After 18 hours, cool the reaction mixture in an ice bath. The product should crystallize out of the solution.[1]
-
Filtration: Collect the crystals by vacuum filtration. Wash the collected solid with cold water to remove any inorganic salts.
-
Drying & Yield: Dry the solid product under vacuum. An expected yield is approximately 84%. The reported melting point is 159-160 °C.[1]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
Troubleshooting Guide
Problem: Low or No Product Yield with Starting Material Consumed
| Possible Cause | Explanation & Validation | Proposed Solution |
| Product Decomposition | The tetrazolo[1,5-a]pyridine ring system can be sensitive to prolonged heating under strong acidic conditions. If TLC shows multiple new spots or streaking, decomposition may be occurring. | Reduce the reaction temperature slightly or shorten the reflux time. Consider using a milder azide source like TMSN₃ with TBAF, which avoids strong acid and high temperatures.[4] |
| Poor Product Precipitation | The product may have higher solubility in the solvent mixture than anticipated, especially if the final volume is too large or the cooling is insufficient. | Concentrate the reaction mixture by removing some of the ethanol under reduced pressure before cooling. Ensure the mixture is thoroughly chilled in an ice-salt bath for an adequate period. |
| Workup Issues | The product could be lost during filtration if the crystals are too fine or if excessive washing is performed with a solvent in which it has some solubility. | Use a finer porosity filter paper for filtration. Wash the crystals with a minimal amount of ice-cold water or a non-polar solvent like cold hexane to remove impurities without dissolving the product. |
Problem: Incomplete Reaction (Significant Starting Material Remains)
| Possible Cause | Explanation & Validation | Proposed Solution |
| Insufficient Reaction Time/Temp | The reaction kinetics may be slower than expected. Check TLC after the standard 18 hours. If a significant amount of starting material is present alongside the product, the reaction has likely stalled or is slow. | Extend the reflux time, monitoring every 4-6 hours by TLC until the starting material is consumed. Ensure the heating mantle is set to a temperature that maintains a steady reflux. |
| Poor Reagent Quality | Sodium azide can degrade over time, especially if exposed to moisture. If the reagent is old or has been improperly stored, its reactivity will be diminished. | Use a fresh, unopened container of sodium azide. Alternatively, test the procedure with a different, reliable azide source like TMSN₃.[4] |
| Incorrect pH | The in situ generation of hydrazoic acid is pH-dependent. If the amount or concentration of HCl is incorrect, the concentration of the active nucleophile (HN₃) may be too low. | Verify the concentration of your HCl solution. Ensure the slow addition is performed as described to maintain the optimal conditions for HN₃ formation. |
Reaction Mechanism & Troubleshooting Workflow
Reaction Mechanism Diagram
The following diagram illustrates the key steps in the formation of 6-acetyltetrazolo[1,5-a]pyridine from 2-chloro-5-acetylpyridine.
Mechanism: From Halopyridine to Tetrazole.
Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve common issues during the synthesis.
A step-by-step guide to troubleshooting the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved from [Link][3]
-
PrepChem. (n.d.). Synthesis of A. 6-Acetyl tetrazolo[1,5-a]pyridine (A). Retrieved from [Link][1]
-
Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Synthesis, 2008(24), 4002-4006. DOI: 10.1055/s-0028-1083233. Available at: [Link][4]
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- 4. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone and its Intermediates
Welcome to the technical support center for the synthesis and purification of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this key heterocyclic compound and its synthetic precursors. The following question-and-answer format addresses specific issues, providing both mechanistic explanations and actionable protocols to enhance purity, yield, and process efficiency.
Logical Workflow for Synthesis and Purification
The synthesis of this compound typically proceeds through the diazotization of an amino-pyridine precursor followed by cyclization. Each step presents unique purification challenges that must be addressed to ensure the high purity of the final product.
Caption: Synthetic pathway and key purification stages.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Purification of Starting Material: 2-Amino-5-acetylpyridine
Question 1: My starting 2-Amino-5-acetylpyridine has a brownish tint and gives multiple spots on TLC. How can I purify it before use?
Answer: The purity of your starting material is critical, as impurities can be carried through the synthesis and complicate subsequent purification steps. A brownish color often indicates the presence of oxidation byproducts.
-
Underlying Cause: Aromatic amines are susceptible to air oxidation, leading to colored, often polymeric, impurities. The acetyl group can also participate in side reactions under improper storage or synthesis conditions.
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Recommended Solution: Recrystallization. This is the most effective method for purifying solid organic compounds on a larger scale.[1] The goal is to find a solvent system where the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain in solution.[2][3]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Test the solubility of a small amount of crude 2-amino-5-acetylpyridine in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixtures) at room temperature and at boiling. An ideal solvent will show poor solubility at room temperature and high solubility when hot.[4]
-
Dissolution: In a flask, add the chosen hot solvent to the crude material portion by portion, with heating and stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[5]
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Decolorization (Optional): If the solution is still highly colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by TLC and melting point determination.
| Parameter | Target Value | Common Impurity Profile |
| Appearance | Off-white to light yellow crystals | Brownish or tarry solid |
| TLC (1:1 Hex/EtOAc) | Single spot, Rf ~0.4 | Multiple spots, baseline streaking |
| Melting Point | ~114-117 °C | Broad, depressed range |
Part 2: Purification of Intermediate: 2-Azido-5-acetylpyridine
Question 2: The synthesis of the azide intermediate is messy. How can I purify 2-Azido-5-acetylpyridine, and what are the safety precautions?
Answer: Organic azides are energetic compounds and must be handled with extreme care.[6] Purification should be performed behind a blast shield, avoiding high temperatures, friction, and shock. The primary impurity is often unreacted starting material or hydrolyzed byproducts.
-
Underlying Cause: The reaction of 2-halopyridines with sodium azide can be incomplete.[7] The azide product itself can exist in equilibrium with its fused tetrazole form, although for simple 2-azidopyridines, the azide form typically predominates.[8]
-
Recommended Solution: Careful Flash Chromatography. Due to the thermal sensitivity of many organic azides, distillation is often not a safe option. Flash column chromatography is a preferred method.[9][10]
Safety First:
-
Always handle organic azides in the smallest practical quantities.
-
Never heat them to dryness or scrape them from a flask.
-
Use plastic or Teflon-coated spatulas to avoid scratching glassware.
-
Avoid contact with heavy metals, which can form highly explosive metal azides.[6]
Step-by-Step Chromatography Protocol:
-
TLC Analysis: Develop a solvent system that provides good separation between the azide product, starting material, and any byproducts. A typical system for this compound would be a gradient of ethyl acetate in hexanes. Aim for an Rf value of ~0.3 for the product.[11]
-
Column Packing: Pack a silica gel column with your chosen eluent. Ensure the silica bed is well-compacted and level.[11]
-
Sample Loading: Dissolve the crude azide in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Run the column using positive pressure (air or nitrogen).[9] Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., < 30 °C) to minimize the risk of decomposition.
Caption: Troubleshooting basic compound chromatography.
Part 3: Purification of Final Product: this compound
Question 3: My final product, this compound, is an oil/low-melting solid and seems to be contaminated with the azide intermediate. How can I isolate the pure tetrazole?
Answer: This is a classic challenge in tetrazole synthesis, stemming from the azide-tetrazole equilibrium. In many fused systems, the tetrazole form is thermodynamically favored, but incomplete cyclization can leave residual azide.[12] Furthermore, the polar nature of the tetrazole ring can make extraction and crystallization difficult.[13]
-
Underlying Cause: The intramolecular cyclization of the 2-azidopyridine intermediate may be incomplete. The product's polarity also makes it highly soluble in many common organic solvents and potentially water, complicating workup.[13]
-
Recommended Solutions: A combination of techniques may be necessary.
Solution A: Driving the Cyclization to Completion
-
Protocol: Before extensive purification, ensure the reaction has gone to completion. Re-subject the crude material to the reaction conditions (e.g., refluxing in a suitable solvent like toluene or DMF) for an extended period. Monitor the disappearance of the azide intermediate by TLC or LC-MS.
Solution B: Purification by Column Chromatography
-
Protocol: Flash chromatography is effective for separating the more polar tetrazole product from the less polar azide intermediate.
-
TLC Analysis: Use a more polar solvent system than for the azide intermediate. A mixture of dichloromethane/methanol or ethyl acetate/methanol often works well. The tetrazole product should have a lower Rf than the azide.
-
Modifier for Basic Compounds: Since the pyridine nitrogen is basic, streaking on the silica gel plate is common. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent can significantly improve peak shape and separation.[14]
-
Elution and Isolation: Follow the standard flash chromatography procedure described previously.
-
Solution C: Purification by Recrystallization
-
Protocol: If a solid can be obtained, recrystallization is an excellent final polishing step.
-
Solvent Selection: Due to the product's polarity, suitable solvents might include ethanol, acetonitrile, or mixtures like ethyl acetate/ethanol.
-
Procedure: Follow the general recrystallization protocol outlined in Part 1. If the product oils out, try adding the anti-solvent more slowly at a slightly warmer temperature or use a different solvent system.
-
Question 4: The product is highly soluble in water, making aqueous workup and extraction difficult. What is an effective isolation strategy?
Answer: The zwitterionic character of the tetrazole ring can lead to high water solubility, especially at certain pH values.[13]
-
Underlying Cause: The tetrazole moiety is acidic, while the pyridine ring is basic. This dual nature can make the compound behave like a salt, partitioning into the aqueous layer during extraction.
-
Recommended Solutions:
-
pH Adjustment: The compound's solubility is pH-dependent. Experiment with adjusting the pH of the aqueous layer to find the isoelectric point, where the molecule has a net neutral charge and minimum water solubility, which may cause it to precipitate.
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium nitrate. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and forcing it into the organic layer.[13]
-
Alternative Extraction Solvents: Use more polar organic solvents for extraction, such as n-butanol or a mixture of dichloromethane and isopropanol (e.g., 3:1 ratio), which are more effective at extracting polar compounds from water.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem Technical Support Team. (2025, November).
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]
- Eastgate, M. D., et al. (2017). General methods for flash chromatography using disposable columns. Organic & Biomolecular Chemistry, 15(31), 6591-6600.
-
Chemistry Stack Exchange. (2014, April 4). Extraction of a pyridine tetrazole from the aqueous phase. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Bentiss, F., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 24(15), 1697-1718.
- Heravi, M. M., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(8), 9478-9485.
-
Georgia Tech. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Retrieved from [Link]
- Noroozifar, M., et al. (2011).
- Senzer, B. D. (2019, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 96, 216-231.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.).
-
Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME TOSYLATE. Retrieved from [Link]
-
Michalak, M., et al. (2020). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][9][12][14]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 25(21), 5195.
- Butler, R. N. (1973). The Chemistry of the Tetrazoles. Chemical Reviews, 73(2), 93-131.
- Wei, C.-X., & Bian, M. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(4), 5500-5521.
- ResearchGate. (n.d.). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization.
Sources
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing byproducts in tetrazolo[1,5-a]pyridine synthesis
Welcome to the technical support center for the synthesis of tetrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth mechanistic explanations for byproduct formation, and offer validated protocols and troubleshooting advice to streamline your synthetic efforts.
Introduction
Tetrazolo[1,5-a]pyridines are a vital class of nitrogen-rich heterocycles, serving as key structural motifs in medicinal chemistry, materials science, and as energetic materials.[1][2] Their synthesis, most commonly achieved through the reaction of a 2-substituted pyridine with an azide source, proceeds via a 2-azidopyridine intermediate. This intermediate exists in a dynamic equilibrium with the cyclized tetrazole product, a phenomenon known as azido-tetrazolo tautomerism or ring-chain tautomerism.[3][4][5] Understanding and controlling this equilibrium, along with other potential side reactions, is paramount to achieving high yields and purity.
This guide provides practical, experience-driven advice to help you navigate the intricacies of this reaction, minimize common byproducts, and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Conversion of Starting Material (2-Halopyridine)
You observe a significant amount of unreacted 2-halopyridine (e.g., 2-chloropyridine) in your reaction mixture by TLC or LC-MS analysis.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Recommended Action |
| Inactive Azide Source | Sodium azide (NaN₃) can be hygroscopic and lose reactivity. Trimethylsilyl azide (TMSN₃) can hydrolyze over time. Action: Use freshly opened or properly stored NaN₃. If using TMSN₃, ensure it is from a reliable source and stored under an inert atmosphere. Consider titrating the azide source if its quality is uncertain. |
| Insufficient Nucleophilic Substitution | The initial step is an SNAr reaction, displacing the halide with the azide anion.[3] Electron-rich pyridines react sluggishly. The choice of halide is critical (F > Cl > Br > I for activation, but I > Br > Cl > F for leaving group ability). Action: For unreactive substrates, switch to a better leaving group (e.g., from 2-chloro to 2-bromopyridine). Increase the reaction temperature in increments of 10 °C. Ensure your solvent (e.g., DMF, DMSO) can facilitate SNAr reactions. |
| Poor TBAF Hydrate Activity | When using the TMSN₃ method, tetrabutylammonium fluoride (TBAF) acts as a fluoride source to activate the silyl azide.[6][7] The degree of hydration is crucial for its activity. Action: Use a commercial TBAF hydrate solution or a well-characterized solid. Anhydrous TBAF can be too reactive and cause side reactions, while excessive water can hydrolyze the TMSN₃. |
| Low Reaction Temperature | While high temperatures can cause decomposition, insufficient thermal energy will prevent the initial SNAr reaction from proceeding at a reasonable rate. Action: The optimal temperature is substrate-dependent. A good starting point is 80-85 °C.[6] If conversion is low, cautiously increase the temperature and monitor for byproduct formation. |
Problem 2: Product Mixture Contains Significant Amounts of the 2-Azidopyridine Isomer
Your isolated product or crude reaction mixture shows two distinct but related species by NMR or LC-MS, identified as the desired tetrazolo[1,5-a]pyridine and its 2-azidopyridine tautomer.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Recommended Action |
| Substituent Effects | This is the most common cause. The azido-tetrazolo equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring.[8] Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) destabilize the electron-rich tetrazole ring and favor the open-chain azide form. [9] Conversely, electron-donating groups stabilize the tetrazole. Action: This is an inherent property of your molecule. For isolation, attempt crystallization in a solvent that favors the tetrazole form (often less polar solvents). Be aware that the equilibrium may re-establish in the solution phase. For subsequent reactions, it may be necessary to use the isomeric mixture as is. |
| Solvent Effects | The equilibrium can be influenced by the solvent. Polar solvents can stabilize the more polar azide tautomer. Action: Analyze the equilibrium in different NMR solvents (e.g., CDCl₃ vs. DMSO-d₆) to understand the solvent's influence.[3] If purification is challenging, consider changing the reaction solvent to one that favors the tetrazole, which may aid in selective precipitation of the product upon cooling. |
Workflow: Differentiating Byproducts and Isomers
The following workflow can help diagnose issues with product purity.
Caption: Troubleshooting workflow for product impurity.
Problem 3: Formation of a Furazano[4,5-b]pyridine-1-oxide (Pyridofuroxan) Byproduct
When working with nitro-substituted pyridines, an unexpected, highly colored byproduct is observed, which is confirmed by mass spectrometry to have lost N₂ from the expected 2-azidopyridine intermediate.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Recommended Action |
| Thermal Decomposition | 2-azidopyridines bearing an ortho-nitro group (e.g., 2-azido-3-nitropyridine) are thermally labile. They can lose a molecule of dinitrogen (N₂) and undergo intramolecular cyclization of the azide nitrogen onto the nitro group, forming a stable furazan oxide ring system.[3] Action: This side reaction is driven by heat. Conduct the reaction at the lowest possible temperature that still allows for the initial SNAr reaction to proceed. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged heating of the intermediate. |
Mechanism: Formation of Tetrazole vs. Furazan Oxide Byproduct
The fate of the 2-azidopyridine intermediate is a critical branch point in the reaction.
Caption: Competing pathways for a nitro-substituted substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to tetrazolo[1,5-a]pyridines?
There are two primary, well-established methods:
-
From 2-Halopyridines: This involves the nucleophilic aromatic substitution of a 2-halopyridine (typically chloro- or bromo-) with an azide source. Common reagents include sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO, or trimethylsilyl azide (TMSN₃) with a fluoride source like TBAF.[3][6] This is often the most direct and versatile route.
Q2: How can I analytically monitor the reaction and the azido-tetrazolo equilibrium?
A combination of techniques is recommended for a complete picture:
-
Thin-Layer Chromatography (TLC): Excellent for monitoring the consumption of the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for tracking the appearance of the product and any byproducts. The azide and tetrazole tautomers will have the same mass but may have different retention times, allowing for their relative quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The spectra of the azide and tetrazole tautomers are distinct. Running spectra in different solvents can provide direct evidence of the equilibrium shifting.[8]
-
Infrared (IR) Spectroscopy: The azide group has a very strong, sharp characteristic absorption band around 2100-2150 cm⁻¹. The absence or presence of this peak is a clear indicator of which tautomer dominates in the solid state or in a specific solution.
Q3: Are there significant safety concerns when working with azides?
Yes. Both sodium azide and organic azides (like the 2-azidopyridine intermediate) are potentially explosive.[12] Heavy metal azides are particularly hazardous. Always follow strict safety protocols:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid contact of sodium azide with acids (forms toxic hydrazoic acid gas) and heavy metals (forms explosive salts).
-
Do not use metal spatulas to handle solid sodium azide.
-
Keep reaction temperatures under control and avoid excessive heat.
-
When scaling up, perform a thorough safety assessment. Consider using flow chemistry for a safer synthesis of hazardous azide intermediates. [12]
Q4: Can this synthesis be performed on substituted quinolines and isoquinolines?
Yes, the methodology is generally applicable to related heterocyclic systems. For example, 2-chloroquinolines react with TMSN₃ and TBAF to yield the corresponding tetrazolo[1,5-a]quinolines in good yields, demonstrating the robustness of the method.[6]
Experimental Protocols
Protocol 1: General Synthesis of Tetrazolo[1,5-a]pyridine from a 2-Halopyridine
This protocol is adapted from the method developed by Laha and Cuny, which offers good yields and regioselectivity.[6][7]
Materials:
-
2-Halopyridine (1.0 equiv)
-
Trimethylsilyl azide (TMSN₃, 1.5 equiv)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-halopyridine (1.0 equiv).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.2-0.5 M).
-
Add the tetrabutylammonium fluoride hydrate (1.5 equiv) to the solution and stir for 5 minutes.
-
Carefully add the trimethylsilyl azide (1.5 equiv) to the reaction mixture via syringe.
-
Equip the flask with a condenser and heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure tetrazolo[1,5-a]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
References
-
Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials. Defense Technical Information Center (DTIC). [Link]
-
Effect of the 5-Substituent on the Tetrazole±Azide Isomerization in Tetrazolo[1,5-a]pyridines by Ab Initio Calculations. ElectronicsAndBooks. [Link]
-
Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Organic Chemistry Portal. [Link]
-
Azido-tetrazolo isomerizations of some thiazolopyridines. ResearchGate. [Link]
-
One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Tetrazolo-azido isomerization in heteroaromatics—II. Sci-Hub. [Link]
-
Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Sci-Hub. [Link]
-
Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines. PubMed. [Link]
-
Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules. National Center for Biotechnology Information (NCBI). [Link]
-
Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Bentham Science. [Link]
-
Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. PubMed. [Link]
-
Ring–chain tautomerism (prototropy): Basic idea mechanism and Entropy factor with explanation. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 7. sci-hub.se [sci-hub.se]
- 8. Sci-Hub: are you are robot? [sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 12. Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Bentham Science [eurekaselect.com]
Technical Support Center: Synthesis of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
Welcome to the dedicated technical support guide for the synthesis of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this compound. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Introduction: Navigating the Synthesis of a Unique Heterocycle
The synthesis of this compound, a molecule of interest in medicinal chemistry, can be approached through several synthetic routes. The most common pathways involve either the reaction of a substituted 2-halopyridine with an azide salt or the [3+2] cycloaddition of an azide to a pyridine-2-carbonitrile derivative. While these methods are generally effective, they are not without their challenges. A key characteristic of the tetrazolo[1,5-a]pyridine system is its existence in a tautomeric equilibrium with the corresponding 2-azidopyridine form.[1][2] This inherent property, along with potential side reactions, can lead to a complex product mixture and purification difficulties.
This guide will dissect the common impurities, provide step-by-step troubleshooting protocols, and offer preventative measures to streamline your synthesis and obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: I've successfully synthesized my product, but my IR spectrum shows a strong absorption around 2100-2200 cm⁻¹. Does this indicate an azide impurity?
A1: The observation of a peak in this region, characteristic of an azide functional group, is not necessarily an indication of an impurity. As mentioned, tetrazolo[1,5-a]pyridines exist in a dynamic equilibrium with their 2-azidopyridine tautomer.[1][2] This ring-chain tautomerism is a fundamental property of the molecule. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the pyridine ring. Therefore, the presence of the azide tautomer is an expected feature of the product's spectroscopic data.
Q2: My NMR spectrum is more complex than I anticipated, with more signals than expected for the desired product. What could be the cause?
A2: The complexity in your NMR spectrum can arise from several sources:
-
Tautomeric Equilibrium: The presence of both the tetrazolo[1,5-a]pyridine and the 2-azidopyridine tautomers in solution will result in two sets of signals for the aromatic protons and the acetyl group. The ratio of these signals will reflect the equilibrium position in the NMR solvent used.
-
Unreacted Starting Materials: Depending on your synthetic route, residual 2-chloro-6-acetylpyridine or 6-acetylpicolinonitrile will contribute their own distinct signals to the spectrum.
-
Side-Reaction Byproducts: As will be detailed in the troubleshooting guides, various side reactions can lead to the formation of structurally similar impurities that will have their own NMR signatures.
Q3: I'm struggling to purify my product by column chromatography. The fractions are not clean, and I'm experiencing significant product loss.
A3: The purification of this compound can be challenging due to its polarity and the potential for on-column degradation or tautomeric shifts. Here are some tips:
-
Choice of Stationary Phase: Standard silica gel can be slightly acidic and may promote the hydrolysis of the tetrazole ring or other side reactions. Using a deactivated or neutral stationary phase, such as neutral alumina, can be beneficial.
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or a mixture of dichloromethane and methanol.
-
Alternative Purification Methods: If column chromatography is proving ineffective, consider recrystallization from a suitable solvent system. Experiment with different solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexane to find the optimal conditions for precipitating the pure product.
Troubleshooting Guide 1: Synthesis from 2-Chloro-6-acetylpyridine
This is a common and direct route involving the nucleophilic substitution of the chloride with an azide anion, followed by intramolecular cyclization. A typical procedure involves reacting 2-chloro-6-acetylpyridine with sodium azide in a suitable solvent like aqueous ethanol.[3]
Common Impurities and Their Formation
| Impurity | Formation Mechanism | Prevention and Troubleshooting |
| Unreacted 2-Chloro-6-acetylpyridine | Incomplete reaction due to insufficient reaction time, temperature, or stoichiometry of sodium azide. | Ensure an adequate excess of sodium azide is used. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. If the reaction stalls, a gentle increase in temperature or prolonged reaction time may be necessary. |
| 2-Hydroxy-6-acetylpyridine | Hydrolysis of the starting material or product under the reaction conditions, which are often aqueous and can be slightly acidic or basic. | Use anhydrous solvents if possible, although this can reduce the solubility of sodium azide. Careful control of pH is crucial; avoid strongly acidic or basic conditions. |
| Self-condensation Products of 2-Chloro-6-acetylpyridine | The acetyl group can undergo aldol-type condensation reactions, especially in the presence of base. This can lead to the formation of dimers or oligomers. | Maintain a controlled temperature and avoid excessively high concentrations of base. Add the base slowly to the reaction mixture. |
Experimental Protocol: Purification of this compound
-
Work-up: After the reaction is complete, cool the reaction mixture to room temperature. If the product has precipitated, it can be collected by filtration. If it remains in solution, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.
-
Extraction: Extract the aqueous solution with a suitable organic solvent such as ethyl acetate or dichloromethane. The product is moderately polar, so multiple extractions may be necessary to ensure a good recovery.
-
Washing: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by either recrystallization or column chromatography as discussed in the FAQs.
Visualizing the Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway from 2-chloro-6-acetylpyridine and common impurities.
Troubleshooting Guide 2: Synthesis from 6-Acetylpicolinonitrile
This route involves a [3+2] cycloaddition reaction between the nitrile functionality of 6-acetylpicolinonitrile and an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.
Common Impurities and Their Formation
| Impurity | Formation Mechanism | Prevention and Troubleshooting |
| Unreacted 6-Acetylpicolinonitrile | Incomplete cycloaddition reaction. The nitrile group can be unreactive under mild conditions. | The use of a catalyst, such as zinc salts or ammonium chloride, can facilitate the reaction. Higher temperatures and longer reaction times may also be required. Monitor the reaction by TLC or LC-MS. |
| Hydrolysis of the Nitrile Group | The nitrile can be hydrolyzed to the corresponding carboxylic acid or amide under certain reaction conditions, especially if water is present and the pH is not controlled. | Use anhydrous solvents and reagents to minimize water content. Maintain a neutral pH throughout the reaction. |
Visualizing the Cycloaddition Pathway and Tautomerism
Caption: Synthesis via cycloaddition and the inherent tautomeric equilibrium.
References
-
Lowe-Ma, C. K., Nissan, R. A., & Wilson, W. S. (1990). Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials. Defense Technical Information Center. [Link]
-
PrepChem. (n.d.). Synthesis of A. 6-Acetyl tetrazolo[1,5-a]pyridine (A). Retrieved January 17, 2026, from [Link]
-
Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Synthesis, 2008(24), 4002–4006. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved January 17, 2026, from [Link]
-
Rusnac, R., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98. [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in the Cyclization of 2-Azidopyridine Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cyclization of 2-azidopyridine precursors. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of fused heterocyclic compounds, such as triazolopyridines, from 2-azidopyridine building blocks. Our goal is to equip you with the scientific understanding and practical solutions to overcome low yields and other experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: My cyclization reaction is resulting in very low or no yield of the desired product.
Low or no yield is a common frustration in organic synthesis. Several factors can contribute to this issue in the context of 2-azidopyridine cyclizations. Let's break down the potential causes and solutions.
Potential Cause 1: Purity of the 2-Azidopyridine Precursor
The stability and purity of your 2-azidopyridine starting material are paramount. Impurities can inhibit the reaction or lead to unwanted side products.
-
Expert Insight: 2-Azidopyridine can exist in equilibrium with its isomeric tetrazolo[1,5-a]pyridine form.[1] This equilibrium is influenced by solvent polarity and temperature. The tetrazole form is generally unreactive in cyclization reactions.
-
Troubleshooting Steps:
-
Confirm Purity: Before starting your cyclization, ensure the purity of your 2-azidopyridine precursor using techniques like NMR or melting point analysis.
-
Fresh is Best: If possible, use freshly prepared 2-azidopyridine. Over time, it can degrade, especially if not stored properly.
-
Solvent Choice for Reaction: To favor the reactive azide tautomer, consider using less polar solvents for your cyclization reaction.[1]
-
Potential Cause 2: Inappropriate Reaction Conditions
The cyclization of 2-azidopyridines can be sensitive to temperature, solvent, and reaction time.
-
Expert Insight: The optimal reaction conditions are highly dependent on the specific type of cyclization (e.g., thermal, metal-catalyzed) and the nature of the other reactant (e.g., an alkyne for a "click" reaction).
-
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is too slow, a gradual increase in temperature might be necessary. However, be cautious, as excessive heat can lead to decomposition of the azide and/or the product. Monitor the reaction progress closely by TLC or LC-MS.
-
Solvent Screening: The choice of solvent can significantly impact reaction rates and yields. A solvent screen with small-scale reactions is often a worthwhile endeavor.
-
Reaction Time: Ensure the reaction is running for an adequate amount of time. Monitor the reaction at different time points to determine the optimal duration.
-
Potential Cause 3: Catalyst Issues (for metal-catalyzed reactions)
For reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the catalyst's activity is crucial.
-
Expert Insight: The active catalytic species in CuAAC is Cu(I). If the reaction is exposed to oxygen, the Cu(I) can be oxidized to the inactive Cu(II) state.
-
Troubleshooting Steps:
-
Use Fresh Reducing Agent: In CuAAC reactions, a reducing agent like sodium ascorbate is often used to generate Cu(I) in situ from a Cu(II) salt. Ensure your sodium ascorbate is fresh.
-
Degas Your Solvents: To minimize oxidation of the catalyst, it is good practice to degas the reaction solvent before use.
-
Consider Ligands: The addition of ligands can stabilize the Cu(I) catalyst and improve reaction efficiency.
-
Issue 2: I am observing multiple spots on my TLC, and purification of the desired product is difficult.
The formation of side products is a common cause of low yields and purification challenges.
Potential Cause 1: Competing Side Reactions
-
Expert Insight: Besides the desired cyclization, 2-azidopyridines can undergo other reactions. For instance, at high temperatures, the azide can decompose to form a highly reactive nitrene intermediate, which can lead to a variety of side products.[2]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If you suspect decomposition, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Optimize Reactant Stoichiometry: Ensure the stoichiometry of your reactants is optimized. An excess of one reactant might lead to side reactions.
-
Potential Cause 2: Product Degradation
-
Expert Insight: The desired cyclized product itself might be unstable under the reaction or workup conditions.
-
Troubleshooting Steps:
-
Monitor Product Stability: Once the product is formed (as observed by TLC or LC-MS), check its stability over time under the reaction conditions.
-
Gentle Workup: During the workup, avoid harsh acidic or basic conditions if your product is sensitive to them.
-
Purification on Deactivated Silica: If you are using column chromatography, consider using silica gel that has been deactivated with a base like triethylamine, as some nitrogen-containing heterocyclic compounds can degrade on acidic silica gel.[1]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments related to the synthesis and cyclization of 2-azidopyridine.
Protocol 1: Synthesis of 2-Azidopyridine from 2-Chloropyridine
Safety First: Organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid friction, shock, and heating, especially of the concentrated or solid azide. It is recommended to work on a small scale initially.
Materials:
-
2-Chloropyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloropyridine (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Do not evaporate to complete dryness. It is safer to leave the product as a concentrated solution.[1]
-
The crude 2-azidopyridine can be used in the next step, or purified by column chromatography on silica gel if necessary.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a Triazolopyridine
Materials:
-
2-Azidopyridine
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-azidopyridine (1 equivalent) and the terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in a small amount of water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in a small amount of water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours but can be left overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired triazolopyridine.[3]
Data Presentation
Table 1: Recommended Solvent Screening for Cyclization Reactions
| Solvent | Polarity Index | General Applicability |
| Toluene | 2.4 | Good for thermal cyclizations, less polar. |
| Dichloromethane (DCM) | 3.1 | Commonly used for a variety of organic reactions. |
| Tetrahydrofuran (THF) | 4.0 | A good starting point for many metal-catalyzed reactions. |
| Acetonitrile | 5.8 | A more polar aprotic solvent. |
| Dimethylformamide (DMF) | 6.4 | High boiling point, good for dissolving a wide range of substrates. |
| t-Butanol/Water (1:1) | - | Standard for CuAAC "click" reactions. |
Visualizations
Diagram 1: Azide-Tetrazole Equilibrium
Caption: The equilibrium between the reactive azide and unreactive tetrazole forms of 2-azidopyridine.
Diagram 2: General Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low yields in 2-azidopyridine cyclization reactions.
References
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
-
Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Current Organic Chemistry. [Link]
-
Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Current Organic Chemistry. [Link]
-
Azides in the Synthesis of Various Heterocycles. Molecules. [Link]
- Process for the preparation of 2-chloropyridines.
- Preparation of 2-chloropyridine.
-
The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. [Link]
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). ResearchGate. [Link]
-
Azides in the Synthesis of Various Heterocycles. Molecules. [Link]
- Process for the preparation of 2-chloropyridine.
- Preparation method of triazolopyridine derivative.
-
Metal-Catalyzed Azide-Alkyne “Click” Reactions: Mechanistic Overview and Recent Trends. MDPI. [Link]
-
Transition Metal Catalyzed Azidation Reactions. MDPI. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. [Link]
-
Efficient Synthesis and X-ray Structure of[4][5]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules. [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Molecules. [Link]
- Synthesis method of 2-amino pyridine compounds.
-
Vinyl azides in organic synthesis: an overview. RSC Advances. [Link]
-
2-Chloropyridine. Wikipedia. [Link]
-
Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. ResearchGate. [Link]
-
Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes. ResearchGate. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. [Link]
-
A preparation of 2-chloropyridine. ResearchGate. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
(PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. ResearchGate. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]
-
Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Molecules. [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. RSC Medicinal Chemistry. [Link]
- Process for preparing 2-aminopyridine derivatives.
-
Handbook of Cyclization Reactions. Wiley Online Library. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Bentham Science [eurekaselect.com]
Technical Support Center: Solubility Enhancement for 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone in Biological Assays
Welcome to the technical support center for researchers working with 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of its limited solubility in aqueous media for biological assays. Our goal is to equip you with the knowledge and protocols to achieve reliable and reproducible experimental results.
Introduction: Understanding the Solubility Challenge
This compound is a heterocyclic compound with a molecular formula of C₇H₆N₄O and a molecular weight of approximately 162.15 g/mol [1][2]. While the tetrazole and pyridine moieties introduce some polarity, the overall planar and rigid structure can lead to strong crystal lattice energy, resulting in poor aqueous solubility. This is a common challenge for many pyridine derivatives in drug discovery, potentially impacting bioavailability and the accuracy of in vitro assays[3]. This guide will walk you through a systematic approach to overcome this hurdle.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of my this compound sample?
A1: Before attempting to improve solubility, it's crucial to establish a baseline. A simple approach is a qualitative assessment followed by a more quantitative method.
-
Qualitative Assessment: Start by visually inspecting the dissolution of a small amount of the compound in your primary assay buffer. Look for turbidity or solid particles.
-
Quantitative Assessment (Shake-Flask Method): For a more precise measurement, the shake-flask method is a standard approach[4]. This involves creating a saturated solution and then measuring the concentration of the dissolved compound.
A detailed protocol for the shake-flask method is provided in the "Experimental Protocols" section below.
Q2: My compound is poorly soluble in my aqueous assay buffer. What are my immediate options?
A2: When faced with low aqueous solubility, the initial strategy is to employ a water-miscible organic co-solvent to prepare a concentrated stock solution. This stock can then be diluted into the final assay medium.
Common Co-solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common starting point due to its strong solubilizing power for a wide range of organic compounds. Tetrazoles, in general, show good solubility in DMSO[5][6].
-
Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many cell-based assays.
-
Methanol (MeOH): Can be used for stock preparation but is more volatile and toxic than ethanol.
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, useful for highly insoluble compounds[5].
Important Consideration: Always determine the maximum tolerated concentration of the co-solvent in your specific biological assay, as high concentrations can be cytotoxic or interfere with the assay components.
Q3: I'm still observing precipitation when I dilute my DMSO stock into the aqueous buffer. What should I do?
A3: This is a common issue known as "compound crashing out." It occurs when the compound is no longer soluble as the percentage of the organic co-solvent decreases upon dilution. Here are several strategies to address this:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in your chosen co-solvent. This will result in a lower final co-solvent concentration in your assay, which might be better tolerated by the cells and may prevent precipitation.
-
Use of Pluronic F-68: This is a non-ionic surfactant that can help to stabilize the compound in the aqueous medium and prevent precipitation. A final concentration of 0.01% to 0.1% is often effective.
-
Employ Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.
-
pH Adjustment: The pyridine moiety in your compound has a basic nitrogen atom. Depending on the pKa of the compound, adjusting the pH of your buffer might increase its solubility. For basic compounds, a slightly acidic pH can improve solubility. However, ensure the pH is compatible with your biological assay.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This section provides a structured workflow for systematically improving the solubility of this compound.
Solubility Enhancement Workflow
Caption: A decision-making workflow for improving compound solubility.
Data Presentation: Co-Solvent Solubility Profile
The following table provides a general guide to the expected solubility of heterocyclic compounds like this compound in common solvents. Note: These are typical values and should be experimentally verified for your specific compound lot.
| Solvent | Chemical Class | Expected Solubility | Key Considerations |
| Water/PBS | Polar Protic | Very Low | Ideal for final assay, but often requires formulation. |
| DMSO | Polar Aprotic | High | Standard for stock solutions; check assay tolerance.[5][6] |
| Ethanol | Polar Protic | Moderate to High | Less toxic alternative to DMSO; may be less effective. |
| DMF | Polar Aprotic | High | Use for very challenging compounds; higher toxicity.[5] |
| Acetonitrile | Polar Aprotic | Moderate | Commonly used in analytical chemistry (HPLC).[7] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol provides a reliable method for determining the aqueous solubility of your compound[4].
Materials:
-
This compound
-
Assay buffer (e.g., PBS)
-
2 mL microcentrifuge tubes
-
Thermostatic shaker
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Calibrated standards of the compound in a suitable solvent
Procedure:
-
Preparation: Add an excess amount of the compound to a microcentrifuge tube containing a known volume (e.g., 1 mL) of the assay buffer. The presence of undissolved solid is essential.
-
Equilibration: Seal the tubes and place them in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical instrument to determine the compound's concentration.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution for use in biological assays.
Materials:
-
This compound
-
High-purity DMSO (or other suitable co-solvent)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh a precise amount of the compound.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Advanced Strategies: Structural Modification
For long-term drug development projects, if formulation strategies are insufficient, structural modification of the compound can be considered to intrinsically improve its solubility. This often involves a medicinal chemistry effort to introduce polar functional groups without compromising biological activity[8][9].
Potential Modifications:
-
Introduction of Polar Groups: Adding groups like hydroxyl (-OH), amino (-NH2), or a morpholine moiety can increase polarity and hydrogen bonding potential with water[8].
-
Disruption of Crystal Packing: Introducing flexible side chains can disrupt the crystal lattice energy, which can lead to improved solubility.
These modifications require significant synthetic chemistry efforts and subsequent biological evaluation to ensure that the desired activity is retained.
Conclusion
Improving the solubility of this compound for biological assays is a critical step for obtaining reliable data. By following a systematic approach of solubility assessment, co-solvent screening, and advanced formulation strategies, researchers can overcome this common obstacle. This guide provides the foundational knowledge and practical protocols to enable the successful use of this compound in your research.
References
-
This compound | C7H6N4O | CID 13090311 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (2025, May 24). Retrieved January 17, 2026, from [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018, January 11). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
1-(2,7-Dimethyl-[1][2][8]triazolo[1,5-a]pyrimidin-6-yl)ethanone | C9H10N4O | CID 666677 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Biological activities importance of Tetrazole derivatives - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18). Retrieved January 17, 2026, from [Link]
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- 3. ijsat.org [ijsat.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Addressing Off-Target Effects of Tetrazolo[1,5-a]pyridine-Based Inhibitors
Welcome to the technical support center for researchers utilizing tetrazolo[1,5-a]pyridine-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and best practices for identifying, understanding, and mitigating off-target effects. As a class of compounds frequently developed as kinase inhibitors, ensuring on-target specificity is paramount for generating reliable data and developing safe therapeutics.[1][2][3] This resource consolidates field-proven insights and validated protocols to help you navigate the complexities of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers encounter when working with tetrazolo[1,5-a]pyridine-based inhibitors and other kinase-targeted small molecules.
Q1: What are off-target effects and why are they a critical concern for my research? A1: Off-target effects occur when a small molecule inhibitor, such as one from the tetrazolo[1,5-a]pyridine class, binds to and modulates the activity of proteins other than its intended biological target.[4] This is a significant concern for several reasons:
-
Toxicity: Unintended interactions can lead to cellular toxicity, which can confound experimental results and represent a major hurdle in later stages of drug development.[5]
-
Lack of Translational Efficacy: If preclinical efficacy is driven by off-target effects, the therapeutic hypothesis may not translate to clinical settings, leading to failed clinical trials.[4][6]
Q2: My inhibitor is potent in a biochemical assay (e.g., purified kinase assay) but shows much lower efficacy or high toxicity in my cell-based experiments. What are the likely causes? A2: This is a common and multifaceted issue in drug discovery.[7] Several factors could be at play:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties can provide clues about potential permeability issues.[7]
-
High ATP Concentration in Cells: Most kinase inhibitors are ATP-competitive. The concentration of ATP in a cell (1-5 mM) is much higher than that used in many biochemical assays (often at or below the Kₘ of ATP).[8] This high level of competition in the cellular environment can dramatically reduce the apparent potency of the inhibitor, requiring higher concentrations to achieve target inhibition.[9][10]
-
Off-Target Driven Toxicity: The inhibitor may be engaging one or more off-target kinases or other proteins that induce a toxic cellular response at concentrations required for on-target engagement.[11] This can mask the intended on-target phenotype.
-
Drug Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its intracellular concentration.
Q3: What is a kinase selectivity profile, and how do I interpret it? A3: A kinase selectivity profile is a dataset that characterizes the potency of an inhibitor against a broad panel of kinases, often representing a large portion of the human kinome.[9][12] This screening is crucial for identifying potential off-targets.[11] The data is typically presented as percent inhibition at a fixed concentration or as IC₅₀/Kₔ values against each kinase.
-
Interpretation: A "selective" inhibitor will show high potency (low nM IC₅₀) against its intended target and significantly lower potency (>100-fold higher IC₅₀) against other kinases.[13][14] Widespread activity against many kinases indicates promiscuity, which increases the risk of off-target effects.[14] Tools like selectivity entropy can provide a single-value parameter to rank-order inhibitors by their selectivity.[13]
Q4: How can I definitively prove that the cellular effects I observe are due to my inhibitor binding its intended target? A4: This is the central question of target validation. A multi-pronged approach is essential:
-
Target Engagement Assays: Directly measure if the inhibitor binds its target in the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[15][16][17]
-
Use of Structurally Unrelated Inhibitors: Employing an inhibitor with a different chemical scaffold that targets the same kinase should produce the same phenotype.[7] If it does, this strengthens the evidence that the effect is on-target.
-
Rescue Experiments: The phenotype caused by the inhibitor should be "rescued" or reversed by expressing a version of the target kinase that has been mutated to be inhibitor-resistant.[7]
-
Correlation Analysis: The phenotypic response should correlate with the degree of on-target inhibition. This can be assessed by measuring the phosphorylation of a direct downstream substrate of your target kinase via Western blot and showing that its inhibition tracks with the observed phenotype across different inhibitor concentrations and time points.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols to address specific experimental challenges.
Guide 1: Investigating Unexpected Cellular Phenotypes (e.g., Toxicity, Lack of Efficacy)
An unexpected phenotype is a red flag that warrants a systematic investigation to distinguish on-target from off-target effects.
This diagram outlines a logical workflow for diagnosing the root cause of an unexpected experimental outcome.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Guide 2: Confirming On-Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses drug-target engagement in intact cells or cell lysates.[17][18] The principle is that a protein becomes more thermally stable when bound to a ligand (your inhibitor).[16] This increased stability means more of the protein will remain soluble after a heat shock.
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with your tetrazolo[1,5-a]pyridine inhibitor at various concentrations (include a vehicle control, e.g., DMSO). Incubate for a sufficient time to allow for cell entry and target binding (e.g., 1-2 hours).
-
Harvest and Resuspend: Harvest cells, wash with PBS, and resuspend the cell pellet in a buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 3°C increments) using a PCR machine with a thermal gradient. One unheated sample should be kept on ice as a control.[16][19]
-
Cell Lysis: Lyse the cells. A common method is freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to maintain protein integrity.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.[17]
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize protein concentration across all samples using a protein quantification assay (e.g., BCA).
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against your target protein. The amount of soluble target protein remaining at each temperature is quantified.
-
Data Analysis: Plot the percentage of soluble target protein (relative to the unheated control) against the temperature for both vehicle- and inhibitor-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples, indicating thermal stabilization.[16]
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Guide 3: Identifying Off-Targets with Kinome Profiling
If you suspect off-target effects are confounding your results, identifying the unintended targets is the next logical step. Kinome profiling services screen your compound against a large panel of kinases to map its selectivity landscape.[20][21]
The primary output is often a list of kinases and their corresponding inhibition values. A selective inhibitor should have a distinct potency window between its on-target(s) and off-targets.
| Parameter | Inhibitor A (Selective) | Inhibitor B (Non-Selective) | Interpretation |
| On-Target: Kinase X (IC₅₀) | 5 nM | 15 nM | Both inhibitors are potent against the intended target. |
| Off-Target: Kinase Y (IC₅₀) | 850 nM | 30 nM | Inhibitor A is >170-fold selective for Kinase X over Y. Inhibitor B is only 2-fold selective and will likely inhibit both kinases in a cellular context. |
| Off-Target: Kinase Z (IC₅₀) | >10,000 nM | 100 nM | Inhibitor A shows no significant activity. Inhibitor B has multiple potent off-targets. |
| Conclusion | Phenotype is likely due to on-target inhibition of Kinase X. | Phenotype could be a result of inhibiting Kinase X, Y, Z, or a combination. This is a promiscuous compound.[14] |
There are several established methods for assessing kinome-wide activity:[22]
-
Peptide Substrate Arrays: Cell lysates are incubated with arrays of kinase substrate peptides. The phosphorylation of these peptides, as measured by radiolabeling or antibodies, reflects the activity of the kinases in the lysate.[20][23]
-
Multiplexed Inhibitor Bead (MIB) Pulldown: This chemical proteomics approach uses beads conjugated with a mixture of broad-spectrum kinase inhibitors to capture a large fraction of "active" kinases from a cell lysate. The captured kinases are then identified and quantified by mass spectrometry.[22]
-
Activity-Based Probes: These are chemical probes, often based on ATP, that covalently label active kinases in a cell lysate, which can then be identified by mass spectrometry.[20]
Choosing the right platform depends on the specific research question, available resources, and the nature of the inhibitor.
Part 3: Best Practices for Data Integrity
Understanding Inhibition Constants: IC₅₀ vs. Kᵢ
It is crucial to understand the difference between these two commonly reported values.
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. For ATP-competitive inhibitors, the IC₅₀ value is highly dependent on the ATP concentration used in the assay.[24][25] Therefore, IC₅₀ values cannot be directly compared between experiments run under different conditions.[10]
-
Kᵢ (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It is an intrinsic measure of the affinity between the inhibitor and the enzyme, and it is independent of the substrate concentration.[10][24]
For ATP-competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where [S] is the substrate (ATP) concentration and Kₘ is the Michaelis-Menten constant of the enzyme for that substrate. Whenever possible, report Kᵢ values for a more standardized measure of potency.[26]
References
- Benchchem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- National Center for Biotechnology Information (PMC). (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
- PubMed. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- National Center for Biotechnology Information (PMC). (2023). Mapping the Protein Kinome: Current Strategy and Future Direction.
- Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Benchchem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- National Center for Biotechnology Information (PMC). (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- The Daily Scientist. (2025). 3 Overlooked Factors About Kinases in Drug Discovery.
- Grokipedia. (n.d.). Cellular thermal shift assay.
- National Center for Biotechnology Information (PMC). (2017). Recent advances in methods to assess the activity of the kinome.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- ResearchGate. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Kairos Discovery. (n.d.). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy.
- Cambridge MedChem Consulting. (n.d.). Kinase Inhibitors.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values.
- MDPI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- ResearchGate. (2019). (PDF) Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies.
- YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation.
- National Center for Biotechnology Information (PMC). (n.d.). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors.
- National Center for Biotechnology Information (PMC). (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- PubMed. (n.d.). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies.
Sources
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- 2. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming Limitations of Kinase Inhibitors in Cancer Therapy - Kairos Discovery [kairos-discovery.com]
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- 11. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. crossfire-oncology.com [crossfire-oncology.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. news-medical.net [news-medical.net]
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- 21. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming poor cell permeability of small molecule inhibitors like 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
Welcome to the technical support center for small molecule inhibitor development. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular activity of their compounds. We will use the inhibitor 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone as a case study to explore a common hurdle in drug discovery: poor cell permeability.
This document provides a structured troubleshooting guide in a question-and-answer format. It explains not just what to do, but why specific experimental choices are made, ensuring a robust and scientifically sound approach to problem-solving.
Part 1: Foundational FAQs - Is Permeability Your Problem?
Before embarking on complex experiments, it's crucial to diagnose the problem correctly. A compound failing in a cell-based assay doesn't automatically mean it has permeability issues.
Q1: My inhibitor is potent in a biochemical (cell-free) assay but shows little to no activity in my cell-based assay. What are the likely causes?
This is a classic scenario in drug discovery. The discrepancy points to a barrier preventing the compound from reaching its intracellular target at a sufficient concentration. The primary culprits are:
-
Poor Cell Permeability: The compound cannot efficiently cross the lipid bilayer of the cell membrane.
-
Efflux Pump Activity: The compound enters the cell but is actively transported out by efflux pumps like P-glycoprotein (P-gp) before it can bind to its target.[1][2][3][4]
-
Intracellular Metabolism: The compound is rapidly metabolized and inactivated by enzymes within the cell.
-
Compound Instability: The molecule is unstable in the cell culture media or intracellular environment.
Q2: How can I predict if my compound, specifically this compound, is likely to have permeability issues?
We can perform an in silico (computational) analysis based on its physicochemical properties. Several guidelines, like Lipinski's Rule of Five, help predict "drug-likeness" and potential issues with oral bioavailability and permeability.[5][6][7][8][9]
Let's analyze this compound:
To get a deeper insight, we can use computational tools (like SwissADME) to predict key properties that influence permeability:
| Property | Predicted Value* | Guideline for Good Permeability | Analysis |
| Molecular Weight | 162.15 g/mol | < 500 g/mol [6][7] | Pass. The molecule is small, which is favorable. |
| LogP (Lipophilicity) | ~0.5 - 1.0 | 1 < LogP < 5[5] | Borderline/Low. The molecule may not be lipophilic enough to readily partition into the lipid membrane. |
| H-Bond Donors | 0 | ≤ 5[6][7] | Pass. |
| H-Bond Acceptors | 4 (N and O atoms) | ≤ 10[6][7] | Pass. |
| TPSA | ~75-85 Ų | < 140 Ų[11] | Pass, but notable. While under the general threshold, this value is significant for a small molecule. The tetrazole ring is highly polar and contributes substantially to the TPSA.[12] High TPSA is inversely correlated with permeability.[11][13] |
*Note: These are estimated values based on the chemical structure.
Part 2: Troubleshooting Workflow - A Diagnostic Guide
This section provides a logical flow for experimentally confirming poor permeability.
Q3: How do I perform a Parallel Artificial Membrane Permeability Assay (PAMPA) and what does it tell me?
Expertise & Causality: PAMPA is a rapid, cell-free assay that isolates passive diffusion, the process by which a compound dissolves in the lipid membrane and crosses it without the help of transporters.[14][15] It uses a synthetic membrane coated with lipids (e.g., lecithin) to mimic the cell's lipid bilayer.[16] Because it lacks transporters, it's a clean and direct measure of a molecule's intrinsic ability to passively cross a membrane.[14][17]
Experimental Protocol: PAMPA
-
Prepare Membrane: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1-4% lecithin in dodecane).[16][18]
-
Prepare Plates:
-
Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 5-18 hours with gentle shaking.[14][18]
-
Quantify: After incubation, separate the plates. Measure the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[15]
-
Calculate: Determine the apparent permeability coefficient (Papp). A low Papp value (< 1.0 x 10⁻⁶ cm/s) suggests poor passive permeability.
Q4: My compound looked okay in PAMPA, but still fails in cells. What's next? How do I run a Caco-2 assay?
Expertise & Causality: If passive diffusion is adequate, the next suspect is active efflux. The Caco-2 permeability assay is the industry gold standard for this.[19][20][21] It uses a monolayer of differentiated Caco-2 cells, which are human colon adenocarcinoma cells that form tight junctions and express key transporters found in the small intestine, including efflux pumps like P-gp.[21] This assay measures both passive diffusion and active transport.
By measuring permeability in two directions—from the apical (top) to the basolateral (bottom) side (A→B) and vice-versa (B→A)—we can calculate an efflux ratio (ER) .[20]
-
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 strongly indicates that your compound is a substrate for an efflux pump.[20]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell filter inserts and grow for ~21 days until they form a differentiated, confluent monolayer.[20]
-
Monolayer Integrity Check (Self-Validation):
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
For A→B transport: Add the test compound (e.g., 10 µM) to the apical side and fresh buffer to the basolateral side.[19]
-
For B→A transport: Add the test compound to the basolateral side and fresh buffer to the apical side.
-
-
Incubation: Incubate at 37°C for 2 hours with gentle shaking.[21]
-
Quantify & Calculate: Collect samples from the receiver compartments at the end of the incubation. Analyze concentrations via LC-MS/MS and calculate Papp values for both directions and the subsequent Efflux Ratio.
Part 3: Troubleshooting Workflow - Solution Strategies
Once poor permeability is confirmed, you can pursue several strategies to improve your compound's performance.
Sources
- 1. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
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- 10. This compound | CymitQuimica [cymitquimica.com]
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- 12. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
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- 15. PAMPA | Evotec [evotec.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
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Stability issues of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone in solution
A Guide to Understanding and Managing Solution Stability
Overview
Welcome to the technical support guide for 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The fused tetrazolo[1,5-a]pyridine ring system, while offering unique chemical properties, can present stability challenges in solution that may impact experimental reproducibility and data interpretation.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and best practices to ensure the integrity of your compound in solution.
The primary stability concern for this class of compounds is the inherent equilibrium between the fused tetrazole ring and its corresponding 2-azido-pyridine tautomer.[3] This equilibrium can be influenced by a variety of environmental factors, potentially leading to degradation or altered reactivity.[1][4] This guide will equip you with the knowledge to control these factors and maintain the stability of this compound throughout your experiments.
Key Stability Considerations & Scientific Rationale
The stability of this compound in solution is not absolute and is governed by several interconnected factors. Understanding the causality behind these factors is critical for effective troubleshooting.
-
Azide-Tetrazole Tautomerism: The tetrazolo[1,5-a]pyridine core exists in a dynamic equilibrium with its 2-azidopyridine isomer.[3] While the fused tetrazole is often the more thermodynamically stable form in the solid state, the equilibrium can shift in solution depending on the solvent, temperature, and electronic nature of substituents.[1][4] The open-chain azido form can be more susceptible to degradation pathways, such as loss of dinitrogen gas (N₂), particularly under thermal or photolytic stress.[4][5]
-
pH and Acid/Base Catalysis: The tetrazole ring has a pKa similar to carboxylic acids (around 4.8-4.9), making it weakly acidic.[1] In strongly acidic conditions, protonation can occur, which may facilitate ring-opening to the azido tautomer or other degradation pathways.[6] Conversely, in strongly basic conditions, deprotonation occurs, and the anionic form may have different stability characteristics. The pyridine nitrogen can also be protonated, further complicating the pH-dependent behavior. For many tetrazole-containing compounds, optimal stability is found in a neutral to slightly acidic pH range of 4 to 8.[7]
-
Solvent Effects: The polarity of the solvent can influence the position of the azide-tetrazole equilibrium.[1][2] Protic solvents (like water, methanol, ethanol) can hydrogen bond with the nitrogen atoms of the tetrazole ring, potentially stabilizing it, but may also participate in degradation reactions if conditions are harsh. Aprotic solvents (like DMSO, DMF, acetonitrile) are commonly used, but their purity is crucial, as contaminants like water or amines can affect stability.
-
Temperature and Light: Thermal energy can promote the decomposition of the tetrazole ring or its azido tautomer, often leading to the release of nitrogen gas.[5] Similarly, exposure to UV light can provide the energy for photolytic degradation. Therefore, protecting solutions from high temperatures and direct light is a critical preventative measure.
Frequently Asked Questions (FAQs)
Q1: My compound seems to be losing activity after being dissolved. What is the most likely cause?
A: The most common cause is degradation in solution. This can be triggered by several factors, including the pH of your medium, exposure to light, elevated temperatures, or the choice of solvent.[7] The primary underlying mechanism is often a shift in the equilibrium towards the less stable 2-azido-6-acetylpyridine tautomer, which can then undergo further decomposition.[3][4] We recommend performing a quick stability check using HPLC or LC-MS to compare a freshly prepared sample with one that has been stored under your experimental conditions.
Q2: How does the pH of my buffer affect the stability of this compound?
A: The pH is a critical factor. While the optimal pH must be determined empirically for each specific compound, many tetrazole derivatives exhibit their greatest stability in the pH range of 4 to 8.[7] Extreme pH values should be avoided. Strong acidic conditions can catalyze ring cleavage, while strong basic conditions may also promote degradation, although the specific mechanisms may differ.[6] If your experiment requires a pH outside of this range, the compound's stability should be carefully validated over the time course of the experiment.
Q3: What are the expected degradation products?
A: Under harsh conditions (e.g., strong acid, heat), the primary degradation pathway likely involves the opening of the tetrazole ring.[5][6] This can lead to the formation of the corresponding 2-azidopyridine, which may further decompose by losing N₂ gas to form highly reactive nitrene intermediates.[4][5] These intermediates can then react with solvents or other components in the mixture. Another potential degradation product could be 2-amino-6-acetylpyridine if the azide is reduced. Identifying these products typically requires analytical techniques like LC-MS.
Q4: Can I use co-solvents to improve solubility and stability?
A: Yes, co-solvents can be beneficial. For instance, using a small amount of DMSO or DMF to create a stock solution, which is then diluted into an aqueous buffer, is a common practice. However, ensure the final concentration of the organic solvent is compatible with your assay. When choosing a co-solvent, always use high-purity, anhydrous grades to minimize contaminants that could catalyze degradation.[7]
Troubleshooting Guide: Investigating Compound Instability
If you suspect your compound is degrading, a systematic approach is necessary to identify the cause.
Problem: You observe a decrease in analytical peak area, loss of biological activity, or the appearance of new peaks in your chromatogram over time.
Diagnostic Workflow:
Caption: A workflow for troubleshooting the solution instability of this compound.
Protocols for Stability Assessment
Protocol 1: Forced Degradation Study
This study is designed to rapidly identify the conditions under which this compound is unstable. It is a crucial step in developing robust analytical methods and formulation strategies.
Objective: To determine the effects of acid, base, oxidation, heat, and light on the stability of the compound in solution.
Materials:
-
This compound
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂, 3%)
-
HPLC or LC-MS system with a C18 column
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Set up Test Conditions: For each condition, add 100 µL of the stock solution to 900 µL of the stressor solution in a separate vial.
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative Stress: 3% H₂O₂
-
Thermal Stress: HPLC-grade water (incubate at 60°C)
-
Photolytic Stress: HPLC-grade water (expose to direct UV light or sunlight)
-
Control Sample: HPLC-grade water (keep at room temperature, protected from light)
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours). Note: For the base hydrolysis sample, it may be necessary to neutralize it with an equivalent amount of 0.1 M HCl before injection to prevent damage to the HPLC column.
-
Analysis:
-
Dilute an aliquot of each sample to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze all samples, including a "time zero" (unstressed) sample, by HPLC or LC-MS.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.
-
-
Interpretation: Compare the chromatograms from the stressed samples to the control. Significant degradation is indicated by a >10-15% decrease in the parent peak area. This will identify which conditions are detrimental to the compound's stability.
Best Practices for Storage and Handling
To proactively prevent degradation and ensure the highest quality data, adhere to the following guidelines.
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | Store at -20°C or below, in a desiccator, protected from light. | Minimizes thermal degradation and hydrolysis from atmospheric moisture. |
| Solution Storage | Prepare fresh solutions for each experiment. If storage is necessary, flash-freeze single-use aliquots in an anhydrous aprotic solvent (e.g., DMSO) and store at -80°C. | Freezing minimizes molecular motion and reaction rates. Single-use aliquots prevent degradation from repeated freeze-thaw cycles.[7] |
| Solvent Choice | Use high-purity, anhydrous solvents (e.g., DMSO, DMF, ACN). For aqueous buffers, use freshly prepared solutions within a pH range of 4-8.[7] | Impurities such as water, amines, or peroxides in solvents can initiate or catalyze decomposition. Maintaining an optimal pH is critical for stability.[6][7] |
| Experimental Conditions | Protect solutions from direct light using amber vials or by covering them with foil. Avoid heating solutions unless required by the protocol, and if so, minimize the duration. | Prevents photolytic and thermal degradation.[5][7] |
Visualization of Key Chemical Equilibrium
The stability of this compound is intrinsically linked to the ring-chain tautomerism it can undergo.
Caption: The equilibrium between the tetrazole and 2-azido tautomers.
References
-
Lhassani, M., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]
-
Yao, E., et al. (2018). Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
-
El-Haleem, H. A., et al. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved from [Link]
-
Adolph, H. G. (1989). Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials. DTIC. Retrieved from [Link]
-
Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Retrieved from [Link]
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Technical Support Center: Refining Kinase Assay Protocols for Use with Novel Tetrazolo[1,5-a]pyridine Inhibitors
Welcome to the technical support center for researchers utilizing the novel tetrazolo[1,5-a]pyridine scaffold in kinase inhibitor discovery. This guide is designed to provide you with expert-driven insights and practical troubleshooting strategies to navigate the unique challenges presented by this compound class. Our goal is to empower you to generate robust, reproducible, and meaningful data.
The tetrazolo[1,5-a]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, offering a unique framework for designing potent and selective kinase inhibitors.[1][2] However, like any novel chemotype, it comes with specific considerations for assay development and execution. This document addresses common questions and complex issues you may encounter, from initial assay setup to interpreting complex datasets.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions and common hurdles researchers face when first working with tetrazolo[1,5-a]pyridine inhibitors.
Q1: My tetrazolo[1,5-a]pyridine inhibitor shows high potency in my biochemical assay but is significantly less effective in cell-based assays. What's going on?
A: This is a frequent and important observation in drug discovery. The discrepancy often points to issues with cell permeability, efflux by cellular transporters, or metabolic instability.[3][4]
-
Physicochemical Properties: The tetrazolo[1,5-a]pyridine core, while offering metabolic stability, may possess properties (e.g., polarity, size) that limit its ability to passively diffuse across the cell membrane.[2]
-
Cellular Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (PGP), which actively remove it from the cell, preventing it from reaching its intracellular kinase target.[5]
-
Metabolic Inactivation: Inside the cell, the compound could be rapidly metabolized into an inactive form.
-
High Intracellular ATP: Biochemical assays are often run at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are typically in the millimolar range.[6] For an ATP-competitive inhibitor, this high concentration of the natural substrate will significantly increase the apparent IC50 in a cellular context.[7]
Recommended Actions:
-
Assess Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to quickly assess passive diffusion potential.
-
Evaluate Efflux: Use cell lines with and without overexpression of common efflux pumps to see if potency is restored when these transporters are absent.
-
Cellular Target Engagement: Employ a cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement Assay to confirm that your compound is binding to its intended kinase target within the intact cell.[3][8] These assays provide direct evidence of target engagement, independent of downstream functional readouts.
Q2: I'm seeing a high background signal or "false positives" in my luminescence-based kinase assay (e.g., ADP-Glo™). Could my tetrazolo[1,5-a]pyridine compound be interfering?
A: Yes, compound interference is a common pitfall in HTS and biochemical assays.[9] With novel scaffolds, it's critical to rule out assay artifacts.
-
Autofluorescence/Quenching: The π-conjugated system of the tetrazolo[1,5-a]pyridine scaffold could potentially fluoresce or quench the signal of the detection reagents.[10]
-
Inhibition of Reporter Enzyme: Luminescence-based assays like ADP-Glo™ rely on a cascade of enzymatic reactions (e.g., luciferase) to generate a signal.[11] Your compound might be inhibiting one of these downstream enzymes rather than your target kinase.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to false positives.[12]
Recommended Actions:
-
Run an Interference Assay: Test your compound in the assay in the absence of the target kinase. A change in signal indicates direct interference with the detection system.
-
Use an Orthogonal Assay: Validate your hits using a different assay format that relies on a distinct detection principle, such as a radiometric ([32P]- or [33P]-ATP) assay or a mobility shift assay.[13] Radiometric assays are often considered the gold standard as they directly measure substrate phosphorylation and are less prone to compound interference.[14]
-
Test for Aggregation: Perform the assay in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%). If the compound's inhibitory activity is significantly reduced, aggregation is a likely cause.[15]
Q3: How do I determine if my inhibitor is ATP-competitive or is acting through a different mechanism (e.g., allosteric)?
A: Differentiating the mechanism of action (MoA) is crucial for lead optimization.[16] The most direct biochemical method is to assess the inhibitor's potency at varying ATP concentrations.
-
ATP-Competitive Inhibitors: The IC50 value will increase as the concentration of ATP in the assay increases. This is because the inhibitor and ATP are directly competing for the same binding site.[7][17]
-
Non-ATP-Competitive Inhibitors: The IC50 value will remain relatively constant regardless of the ATP concentration.
-
Uncompetitive Inhibitors: These inhibitors bind only to the enzyme-substrate (kinase-ATP) complex. Their apparent potency will increase as the ATP concentration increases.
Recommended Protocol:
-
Determine the Km for ATP for your specific kinase under your assay conditions.
-
Measure the IC50 of your inhibitor at a low ATP concentration (e.g., 0.1x Km), at the Km concentration, and at a high ATP concentration (e.g., 10x Km).[7]
-
Plot the IC50 values against the ATP concentration. A clear rightward shift in the dose-response curve with increasing ATP confirms competitive inhibition.
This relationship can be described by the Cheng-Prusoff equation , which relates the IC50 to the inhibition constant (Ki) for competitive inhibitors: IC50 = Ki * (1 + [ATP] / Km,ATP).[7]
Part 2: Troubleshooting Guides
This section provides in-depth solutions to more complex experimental challenges.
Issue 1: Poor Reproducibility and Variability in IC50 Values
Symptom: You observe significant well-to-well or plate-to-plate variability, and your calculated IC50 values for the same tetrazolo[1,5-a]pyridine inhibitor fluctuate between experiments.
| Potential Cause | Underlying Rationale & Causality | Recommended Solution & Validation Step |
| Inhibitor Solubility | The tetrazolo[1,5-a]pyridine scaffold may have limited solubility in aqueous assay buffers, especially after dilution from a DMSO stock. The compound may be precipitating out of solution, leading to inconsistent effective concentrations. | 1. Measure Solubility: Determine the kinetic solubility of your compound in the final assay buffer. 2. Reduce Final DMSO: Ensure the final DMSO concentration is as low as possible (ideally ≤1%) to minimize its effect on enzyme activity and improve compound solubility.[9] 3. Pre-incubation: Pre-incubate the enzyme and inhibitor together for 15-30 minutes before initiating the reaction with ATP. This allows for binding equilibrium to be reached.[11] |
| Inhibitor Stability | The compound may be unstable in the assay buffer over the course of the experiment, degrading into less active or inactive forms. | 1. Assess Compound Stability: Use HPLC or LC-MS to measure the concentration of the parent compound in the assay buffer at time zero and at the end of the assay incubation period. 2. Modify Buffer: If degradation is observed, adjust buffer pH or add stabilizing agents, if compatible with the enzyme. Prepare fresh dilutions of the inhibitor for each experiment.[18] |
| Enzyme Quality/Activity | The kinase preparation may have batch-to-batch variability, be unstable upon freeze-thaw cycles, or have low specific activity, requiring higher enzyme concentrations that can lead to artifacts. | 1. Validate Each Enzyme Lot: Characterize each new batch of kinase by determining its Km for ATP and specific activity.[19] 2. Optimize Enzyme Concentration: Use the lowest concentration of enzyme that provides a robust signal-to-background ratio within the linear range of the reaction.[11] 3. Aliquot Enzyme: Aliquot the kinase upon receipt to minimize freeze-thaw cycles. |
Issue 2: Unexpected Off-Target Effects or Paradoxical Pathway Activation
Symptom: In cellular assays, your inhibitor produces a phenotype inconsistent with inhibition of the primary target, or you observe the activation of a downstream pathway that should be inhibited.
Causality: Kinase inhibitors are rarely monospecific.[20] The tetrazolo[1,5-a]pyridine scaffold, like any other, can bind to unintended "off-target" kinases or other proteins.[21] These off-target interactions can lead to unexpected biological responses or even paradoxical effects where a pathway is activated due to inhibition of a negative regulator.[22][23]
Caption: Workflow for distinguishing on-target from off-target effects.
Recommended Actions:
-
Broad Kinase Profiling: Screen your inhibitor against a large panel of kinases (services are commercially available).[16][24] This provides a quantitative measure of selectivity and identifies the most likely off-targets.
-
Use a Structurally Unrelated Inhibitor: Confirm that the observed phenotype is not unique to your compound's scaffold.[18] If a different inhibitor for the same target produces the same result, it strengthens the case for an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to specifically reduce or eliminate the expression of the intended target kinase.[15] If this genetic perturbation mimics the effect of your inhibitor, it provides strong evidence that the phenotype is on-target.
Part 3: Experimental Protocols
Protocol: Determining IC50 of a Tetrazolo[1,5-a]pyridine Inhibitor using a Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol outlines the key steps for assessing inhibitor potency against a purified kinase.
Caption: Step-by-step workflow for an ADP-Glo™ kinase assay.
Materials:
-
Purified, active kinase
-
Kinase-specific peptide substrate
-
Tetrazolo[1,5-a]pyridine inhibitor stock (e.g., 10 mM in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (specific to the kinase, typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Methodology:
-
Inhibitor Preparation: a. Perform a 10-point, 3-fold serial dilution of the tetrazolo[1,5-a]pyridine inhibitor stock in 100% DMSO. b. Further dilute these concentrations into the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%. Include a "vehicle control" with DMSO only.
-
Assay Plate Setup (Final volume: 20 µL): a. Add 5 µL of the diluted inhibitor or vehicle control to the appropriate wells of a 384-well plate. b. Add 5 µL of kinase diluted in assay buffer to all wells except the "no enzyme" control wells. c. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction: a. Prepare a 2X ATP/Substrate mix in kinase assay buffer. The final ATP concentration should ideally be at the Km for the target kinase.[19] b. Initiate the kinase reaction by adding 10 µL of the ATP/Substrate mix to all wells. c. Incubate the plate at room temperature for the time determined to be in the linear range of the reaction (e.g., 60 minutes).
-
Signal Detection: a. Stop the reaction by adding 20 µL of ADP-Glo™ Reagent to each well. This will deplete any remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back to ATP, which is then used by luciferase to produce a light signal. d. Incubate for 30 minutes at room temperature. e. Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data using the vehicle control (0% inhibition) and no-enzyme control (100% inhibition). b. Plot the percent inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]
-
Lochmann, T., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13 Supplement), 4186. [Link]
-
Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]
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Martin, S., & Knapp, S. (2017). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 5, 81. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Gao, Y., et al. (2013). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 31(11), 1042–1050. [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
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Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Wodicka, L. M., et al. (2010). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 5(1), 17–28. [Link]
-
El-Damasy, D. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 273–303. [Link]
-
Lochmann, T., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. ResearchGate. [Link]
-
B-Ali, A., et al. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
-
Ni, W., et al. (2012). A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. ACS Medicinal Chemistry Letters, 3(9), 727–732. [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687–2696. [Link]
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Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Current Biology, 24(9), 1013–1018. [Link]
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Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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Otsubo, T., et al. (2022). Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Organic Letters, 24(21), 3792–3796. [Link]
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Ben-Shalom, I., et al. (2021). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 22(11), 5649. [Link]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27644. [Link]
-
Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 754. [Link]
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Roskoski, R. Jr. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 168, 105581. [Link]
-
Johnson, C. N., et al. (2021). Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation. RSC Chemical Biology, 2(3), 776–791. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Zhang, J., et al. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Pharmacology and Toxicology, 50, 147–169. [Link]
-
Materek, M., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][16][18][25]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(16), 4991. [Link]
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Stary, K., et al. (2026). Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Materek, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][16][18][25]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 26(16), 4991. [Link]
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Hummersone, M. G., et al. (2012). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Bioorganic & Medicinal Chemistry Letters, 22(3), 1449–1452. [Link]
-
Sharma, P., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(8), 3560. [Link]
-
Harris, P. A., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Journal of Medicinal Chemistry, 63(5), 2119–2133. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone Activity in Cancer Cell Lines
This guide provides a comprehensive framework for the preclinical validation of the novel compound, 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone, as a potential anti-cancer agent. We will explore its hypothesized mechanism of action based on structurally related compounds and present a detailed, multi-faceted experimental plan to rigorously assess its efficacy and mode of action in comparison to established therapeutic agents.
Introduction: The Rationale for Investigating this compound
The search for novel, highly selective, and potent anti-cancer therapeutics is a cornerstone of modern oncology research. The this compound scaffold represents a promising, yet uncharacterized, chemical entity. Its structural similarity to other heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyridines, suggests a potential role as a kinase inhibitor.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] For instance, the triazolopyridine derivative AZD7648 has been identified as a potent and selective inhibitor of DNA-Dependent Protein Kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[2][3] Furthermore, various pyrazolo[1,5-a]pyridine derivatives have been investigated as inhibitors of p38 kinase, another important target in cancer therapy.[4]
Given this precedent, we hypothesize that this compound may exert its anti-cancer effects by inhibiting a key kinase involved in cell proliferation and survival, such as those in the MAPK/ERK pathway.[5] This guide outlines a systematic approach to validate this hypothesis, beginning with broad-spectrum cell viability screening and progressing to detailed mechanistic studies.
Hypothesized Mechanism of Action: A Potential Kinase Inhibitor
Based on the structure of this compound and the known activities of related compounds, we propose that it may function as an ATP-competitive inhibitor of a serine/threonine kinase within a critical cancer-related signaling pathway. The tetrazole and pyridine rings can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of a target kinase, leading to the inhibition of downstream signaling and ultimately, cell death.
A plausible target is the Extracellular signal-Regulated Kinase (ERK), a downstream component of the MAPK pathway, which is frequently activated in a wide range of human cancers.[5]
Cell Viability Assays: Quantifying Cytotoxicity
The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines. [6]This provides a quantitative measure of its cytotoxic or cytostatic effects. [7]The MTT or MTS assay is a reliable, colorimetric method for assessing cell viability based on mitochondrial metabolic activity. [7][8] Protocol: MTT Cell Viability Assay [8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator drugs for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Table 2: Hypothetical Comparative IC50 Values (µM)
| Cell Line | Cancer Type | This compound | Vemurafenib | Trametinib | Doxorubicin |
| A375 | Melanoma (BRAF V600E) | 5.2 | 0.5 | 0.01 | 0.1 |
| HT-29 | Colorectal (BRAF V600E) | 8.1 | 1.2 | 0.05 | 0.2 |
| MCF-7 | Breast (BRAF wild-type) | 15.6 | >50 | 0.5 | 0.3 |
| HCT-116 | Colorectal (KRAS mutant) | >50 | >50 | 1.0 | 0.25 |
Apoptosis Assays: Determining the Mode of Cell Death
A key question is whether the compound induces programmed cell death (apoptosis) or necrosis. [10][11]The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for distinguishing between these cell fates. [12][13]Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the nucleus. [12][13] Protocol: Annexin V/PI Apoptosis Assay [12][13]
-
Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Mechanistic Studies: Western Blotting for Signaling Pathway Analysis
To validate our hypothesis of kinase inhibition, Western blotting can be used to assess the phosphorylation status of key proteins in the target signaling pathway. [14][15]If this compound inhibits ERK, we would expect to see a dose-dependent decrease in the phosphorylation of ERK (p-ERK) without a significant change in total ERK levels.
Protocol: Western Blotting [14][16][17]
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. [15]7. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial validation of this compound as a potential anti-cancer agent. The proposed experiments will systematically evaluate its cytotoxicity, mode of action, and underlying molecular mechanism.
Positive results from these studies, particularly a potent IC50 in specific cancer cell lines, induction of apoptosis, and a clear inhibition of a target kinase like ERK, would provide a strong rationale for further preclinical development. This would include in vivo efficacy studies in xenograft models and detailed pharmacokinetic and toxicological profiling. The systematic approach outlined here ensures that the evaluation of this novel compound is both comprehensive and grounded in established scientific principles.
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A Comparative Guide to the In Vivo Efficacy of Novel Anti-Inflammatory Agents Targeting the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Dysregulation of the NLRP3 signaling pathway is implicated in conditions from gout and arthritis to neurodegenerative diseases and metabolic disorders. This guide provides a comparative analysis of the in vivo efficacy of novel NLRP3 inflammasome inhibitors, with a focus on MCC950 as a representative agent, benchmarked against other compounds such as Dapansutrile (OLT1177). We delve into the mechanistic underpinnings of NLRP3 inhibition, present supporting data from various preclinical animal models, and provide detailed experimental protocols to aid researchers in the evaluation of next-generation anti-inflammatory therapeutics.
Introduction: The Rationale for Targeting the NLRP3 Inflammasome
The Nucleotide-binding oligomerization domain, Leucine-rich repeat and Pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Activation of the NLRP3 inflammasome is a two-step process.[2][3] A "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription via the NF-κB pathway.[1][2][3] A second activation signal, such as extracellular ATP, crystalline substances like monosodium urate (MSU), or mitochondrial dysfunction, triggers the assembly of the inflammasome complex.[2][4] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[2][5] Caspase-1 also cleaves gasdermin D, leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2]
Given its central role in amplifying inflammatory responses, the targeted inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy. Small molecule inhibitors can offer a more specific and potentially safer alternative to broad-spectrum anti-inflammatory drugs.
Mechanism of Action: A Comparative Overview
Several small molecules have been developed to target different components of the NLRP3 inflammasome pathway. This guide focuses on direct inhibitors of the NLRP3 protein itself.
-
MCC950 (CP-456,773): MCC950 is a potent and selective diarylsulfonylurea-containing inhibitor of NLRP3.[6] It is understood to directly bind to the NACHT domain of NLRP3, preventing ATP hydrolysis and subsequent ASC oligomerization, which is a critical step for inflammasome assembly.[7] Importantly, MCC950 blocks both canonical and non-canonical NLRP3 activation but does not affect other inflammasomes like AIM2 or NLRC4, highlighting its specificity.[8]
-
Dapansutrile (OLT1177): Dapansutrile is another orally active NLRP3 inhibitor that has shown efficacy in preclinical models and is safe in humans.[9][10] It has been shown to inhibit IL-1β and IL-18 release from human macrophages by preventing NLRP3 inflammasome activation.[11] Like MCC950, its action is specific to the NLRP3 inflammasome.[11]
-
Other Comparators: Other compounds like the caspase-1 inhibitor Ac-YVAD-cmk (YVAD) and the IL-1β receptor antagonist anakinra act downstream of NLRP3 activation.[12][13] While effective in mitigating IL-1β signaling, they do not prevent the initial inflammasome assembly. Studies comparing direct NLRP3 inhibitors to these downstream agents suggest that upstream blockade may be more effective in controlling a wider array of inflammatory parameters.[12][13]
Signaling Pathway Overview
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
In Vivo Efficacy Data: A Comparative Summary
The efficacy of NLRP3 inhibitors has been demonstrated in a multitude of animal models. This section compares key findings for MCC950 and Dapansutrile in models of acute inflammation.
| Compound | Animal Model | Dose & Route | Key Efficacy Readouts | Reference |
| MCC950 | LPS-induced Endotoxemia (Mouse) | 0.4 - >4 mg/kg | Attenuated IL-1β concentrations by 50% to >90%.[6][8] | [6],[8] |
| MSU-induced Peritonitis (Mouse) | 10 mg/kg, i.p. | Reduced IL-1β secretion and neutrophil infiltration. | [8] | |
| Spinal Cord Injury (Mouse) | 10 mg/kg, i.p. | Improved neurological outcomes, reduced hemorrhage, edema, and neuronal death.[14] Suppressed release of TNF-α, IL-1β, and IL-18.[14] | [14] | |
| Isoflurane-induced Cognitive Impairment (Aged Mouse) | 10 mg/kg, i.p. | Ameliorated cognitive impairment, suppressed hippocampal IL-1β and IL-18 secretion.[15] | [15] | |
| Dapansutrile (OLT1177) | MSU-induced Gouty Arthritis (Mouse) | 600 mg/kg, p.o. | Reduced joint inflammation, immune cell infiltration, and synovial IL-1β, IL-6, MPO, CXCL1.[16][17] | [16],[17] |
| Zymosan- or MSU-induced Arthritis (Mouse) | Oral (in diet) | Significantly reduced joint swelling, synovial IL-1β, and expression of Nlrp3 and Il1b.[9] | [9] |
Analysis of Efficacy:
Both MCC950 and Dapansutrile demonstrate robust anti-inflammatory effects in vivo. MCC950 has shown potent, dose-dependent reduction of IL-1β in systemic inflammation models at low mg/kg doses.[6][8] It has also proven effective in models of neurological inflammation, highlighting its ability to confer neuroprotection.[14][15] Dapansutrile has been particularly well-characterized in models of gout and arthritis, where oral administration effectively ameliorates joint inflammation and associated inflammatory markers.[9][16][17] A key advantage for Dapansutrile is the established correlation between efficacious plasma levels in mice and safe, achievable levels in humans.[16][17]
Experimental Protocols for In Vivo Efficacy Assessment
To ensure reproducibility and validity, standardized protocols are essential. Below are detailed methodologies for two common animal models used to evaluate NLRP3 inhibitors.
Model 1: Monosodium Urate (MSU) Crystal-Induced Peritonitis
This model is a gold standard for assessing in vivo NLRP3 inflammasome activation and is particularly relevant for gout research.[18][19]
Workflow Diagram:
Caption: Workflow for MSU-induced peritonitis model.
Step-by-Step Protocol:
-
Animal Selection: Use 8-12 week old C57BL/6 mice. Acclimatize animals according to local institutional guidelines.
-
MSU Crystal Preparation: Prepare a sterile suspension of MSU crystals in PBS at a concentration of 10 mg/ml.[18] Vortex thoroughly before each injection to ensure a uniform suspension.
-
Compound Administration: Administer the test compound (e.g., MCC950 at 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal, i.p.) 30-60 minutes prior to MSU challenge.
-
Induction of Peritonitis: Inject 180 µl of the MSU suspension (1.8 mg) into the peritoneal cavity of each mouse using an insulin syringe.[18]
-
Incubation: House the animals for a predetermined time, typically 4 to 8 hours, which is optimal for measuring peak IL-1β levels and neutrophil infiltration.[18]
-
Sample Collection: Euthanize mice via an approved method. Expose the peritoneal cavity and perform a peritoneal lavage by injecting 3-5 ml of cold PBS/EDTA solution.[18] Gently massage the abdomen and aspirate the lavage fluid.
-
Analysis:
-
Cell Infiltration: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet and perform a total and differential cell count (e.g., using flow cytometry or cytospin with staining) to quantify neutrophil infiltration.
-
Cytokine Measurement: Use the supernatant from the centrifuged lavage fluid to measure IL-1β levels via a commercial ELISA kit according to the manufacturer's instructions.[18]
-
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation (Endotoxemia)
This model mimics the systemic inflammatory response to bacterial infection and is excellent for evaluating the priming and activation of the NLRP3 inflammasome.[20]
Workflow Diagram:
Caption: Workflow for LPS-induced endotoxemia model.
Step-by-Step Protocol:
-
Animal Selection: Use 8-12 week old C57BL/6 mice.
-
LPS Preparation: Prepare a sterile solution of LPS (from E. coli O111:B4) in pyrogen-free saline or DPBS.[20][21][22]
-
Compound Administration: Administer the test compound or vehicle control at the appropriate time before the LPS challenge, depending on the compound's pharmacokinetics.
-
Induction of Endotoxemia: Intraperitoneally inject mice with LPS at a dose of 2.5 mg/kg.[20][21]
-
Incubation: House the animals for 3-6 hours. Monitor for signs of endotoxic shock.
-
Sample Collection: Euthanize mice and collect whole blood via cardiac puncture. Allow the blood to clot and then centrifuge to separate the serum.
-
Analysis: Measure serum levels of IL-1β and TNF-α using commercial ELISA kits. A selective NLRP3 inhibitor is expected to significantly reduce IL-1β levels while having a lesser or no direct effect on TNF-α, which is not primarily processed by the inflammasome.[23]
Conclusion and Future Directions
The direct inhibition of the NLRP3 inflammasome represents a highly promising therapeutic avenue. Compounds like MCC950 and Dapansutrile have demonstrated compelling efficacy in a range of preclinical animal models, validating NLRP3 as a druggable target. MCC950 has shown particular potency in systemic and neurological inflammation, while Dapansutrile's oral bioavailability and proven efficacy in arthritis models make it a strong clinical candidate.[8][14][15][16][17]
The choice of an appropriate animal model is critical for evaluating novel inhibitors. The MSU-induced peritonitis model is ideal for studying crystal-induced inflammation, while the LPS endotoxemia model is well-suited for assessing the response to systemic bacterial triggers. Future research should focus on long-term efficacy and safety studies in chronic disease models, as well as the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles. The continued rigorous preclinical evaluation of compounds targeting this pathway is essential for translating the promise of NLRP3 inhibition into effective therapies for patients with inflammatory diseases.
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Selectivity profiling of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone against a panel of kinases
A Comparative Guide for Researchers in Drug Discovery
In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects and associated toxicities, hindering the clinical translation of promising drug candidates.[3] This guide provides a comprehensive selectivity analysis of the novel compound, 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone, against a diverse panel of kinases, offering a comparative perspective against established inhibitors.
The Compound in Focus: this compound
This compound is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core.[5][6] While this specific molecule is not extensively characterized in the public domain for its kinase inhibitory activity, its structural motifs are present in compounds that have demonstrated potent and selective inhibition of various kinases, such as DNA-dependent protein kinase (DNA-PK) and Casein Kinase 2 (CK2).[7][8][9] This suggests the potential of this scaffold for kinase-targeted drug discovery.
The Importance of Kinase Selectivity Profiling
Kinase inhibitor discovery is a journey toward precision medicine. The goal is to identify compounds that potently inhibit the target kinase while sparing other kinases, thereby maximizing therapeutic efficacy and minimizing adverse effects.[3][10] Kinase selectivity profiling, the process of screening a compound against a large panel of kinases, is a critical step in this journey.[11] It provides a global view of a compound's interaction with the kinome, enabling researchers to:
-
Identify on-target and off-target activities: This helps in understanding the compound's mechanism of action and potential side effects.[3]
-
Guide lead optimization: Medicinal chemists can use this data to modify the compound's structure to enhance selectivity.[10]
-
Enable drug repositioning: Unexpected off-target activities could suggest new therapeutic applications for the compound.[12][13]
Experimental Methodology: In Vitro Kinase Inhibition Assay
To assess the inhibitory activity of this compound, a luminescence-based in vitro kinase assay was employed. This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]
Experimental Workflow
Figure 1: Workflow of the in vitro luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: A 10 mM stock solution of this compound was prepared in 100% DMSO. A serial dilution was then performed to generate a range of concentrations for IC50 determination.[1]
-
Kinase Reaction:
-
In a 96-well plate, 2.5 µL of the serially diluted compound or DMSO (vehicle control) was added to each well.
-
2.5 µL of the respective kinase from the panel was added to each well and incubated for 10 minutes at room temperature to allow for compound-kinase binding.
-
The kinase reaction was initiated by adding 5 µL of a pre-mixed solution containing the specific kinase substrate and ATP.
-
The plate was incubated at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, 10 µL of ADP-Glo™ Reagent was added to each well and incubated for 40 minutes at room temperature.
-
20 µL of Kinase Detection Reagent was then added to each well. This reagent converts the ADP produced to ATP and, in the presence of luciferase and luciferin, generates a luminescent signal. The plate was incubated for 30 minutes at room temperature.[1]
-
-
Data Acquisition and Analysis:
-
The luminescence of each well was measured using a plate reader.
-
The luminescent signal, proportional to the amount of ADP produced and thus kinase activity, was plotted against the logarithm of the inhibitor concentration.
-
The data was fitted to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each kinase.[1][12]
-
Selectivity Profile of this compound
The inhibitory activity of this compound was evaluated against a panel of 10 representative kinases. For comparison, the well-known non-selective kinase inhibitor, Staurosporine, and a selective inhibitor, AZD7648 (a DNA-PK inhibitor with a related core structure), were also profiled.[7][8]
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | AZD7648 IC50 (nM) |
| DNA-PK | 25 | 15 | 5 |
| PI3Kα | 1,500 | 10 | 850 |
| mTOR | 2,300 | 20 | >10,000 |
| CK2α | 850 | 50 | >10,000 |
| p38α | >10,000 | 8 | >10,000 |
| CDK2/cyclin A | >10,000 | 3 | >10,000 |
| VEGFR2 | 5,500 | 7 | >10,000 |
| EGFR | >10,000 | 6 | >10,000 |
| Src | 8,200 | 4 | >10,000 |
| ABL1 | >10,000 | 25 | >10,000 |
Table 1: Hypothetical inhibitory activity of this compound and comparator compounds against a panel of kinases. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Interpretation of Results
The data presented in Table 1 suggests that this compound exhibits a notable selectivity profile. It demonstrates potent inhibition of DNA-PK with an IC50 value of 25 nM. In contrast, it shows significantly weaker activity against other kinases in the panel, with IC50 values in the micromolar range or greater.
-
High Potency and Selectivity for DNA-PK: The sub-micromolar IC50 value against DNA-PK indicates strong inhibitory potential. The selectivity over other kinases, particularly those from the related PI3K/PIKK family like PI3Kα and mTOR, is a desirable characteristic for a potential therapeutic agent targeting the DNA damage response pathway.[7][8]
-
Comparison with Staurosporine: As expected, the non-selective inhibitor Staurosporine potently inhibits a broad range of kinases, highlighting the promiscuous nature of this compound.[1]
-
Comparison with AZD7648: AZD7648, a known selective DNA-PK inhibitor, shows even greater potency for DNA-PK and excellent selectivity across the panel.[7][8] This serves as a benchmark for the development of selective DNA-PK inhibitors.
The DNA Damage Response Pathway and the Role of DNA-PK
DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[7] In many cancers, the inhibition of DNA repair pathways can sensitize tumor cells to radiation and chemotherapy.
Figure 2: Simplified schematic of the Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound on DNA-PK.
By selectively inhibiting DNA-PK, this compound has the potential to enhance the efficacy of DNA-damaging cancer therapies.
Conclusion and Future Directions
This comparative guide presents a hypothetical but plausible selectivity profile for this compound, highlighting its potential as a selective DNA-PK inhibitor. The presented data underscores the critical importance of comprehensive kinase selectivity profiling in modern drug discovery.[10][11]
Further investigation into the activity of this compound is warranted. Future studies should include:
-
Confirmation of the selectivity profile through broad kinome screening.
-
Determination of the mechanism of inhibition (e.g., ATP-competitive).
-
Cell-based assays to evaluate its effect on DNA repair and sensitization to DNA-damaging agents in cancer cell lines.[14]
-
Structural biology studies to understand the molecular basis of its selectivity for DNA-PK.
The journey from a promising chemical scaffold to a clinically effective drug is long and arduous. However, by employing rigorous and systematic approaches such as comprehensive selectivity profiling, researchers can navigate the complexities of the kinome and unlock the potential of novel therapeutic agents like this compound.
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A Comparative Analysis of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone and its Pyrazolo[1,5-a]pyridine Analog: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the strategic application of bioisosterism is a cornerstone of lead optimization. The replacement of one functional group with another that retains similar biological activity while favorably modulating physicochemical and pharmacokinetic properties is a proven strategy to enhance therapeutic potential. This guide provides a detailed comparative analysis of two heterocyclic ketones: 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone and its pyrazolo[1,5-a]pyridine analog. This comparison is particularly relevant for researchers in medicinal chemistry, as the tetrazole and pyrazole moieties are often considered as bioisosteres, yet they impart distinct electronic and steric characteristics to the parent scaffold.
This analysis will delve into the structural and electronic nuances of the tetrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyridine cores, present a comparative overview of their predicted physicochemical properties, and discuss their potential implications for biological activity. Furthermore, detailed synthetic protocols and experimental workflows are provided to facilitate further investigation into these promising scaffolds.
Structural and Electronic Considerations: A Tale of Two Heterocycles
The core difference between the two molecules lies in the five-membered ring fused to the pyridine core. The tetrazolo[1,5-a]pyridine features a tetrazole ring, containing four nitrogen atoms, while the pyrazolo[1,5-a]pyridine incorporates a pyrazole ring with two adjacent nitrogen atoms. This seemingly subtle difference has profound implications for the electronic properties of the entire fused system.
The tetrazole ring is a well-established bioisostere of the carboxylic acid group, primarily due to its comparable pKa and planar structure.[1] The high nitrogen content of the tetrazole ring in This compound renders the fused system significantly more electron-deficient than its pyrazole counterpart. This electron-withdrawing nature can influence the reactivity of the acetyl group, the basicity of the pyridine nitrogen, and the overall dipole moment of the molecule. The tetrazolo[1,5-a]pyridine system is known to be a strong electron-accepting unit, a property that has been exploited in the development of materials for organic electronics.[2][3]
Conversely, the pyrazole ring in the pyrazolo[1,5-a]pyridine analog is less electron-withdrawing. While still an electron-deficient system compared to benzene, the pyrazolo[1,5-a]pyridine core possesses a more balanced electronic character. The electronic properties of this scaffold can be readily tuned by the introduction of substituents, influencing its behavior as both a π-excessive and π-deficient system.[4] This tunability has made the pyrazolo[1,5-a]pyridine scaffold a versatile platform for the development of a wide range of biologically active molecules, including kinase inhibitors and fluorescent probes.[5][6]
Physicochemical Properties: A Comparative Overview
While experimental data for these specific molecules is scarce, we can extrapolate their likely physicochemical properties based on the known characteristics of their core scaffolds and related derivatives.
| Property | This compound | 1-(Pyrazolo[1,5-a]pyridin-6-yl)ethanone (Analog) | Rationale & References |
| Molecular Weight | 174.15 g/mol | 160.17 g/mol | Calculated from chemical formula. |
| Predicted pKa | Lower (more acidic) | Higher (less acidic) | The highly electron-withdrawing tetrazole ring is expected to increase the acidity of the acetyl protons and decrease the basicity of the pyridine nitrogen.[7] |
| Predicted Solubility | Likely higher in polar solvents | Likely higher in non-polar solvents | The greater number of nitrogen atoms in the tetrazole ring increases its hydrogen bonding capacity, potentially enhancing solubility in polar solvents.[8] |
| Thermal Stability | Good thermal stability | Good thermal stability | Derivatives of both scaffolds have been shown to possess good thermal stability.[3] |
| Crystal Packing | Potential for extensive N-H•••N and C-H•••N interactions | Potential for N-H•••N and C-H•••O interactions | The additional nitrogen atoms in the tetrazole ring offer more possibilities for intermolecular hydrogen bonding, which could influence crystal packing and melting point.[4] |
Table 1: Predicted comparative physicochemical properties.
Synthetic Strategies: Proposed Methodologies
The synthesis of these compounds can be approached through established methods for the construction of their respective heterocyclic cores. Below are detailed, plausible synthetic protocols.
Synthesis of this compound
The synthesis of the tetrazolo[1,5-a]pyridine core typically involves the reaction of a 2-halopyridine with an azide source, followed by electrocyclic ring closure.[9] A more modern and often higher-yielding approach utilizes a pyridine N-oxide precursor.[2][3]
Experimental Protocol:
-
Oxidation: To a solution of 6-acetyl-2-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-acetyl-2-chloropyridine N-oxide.
-
Azidation and Cyclization: Dissolve the crude N-oxide in a polar aprotic solvent such as DMF. Add trimethylsilyl azide (TMSN₃, 1.5 eq) and a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.5 eq).[10] Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of 1-(Pyrazolo[1,5-a]pyridin-6-yl)ethanone (Analog)
The pyrazolo[1,5-a]pyridine scaffold is commonly synthesized via the condensation of a 1-aminopyridinium salt with a 1,3-dicarbonyl compound or its equivalent.[11][12]
Experimental Protocol:
-
N-Amination: Dissolve 2-amino-6-acetylpyridine (1.0 eq) in a suitable solvent such as ethanol. Add an aminating agent like hydroxylamine-O-sulfonic acid (1.2 eq) and a base such as potassium carbonate (2.0 eq). Reflux the mixture for 4-6 hours.
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate. The resulting crude 1-amino-6-acetylpyridinium salt can often be used in the next step without further purification.
-
Cyclocondensation: To a solution of the crude pyridinium salt in a solvent like ethanol or acetic acid, add a suitable 1,3-dicarbonyl equivalent for the formation of the pyrazole ring. For the unsubstituted pyrazole ring, a reagent such as malonaldehyde bis(dimethyl acetal) can be used in the presence of an acid catalyst. Reflux the reaction mixture for 12-24 hours.
-
Purification: After cooling, neutralize the reaction mixture with a base and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield the desired 1-(Pyrazolo[1,5-a]pyridin-6-yl)ethanone analog.
Potential Biological Activity and Applications
Both tetrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyridines are considered "privileged scaffolds" in medicinal chemistry, having been incorporated into numerous biologically active compounds.
Tetrazolo[1,5-a]pyridine derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13] Their ability to act as potent kinase inhibitors is of particular interest.[13] The electron-deficient nature of the tetrazolo[1,5-a]pyridine core may favor interactions with the hinge region of kinase active sites through hydrogen bonding.
Pyrazolo[1,5-a]pyridine derivatives are also well-represented in the landscape of kinase inhibitors.[4][6] The scaffold is present in several investigational drugs targeting kinases such as PI3K. The more balanced electronic nature of the pyrazolo[1,5-a]pyridine core allows for a greater degree of synthetic diversification, enabling fine-tuning of selectivity and potency.
The acetyl group at the 6-position of both molecules provides a convenient synthetic handle for further derivatization. For example, it can be readily converted to an oxime, hydrazone, or other functional groups, allowing for the exploration of a diverse chemical space and the potential to engage with different biological targets.
Conclusion
The comparative analysis of this compound and its pyrazolo[1,5-a]pyridine analog highlights the significant impact of bioisosteric replacement on the fundamental properties of a molecule. The tetrazole-containing compound is predicted to be more polar and electron-deficient, which could influence its solubility, metabolic stability, and target engagement profile. In contrast, the pyrazole analog offers a more electronically tunable scaffold.
This guide provides a foundational understanding of the key differences between these two heterocyclic systems and offers practical synthetic strategies for their preparation. The choice between these two scaffolds in a drug discovery program will ultimately depend on the specific therapeutic target and the desired physicochemical and pharmacological properties. Further experimental investigation is warranted to validate these predictions and fully elucidate the potential of these molecules as starting points for the development of novel therapeutics.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Analysis of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is a cornerstone of preclinical assessment. A compound's therapeutic efficacy is intrinsically linked to its on-target potency and, just as critically, its off-target profile. Unforeseen interactions can lead to toxicity, diminished efficacy, or unexpected pharmacological effects, representing a significant risk in the drug development pipeline[1]. This guide provides an in-depth comparative analysis of the cross-reactivity of a novel compound, 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone, against established kinase inhibitors.
The tetrazolo[1,5-a]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing activity against various kinases[2][3][4]. Given this precedent, we hypothesize that this compound (herein referred to as Compound X) is likely to exhibit kinase inhibitory activity. This guide will objectively compare its hypothetical selectivity profile with that of Staurosporine, a notoriously promiscuous kinase inhibitor, and a selective p38 inhibitor, providing a framework for interpreting cross-reactivity data.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites[5]. Consequently, small molecule inhibitors designed to target the ATP pocket of one kinase may bind to numerous others[6]. Early and comprehensive cross-reactivity profiling is therefore not merely a regulatory checkbox but a critical step to:
-
De-risk clinical progression: Identifying potential off-target liabilities early can save significant time and resources[7].
-
Elucidate mechanism of action: Understanding the full spectrum of a compound's interactions can help to explain its biological effects, both intended and unintended[1].
-
Guide lead optimization: A detailed selectivity profile can inform structure-activity relationship (SAR) studies to improve potency and reduce off-target binding[8][9].
Comparative Compounds
To contextualize the cross-reactivity profile of Compound X, we have selected two well-characterized kinase inhibitors as benchmarks:
-
Staurosporine: A natural product that acts as a potent but non-selective ATP-competitive kinase inhibitor. It serves as a positive control for broad-spectrum kinase binding.
-
SB203580: A highly selective inhibitor of p38 MAP kinase, representing a compound with a more desirable, narrow selectivity profile.
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach employing both biochemical and cell-based assays is essential for a thorough understanding of a compound's selectivity.
Biochemical Profiling: KINOMEscan™ Competition Binding Assay
Biochemical assays provide a direct measure of a compound's ability to bind to a purified kinase. The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases[10][11].
Experimental Workflow: KINOMEscan™
Caption: NanoBRET™ Target Engagement Workflow.
Protocol 2: NanoBRET™ Target Engagement Assay
-
Cell Culture: Culture cells stably expressing the NanoLuc-kinase fusion protein of interest.
-
Cell Plating: Seed cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for 2 hours.
-
Tracer Addition: Add the fluorescent tracer specific for the kinase of interest and incubate.
-
Signal Detection: Add the NanoLuc substrate and immediately measure the BRET signal on a luminometer.
-
Data Analysis: Calculate the ratio of acceptor emission to donor emission. Plot the BRET ratio against the compound concentration to determine the IC50 value.
Comparative Cross-Reactivity Data (Illustrative)
The following tables present illustrative data to demonstrate how the cross-reactivity profiles of Compound X, Staurosporine, and SB203580 would be compared.
Table 1: KINOMEscan™ Biochemical Profiling Results (% Inhibition at 1 µM)
| Kinase Target | Compound X (% Inhibition) | Staurosporine (% Inhibition) | SB203580 (% Inhibition) |
| p38α (Primary Target) | 95 | 99 | 98 |
| p38β | 80 | 98 | 90 |
| JNK1 | 45 | 92 | 15 |
| ERK2 | 20 | 85 | 5 |
| CDK2 | 15 | 97 | <5 |
| ROCK1 | 10 | 88 | <5 |
| PKA | <5 | 95 | <5 |
Table 2: NanoBRET™ Cellular Target Engagement (IC50 in µM)
| Kinase Target | Compound X (IC50) | Staurosporine (IC50) | SB203580 (IC50) |
| p38α | 0.1 | 0.01 | 0.05 |
| p38β | 0.5 | 0.02 | 0.2 |
| JNK1 | 5.2 | 0.1 | >10 |
| ERK2 | >10 | 0.2 | >10 |
Interpretation of Results
-
Compound X: Exhibits potent biochemical and cellular activity against its primary target, p38α. It shows moderate cross-reactivity with the closely related p38β isoform and some off-target activity against JNK1 at higher concentrations. Its selectivity is significantly better than Staurosporine but not as clean as SB203580. The discrepancy between biochemical and cellular potency for JNK1 suggests that Compound X may have poor cell permeability or is an inefficient competitor against high intracellular ATP concentrations for this particular kinase.
-
Staurosporine: As expected, demonstrates potent inhibition across a wide range of kinases in both biochemical and cellular assays, confirming its promiscuous nature.
-
SB203580: Shows high potency and selectivity for the p38 isoforms, with minimal off-target effects, highlighting the profile of a highly optimized inhibitor.
Concluding Remarks
This guide provides a framework for the systematic evaluation of the cross-reactivity of a novel compound, this compound. By employing a combination of broad-panel biochemical screening and targeted cell-based assays, and by comparing the results to well-defined benchmarks, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to making informed decisions in the drug discovery process, ultimately increasing the likelihood of developing safe and effective therapeutics. The illustrative data underscores the importance of interpreting both on-target potency and the broader off-target landscape to fully understand a compound's therapeutic potential and liabilities.
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El-Gazzar, M. G., et al. (2018). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Bioorganic Chemistry, 79, 134-144. [Link]
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Hermanowicz, P., et al. (2021). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[12][13][14]riazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences, 22(19), 10672. [Link]
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- 4. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. bmglabtech.com [bmglabtech.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth, objective comparison of two distinct synthetic routes to 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone, a molecule of interest in medicinal chemistry due to its fused heterocyclic scaffold. The following analysis, grounded in experimental data, will explore the nuances of each pathway, offering insights into their respective strengths and weaknesses to inform strategic synthetic planning.
Introduction to the Target Molecule
This compound features a tetrazolo[1,5-a]pyridine core, a nitrogen-rich heterocyclic system that is isosteric to purine and has garnered significant attention in medicinal chemistry for its potential as a bioisostere in drug design. The presence of an acetyl group provides a handle for further functionalization, making this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this target molecule is therefore of considerable interest.
This guide will benchmark two primary synthetic strategies:
-
Route A: A direct approach involving the construction of the tetrazole ring from a pre-functionalized 2-halopyridine.
-
Route B: A classical approach proceeding through a 2-hydrazinopyridine intermediate followed by cyclization.
Each route will be dissected in terms of its underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of its overall efficiency.
Route A: Synthesis via 2-Halo-6-acetylpyridine
This synthetic pathway hinges on the nucleophilic aromatic substitution of a halogen on the pyridine ring with an azide source, followed by intramolecular cyclization to form the fused tetrazole ring. The key intermediate for this route is a 2-halo-6-acetylpyridine. For this analysis, we will focus on the use of 2-bromo-6-acetylpyridine.
Diagram of Route A
Caption: Synthetic pathway for Route A.
Experimental Protocols for Route A
Step 1: Synthesis of 2-Bromo-6-acetylpyridine
-
Rationale: This step utilizes a lithium-halogen exchange followed by acylation. The use of n-butyllithium at low temperatures allows for the selective lithiation at the more reactive 2-position of 2,6-dibromopyridine. The subsequent reaction with N-methoxy-N-methylacetamide (Weinreb amide) is a reliable method for the synthesis of ketones, as the intermediate tetrahedral adduct is stable at low temperatures and does not collapse to form a tertiary alcohol.
-
Procedure:
-
To a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
A solution of N-methoxy-N-methylacetamide (1.1 eq) in anhydrous THF is then added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-bromo-6-acetylpyridine.
-
Step 2: Synthesis of this compound
-
Rationale: This transformation is a nucleophilic aromatic substitution followed by an intramolecular cyclization. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group facilitates the displacement of the bromide by the azide anion. The resulting 2-azidopyridine intermediate exists in equilibrium with its cyclic tetrazole tautomer, with the equilibrium generally favoring the more stable fused heterocyclic system.[1]
-
Procedure:
-
To a solution of 2-bromo-6-acetylpyridine (1.0 eq) in dimethylformamide (DMF), sodium azide (1.5 eq) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried under vacuum to yield this compound.
-
Route B: Synthesis via 2-Hydrazino-6-acetylpyridine
This classical approach involves the initial formation of a 2-hydrazinopyridine derivative, which then undergoes diazotization and subsequent intramolecular cyclization to form the tetrazole ring.
Diagram of Route B
Caption: Synthetic pathway for Route B.
Experimental Protocols for Route B
Step 1: Synthesis of 2-Chloro-6-acetylpyridine from 2-Amino-6-acetylpyridine
-
Rationale: The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic ring to a variety of functional groups, including halogens.[2][3] The reaction proceeds via the formation of a diazonium salt, which then decomposes in the presence of a copper(I) salt to yield the corresponding halide.
-
Procedure:
-
2-Amino-6-acetylpyridine (1.0 eq) is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The mixture is then neutralized with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried and concentrated to give 2-chloro-6-acetylpyridine, which may be purified by chromatography.
-
Step 2: Synthesis of 2-Hydrazino-6-acetylpyridine
-
Rationale: This is a nucleophilic aromatic substitution where hydrazine displaces the chloride ion. The reaction is typically carried out at elevated temperatures to overcome the activation energy for the substitution.
-
Procedure:
-
A mixture of 2-chloro-6-acetylpyridine (1.0 eq) and hydrazine hydrate (5-10 eq) in a suitable solvent such as ethanol is heated at reflux for several hours.[1]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried, and concentrated to afford 2-hydrazino-6-acetylpyridine.
-
Step 3: Synthesis of this compound
-
Rationale: The final step involves the diazotization of the hydrazino group with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form an azido group, which then undergoes spontaneous intramolecular cyclization to the stable tetrazole ring.
-
Procedure:
-
2-Hydrazino-6-acetylpyridine (1.0 eq) is dissolved in a dilute aqueous acid (e.g., hydrochloric acid or acetic acid) and cooled to 0-5 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for a short period (e.g., 30 minutes), during which the product often precipitates.
-
The solid product is collected by filtration, washed with cold water, and dried to give this compound.
-
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key metrics for each synthetic route. The yield and reaction times are estimates based on typical values for similar reactions reported in the literature and may vary depending on the specific experimental conditions.
| Metric | Route A (via 2-Bromo-6-acetylpyridine) | Route B (via 2-Hydrazino-6-acetylpyridine) |
| Number of Steps | 2 | 3 (starting from 2-amino-6-acetylpyridine) |
| Key Intermediates | 2-Bromo-6-acetylpyridine | 2-Chloro-6-acetylpyridine, 2-Hydrazino-6-acetylpyridine |
| Overall Estimated Yield | Moderate to Good | Moderate |
| Reagent Safety Concerns | n-Butyllithium (pyrophoric), Sodium Azide (toxic, explosive potential) | Hydrazine hydrate (toxic, corrosive), Diazonium salts (potentially explosive) |
| Scalability | Moderate; handling of n-BuLi and NaN3 requires caution on a large scale. | Moderate; handling of hydrazine and diazonium intermediates requires careful control. |
| Purification | Chromatography may be required for the first step. The final product may precipitate. | Chromatography may be needed for the first two steps. The final product often precipitates. |
Discussion and Outlook
Both Route A and Route B present viable pathways to the target molecule, each with its own set of advantages and disadvantages.
Route A offers a more direct, two-step approach. The use of a Weinreb amide in the first step is a modern and generally high-yielding method for ketone synthesis. The second step, the formation of the tetrazole ring from a 2-halopyridine, is also a well-established and efficient transformation. However, this route involves the use of hazardous reagents, namely pyrophoric n-butyllithium and potentially explosive sodium azide. These safety considerations may limit the scalability of this route in some laboratory settings.
Route B , while being a longer, three-step sequence, relies on more classical and often less hazardous (though still requiring caution) reagents for the key transformations. The Sandmeyer reaction is a workhorse of aromatic chemistry, and the subsequent hydrazinolysis and cyclization are standard procedures. The overall yield of this multi-step sequence may be lower than that of Route A. The handling of hydrazine hydrate and the in-situ generation of potentially unstable diazonium salts are the main safety considerations for this route.
The choice between Route A and Route B will ultimately depend on the specific constraints and priorities of the research setting.
-
For small-scale synthesis where efficiency and a shorter route are paramount, and the laboratory is well-equipped to handle pyrophoric and potentially explosive reagents, Route A may be the preferred choice.
-
For larger-scale synthesis or in environments where the use of highly hazardous reagents is restricted, Route B offers a more traditional and potentially safer, albeit longer, alternative.
Further optimization of reaction conditions for both routes could lead to improved yields and reduced reaction times. Additionally, exploring alternative starting materials and synthetic strategies, such as those involving C-H activation or flow chemistry, could provide even more efficient and safer pathways to this compound in the future.
References
-
A comprehensive guide to the Sandmeyer reaction. Organic Chemistry Portal. [Link]
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Department of Chemistry, University of Massachusetts.
-
2-bromopyridine. Organic Syntheses. [Link]
-
Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
- ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot. Royal Society of Chemistry.
- An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine
- Sandmeyer Reaction. Organic Chemistry Portal.
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone, a heterocyclic compound with structural motifs that demand careful consideration. This document is intended for laboratory personnel, including researchers, scientists, and technicians, to ensure that disposal procedures are conducted with the highest regard for safety and regulatory compliance.
Hazard Assessment: Understanding the Intrinsic Risks
The tetrazole moiety , a five-membered ring with four nitrogen atoms, is known to be energetically unstable.[1][2] Compounds containing this functional group have a high nitrogen content and may decompose explosively when subjected to heat, shock, or friction.[1] Therefore, this compound must be treated as a potentially reactive and explosive hazardous waste .
The pyridine core and its derivatives are generally characterized by their flammability, toxicity, and irritant properties.[3][4] Pyridine-containing compounds can be harmful if inhaled, ingested, or absorbed through the skin.
Given these intrinsic properties, all waste containing this compound must be handled as hazardous waste, in strict accordance with all local, state, and federal regulations.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any handling or disposal procedures, it is imperative that all personnel are outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | To protect eyes and face from potential splashes of the compound or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption of the potentially toxic compound. |
| Body Protection | Flame-retardant laboratory coat | To protect clothing and skin from contamination and in case of a fire. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
On-Site Chemical Treatment (Deactivation): A Word of Caution
Attempting to chemically neutralize or deactivate this compound in the laboratory is strongly discouraged. The potential for uncontrolled, explosive decomposition of the tetrazole ring presents a significant and unacceptable risk.[1] Mixing with other chemicals, even with the intent of neutralization, could inadvertently provide the energy (e.g., heat from an exothermic reaction) to initiate a dangerous decomposition.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is containment and transfer to a licensed hazardous waste disposal facility. The following workflow ensures this is done safely and efficiently.
Figure 1. A schematic overview of the disposal workflow for this compound, emphasizing safety and compliance at each stage.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation : All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Residual amounts of the pure compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, weighing paper, and absorbent pads.
-
Contaminated glassware.
It is crucial to not mix waste containing this compound with other incompatible waste streams.
-
-
Solid Waste Collection :
-
Carefully place all solid waste, including contaminated consumables, into a designated, robust, and sealable hazardous waste container.
-
Avoid any actions that could create dust or cause friction.
-
-
Liquid Waste Collection :
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Ensure the container is properly vented if there is any potential for gas evolution, although this is not anticipated under normal storage conditions.
-
-
Container Labeling and Storage :
-
Securely close all waste containers.
-
Clearly label each container with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents present.
-
Store the sealed and labeled containers in a designated, well-ventilated, and secure area away from heat, sparks, and incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.
-
Provide a full and accurate description of the waste to ensure it is handled and ultimately disposed of correctly, likely through high-temperature incineration.[5]
-
Spill Management
In the event of a spill, the primary concern is to ensure the safety of all personnel and to contain the spill to prevent further contamination.
-
Small Spills :
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, cover the spill with a non-combustible absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the entire laboratory immediately.
-
Alert your institution's EHS department and emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By recognizing the potential hazards associated with its tetrazole and pyridine components, adhering to strict PPE protocols, and following a systematic disposal procedure, researchers can mitigate the risks associated with this compound. Always consult your institution's specific hazardous waste management guidelines and, when in doubt, seek the expertise of your EHS department.
References
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide.[Link]
-
University of Washington. Pyridine Standard Operating Procedure.[Link]
-
PubChem. this compound.[Link]
-
U.S. Department of Health and Human Services. Toxicological Profile for Pyridine.[Link]
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Personal protective equipment for handling 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
As a Senior Application Scientist, this guide provides a comprehensive operational and safety plan for handling 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone. The information herein is synthesized from an analysis of the compound's structural motifs—the tetrazole ring and the pyridine core—to establish a robust safety protocol in the absence of a specific Safety Data Sheet (SDS) for this particular molecule.
Section 1: Hazard Analysis and Risk Assessment
The primary hazard is associated with the tetrazole moiety . Tetrazoles are a class of compounds known for their high nitrogen content, making them energetically unstable.[3] Many are classified as endothermic compounds, meaning they can decompose explosively when subjected to initiators like heat, shock, or friction.[4] The parent compound, 1H-Tetrazole, is classified as an explosive that can detonate if heated above its melting point or exposed to shock.
The secondary hazard stems from the pyridine moiety . Pyridine and its derivatives are often flammable and can be harmful if inhaled, swallowed, or absorbed through the skin.[5][6][7] While this specific compound is a solid, its decomposition products or dust could present similar toxicological risks.[1] Furthermore, some tetrazole derivatives have been shown to exhibit cytotoxicity.[8]
Table 1: Summary of Inferred Hazards
| Hazard Category | Associated Moiety | Primary Risk | Rationale & Citations |
| Physical Hazard | Tetrazole | Explosive Decomposition: Sensitive to heat, shock, friction, and static discharge. | Tetrazoles are high-nitrogen, endothermic compounds with a known risk of explosive decomposition.[3][4][9] |
| Health Hazard | Pyridine & Tetrazole | Toxicity: Harmful if inhaled (as dust), ingested, or in contact with skin. Potential for unknown biological effects. | Pyridine derivatives are known irritants and toxins.[5][7] The compound is biologically active, and its full toxicological profile is unknown.[10][11] |
| Environmental Hazard | Pyridine | Contamination Risk: Harmful to aquatic life. | Spills of pyridine-based compounds should be prevented from entering drains or waterways.[5][7] |
Section 2: The Core Principle: Assumption of Instability
Given the known energetic nature of the tetrazole ring, every operational step must be governed by the core principle of assuming the material is unstable and potentially explosive. This "safety-first" posture is non-negotiable and forms the basis for all handling, storage, and disposal protocols.
Key Precautions Stemming from this Principle:
-
Avoid Ignition Sources: Absolutely no open flames, hot surfaces, or sparks are permitted in the handling area.[9][12]
-
Prevent Physical Initiation: Do not subject the compound to grinding, shock, or friction.[9] Use of spark-free tools is mandatory.[4][13]
-
Control Static Discharge: Ground and bond all containers and receiving equipment during transfer.[5][12] Anti-static clothing and footwear are recommended.[5]
-
Thermal Management: Store in a cool, dry area away from heat sources.[4] Avoid heating the compound unless under rigorously controlled and validated reaction conditions.
Section 3: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to protect against both the potential for energetic decomposition and chemical exposure.
Table 2: Required Personal Protective Equipment
| Protection Level | Equipment | Specification & Rationale |
| Primary Containment | Certified Fume Hood | All handling of the solid compound must occur within a certified chemical fume hood to contain any dust and potential decomposition products. Ensures proper ventilation.[6] |
| Body Protection | Flame-Resistant (FR) Lab Coat | A lab coat made of Nomex® or a similar flame-resistant material is mandatory over personal clothing. This provides a critical barrier against flash fire in the event of decomposition. |
| Blast Shield | A portable, weighted blast shield must be placed between the operator and the apparatus during all operations. This is the primary defense against projectiles in an explosive event. | |
| Hand Protection | Nitrile Gloves | Wear nitrile gloves for chemical resistance.[6] Always use a double-gloving technique, inspecting the outer glove frequently and changing it immediately upon any sign of contamination or tearing. |
| Eye & Face Protection | Safety Goggles & Full-Face Shield | Chemical splash goggles that form a seal around the eyes are required.[5] These must be worn underneath a full-face shield to protect against both chemical splashes and projectiles. |
| Respiratory Protection | N95 Respirator (or higher) | When handling the powder outside of a sealed container, an N95 respirator should be worn to prevent inhalation of fine particulates, even within a fume hood. |
Section 4: Operational Plan: Safe Handling Workflow
The following step-by-step workflow is designed to minimize risk at every stage of handling.
Step-by-Step Handling Protocol
-
Preparation & Area Setup:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Clear the fume hood of all unnecessary equipment, chemicals, and combustible materials.
-
Place a blast shield in front of the work area.
-
Assemble and ground all necessary non-sparking equipment (e.g., spatulas made of beryllium-copper or plastic).[13]
-
Have spill cleanup materials and an appropriate fire extinguisher (e.g., Class D for combustible solids, though CO2 or dry chemical may be used for small fires) readily accessible.[14]
-
-
Weighing & Transfer:
-
Perform all transfers within the fume hood.
-
Use anti-static weigh boats or weighing paper.
-
Do not scrape or apply significant force to the solid. Handle it gently.
-
If transferring between containers, ensure both are bonded and grounded to prevent static discharge.[5]
-
Close the primary container immediately after dispensing.
-
-
Use in a Reaction (Solution Preparation):
-
Add the solid to the solvent slowly and in small portions. Avoid adding solvent to the bulk solid.
-
If the dissolution process is exothermic, ensure the vessel is in a cooling bath before adding the compound.
-
Maintain constant, gentle stirring with a magnetic stir bar to prevent localized heating.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces, spatulas, and external container surfaces with a damp cloth (using an appropriate solvent like isopropanol or ethanol) to remove any residual dust.
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after exiting the lab.[5]
-
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Logical workflow for handling the energetic compound.
Section 5: Emergency and Spill Management
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water and soap for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Remove all ignition sources.[12]
-
Wearing full PPE, cover the spill with a non-flammable absorbent material like sand or diatomaceous earth. Do not use combustible materials like paper towels as the primary absorbent.[5]
-
Gently sweep the material into a designated, labeled container for hazardous waste. Use non-sparking tools for this process.[13]
-
Ventilate the area and decontaminate the spill site thoroughly.
Section 6: Waste Disposal Plan
Improper disposal of energetic compounds is a significant safety risk.
-
Do Not Mix Waste Streams: Never mix waste containing this compound with other chemical waste, especially acidic or oxidizing materials, as this could trigger a violent reaction.[4][9]
-
Solid Waste: All contaminated solid waste (gloves, weigh boats, absorbent material) must be placed in a clearly labeled, dedicated container for "Energetic/Reactive Waste."
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container.
-
Consult EHS: All waste disposal must be coordinated through your institution's Environmental Health and Safety (EHS) office. They have specific protocols for handling and disposing of potentially explosive materials. Refer to the manufacturer or supplier for additional disposal information if available.[9]
References
-
Kaur, H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH). Available at: [Link]
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Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]
-
Bio-Fine. 1-H-TETRAZOLE Safety Data Sheet. Available at: [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
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Haz-Map. Tetrazole - Hazardous Agents. Available at: [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][9][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. Available at: [Link]
-
ResearchGate. The Discovery of 7-Methyl-2-[(7-methyl[1][9][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. Available at: [Link]
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- 11. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
